Orvepitant Maleate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R,4S)-4-[(8aS)-6-oxo-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-2-yl]-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide;(Z)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35F7N4O2.C4H4O4/c1-18-12-23(32)4-6-26(18)27-16-24(40-10-11-41-25(17-40)5-7-28(41)43)8-9-42(27)29(44)39(3)19(2)20-13-21(30(33,34)35)15-22(14-20)31(36,37)38;5-3(6)1-2-4(7)8/h4,6,12-15,19,24-25,27H,5,7-11,16-17H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t19-,24+,25+,27-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPACOHTZCSBGBV-WUXDIRCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN5C(C4)CCC5=O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)[C@H]2C[C@H](CCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN5[C@H](C4)CCC5=O.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H39F7N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
744.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
579475-24-4 | |
| Record name | Orvepitant maleate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0579475244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R,4S)-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4-[(8aS)-6-oxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-1-piperidinecarboxamide (2Z)-2-butenedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORVEPITANT MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HAX0H28B6W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Orvepitant Maleate: A Technical Pharmacology Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orvepitant Maleate (formerly GW823296) is a potent, selective, and orally bioavailable antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor's endogenous ligand, substance P, is implicated in a variety of physiological processes, including inflammation, pain transmission, and central nervous system disorders. This technical guide provides a comprehensive overview of the pharmacology of this compound, summarizing its mechanism of action, pharmacodynamic properties, and clinical findings. The information is presented to support further research and development efforts in therapeutic areas where NK1 receptor antagonism is a promising strategy.
Introduction
The tachykinin family of neuropeptides and their receptors play a crucial role in neurotransmission. Among these, the interaction between substance P and the neurokinin-1 (NK1) receptor is a key pathway in modulating pain, inflammation, and mood. This compound is a non-peptide small molecule designed to be a highly selective antagonist for the human NK1 receptor, thereby blocking the downstream effects of substance P. Its ability to cross the blood-brain barrier has made it a candidate for treating both central and peripheral conditions. This document details the core pharmacological characteristics of this compound.
Mechanism of Action
Orvepitant is a competitive antagonist at the NK1 receptor.[1] By binding to the receptor, it prevents the endogenous ligand, substance P, from activating it. This blockade inhibits the intracellular signaling cascade that is normally initiated by substance P binding.
Neurokinin-1 Receptor Signaling Pathway
The NK1 receptor is a G-protein coupled receptor (GPCR).[2] Its activation by substance P primarily leads to the stimulation of Gq and Gs heterotrimeric proteins.[2][3] This initiates a cascade of intracellular events, including the activation of phospholipase C, which in turn leads to the production of inositol triphosphate (IP3) and an increase in intracellular calcium concentrations.[2] The Gs pathway activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). These second messengers activate various downstream protein kinases, ultimately leading to physiological responses such as neuronal excitation, inflammation, and smooth muscle contraction. Orvepitant, by blocking the initial binding of substance P, prevents the initiation of this signaling cascade.
Pharmacodynamics
The pharmacodynamic profile of this compound is characterized by its high affinity and functional antagonism of the NK1 receptor.
In Vitro Studies
| Parameter | Value | Description |
| Binding Affinity (pKi) | 10.2 | For human neurokinin-1 receptor. |
| Functional Antagonism (pKB) | 10.3 | In a functional assay measuring inhibition of substance P-induced cytosolic Ca²⁺ release in hNK1-CHO cells. |
Table 1: In Vitro Pharmacodynamic Properties of this compound
In Vivo Studies
A Positron Emission Tomography (PET) study in human volunteers demonstrated that oral doses of 30-60 mg/day of Orvepitant resulted in over 99% occupancy of central NK1 receptors for at least 24 hours. Preclinical studies in marmosets showed a dose-dependent reduction in anxious postures, suggesting anxiolytic-like effects.
Pharmacokinetics
Detailed human pharmacokinetic parameters for this compound are not extensively published. A Phase 1 clinical trial (NCT00511654) was conducted to evaluate the safety, tolerability, and pharmacokinetics after repeated oral doses in healthy subjects, but quantitative results such as Cmax, Tmax, and half-life are not publicly available. The pharmacokinetic profile is reported to support once-daily dosing.
| Parameter | Value |
| Maximum Plasma Concentration (Cmax) | Data not available |
| Time to Maximum Plasma Concentration (Tmax) | Data not available |
| Plasma Half-life (t½) | Data not available |
| Bioavailability | Data not available |
| Metabolism | Data not available |
| Excretion | Data not available |
Table 2: Human Pharmacokinetic Parameters of this compound
Clinical Studies
Orvepitant has been evaluated in several Phase 2 clinical trials for chronic cough and major depressive disorder.
Chronic Cough
| Study | Phase | N | Dosing | Key Findings |
| VOLCANO-1 | 2 (pilot) | 13 | 30 mg once daily for 4 weeks | Statistically significant improvement in objective daytime cough frequency. |
| VOLCANO-2 | 2b | 315 | 10, 20, 30 mg once daily for 12 weeks | 30 mg dose showed statistically significant improvements in patient-reported outcomes (Leicester Cough Questionnaire, Cough Severity VAS, Urge-to-Cough VAS). The primary endpoint of awake cough frequency was not met in the full analysis set. |
| IPF-COMFORT | 2 | 80 | 10 mg and 30 mg once daily (crossover) | 30 mg dose resulted in statistically significant improvements in coughing severity scores and other patient-reported outcomes in patients with Idiopathic Pulmonary Fibrosis. The 10 mg dose was not effective. |
Table 3: Summary of Clinical Trials of Orvepitant in Chronic Cough
Major Depressive Disorder
Two Phase 2 studies (Study 733 and Study 833) evaluated Orvepitant at doses of 30 mg/day and 60 mg/day for 6 weeks in patients with major depressive disorder.
| Study | N | Key Findings |
| Study 733 | 328 | Demonstrated efficacy on the primary endpoint (change from baseline in 17-item HAM-D total score at Week 6) for both 30 mg and 60 mg doses. |
| Study 833 | 345 | Did not show statistical significance on the primary endpoint. |
Table 4: Summary of Clinical Trials of Orvepitant in Major Depressive Disorder
Experimental Protocols
Detailed protocols for the specific experiments conducted with Orvepitant are not fully available in the public domain. The following sections describe representative methodologies for the key assays used to characterize NK1 receptor antagonists.
NK1 Receptor Binding Assay (Representative Protocol)
This assay determines the affinity of a compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.
Intracellular Calcium Mobilization Assay (Representative Protocol)
This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.
PET Imaging for Receptor Occupancy (Representative Protocol)
This in vivo imaging technique quantifies the extent to which a drug binds to its target receptor in the brain.
Conclusion
This compound is a well-characterized, potent, and selective NK1 receptor antagonist with demonstrated target engagement in the central nervous system. Clinical studies have provided evidence of its potential therapeutic utility in chronic cough, particularly at a 30 mg daily dose, although efficacy in major depressive disorder is less clear. Further research is warranted to fully elucidate its pharmacokinetic profile and to confirm its efficacy and safety in larger patient populations for specific indications. The data presented in this whitepaper provide a solid foundation for drug development professionals and researchers interested in the therapeutic potential of NK1 receptor antagonism.
References
The Synthesis of Orvepitant Maleate: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Orvepitant Maleate, a potent and selective neurokinin-1 (NK1) receptor antagonist. The synthesis involves the preparation of the Orvepitant free base followed by its conversion to the maleate salt, with specific procedures for obtaining the anhydrous crystalline Form 1. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.
Core Synthesis and Crystallization Data
The following tables summarize the key quantitative data for the synthesis of Orvepitant free base and the subsequent formation and crystallization of this compound.
Table 1: Synthesis of Orvepitant Free Base
| Step | Intermediate/Product | Key Reagents | Solvent | Reaction Conditions | Yield |
| 1 | (2R,4S)-1-tert-butoxycarbonyl-4-amino-2-(4-fluoro-2-methylphenyl)piperidine | - | - | - | - |
| 2 | (2R,4S)-4-{[1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethyl]amino}-1-tert-butoxycarbonyl-2-(4-fluoro-2-methylphenyl)piperidine | (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine | Methanol | Room Temperature | Quantitative |
| 3 | (2R,4S)-4-{--INVALID-LINK--amino}-1-tert-butoxycarbonyl-2-(4-fluoro-2-methylphenyl)piperidine | Formaldehyde, Sodium triacetoxyborohydride | Dichloromethane | Room Temperature | 95% |
| 4 | (2R,4S)-2-(4-Fluoro-2-methylphenyl)-N-methyl-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]piperidine-4-amine | Trifluoroacetic acid | Dichloromethane | Room Temperature | Quantitative |
| 5 | (2R,4S)-N-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethyl)-2-(4-fluoro-2-methylphenyl)-N-methyl-4-((8aS)-6-oxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)piperidine-1-carboxamide (Orvepitant) | Triphosgene, (8aS)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one | Dichloromethane, Triethylamine | 0°C to Room Temperature | 80% |
Table 2: Synthesis and Crystallization of this compound
| Process | Starting Material | Reagent/Solvent | Conditions | Product Form |
| Maleate Salt Formation | Orvepitant Free Base | Maleic Acid, Ethanol | Dissolution and precipitation | This compound |
| Crystallization (Form 1) | This compound | Acetone | Dissolution at reflux, slow cooling | This compound Anhydrous Crystalline Form 1 |
Experimental Protocols
The following are detailed experimental methodologies for the key steps in the synthesis of this compound.
Synthesis of Orvepitant Free Base
The synthesis of the Orvepitant free base is a multi-step process as described in patent WO2003/066635.
Step 1 & 2: Reductive Amination (2R,4S)-1-tert-butoxycarbonyl-4-amino-2-(4-fluoro-2-methylphenyl)piperidine is reacted with (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine via reductive amination to yield (2R,4S)-4-{[1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethyl]amino}-1-tert-butoxycarbonyl-2-(4-fluoro-2-methylphenyl)piperidine.
Step 3: N-Methylation The secondary amine from the previous step is subjected to N-methylation using formaldehyde and sodium triacetoxyborohydride in dichloromethane to afford (2R,4S)-4-{--INVALID-LINK--amino}-1-tert-butoxycarbonyl-2-(4-fluoro-2-methylphenyl)piperidine.
Step 4: Boc-Deprotection The tert-butoxycarbonyl (Boc) protecting group is removed from the piperidine nitrogen using trifluoroacetic acid in dichloromethane, yielding (2R,4S)-2-(4-fluoro-2-methylphenyl)-N-methyl-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]piperidine-4-amine.
Step 5: Urea Formation The resulting secondary amine is reacted with a carbonyl source, such as triphosgene, in the presence of triethylamine, followed by the addition of (8aS)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one to form the final urea linkage, yielding Orvepitant free base. The crude product is purified by chromatography.
Synthesis of this compound
As detailed in patent WO2003/066635, Example 11c:
A solution of Orvepitant free base in ethanol is treated with a solution of maleic acid in ethanol. The resulting mixture is stirred, and the precipitate is collected by filtration, washed with ethanol, and dried under vacuum to yield this compound.
Preparation of this compound Anhydrous Crystalline Form 1
The following procedure is based on the methods described in patent WO2009/124996, Examples 2-8:
This compound is suspended in acetone and heated to reflux to achieve complete dissolution. The solution is then allowed to cool slowly to room temperature, during which time crystallization occurs. The resulting crystalline solid is collected by filtration, washed with acetone, and dried under vacuum to yield this compound as an anhydrous crystalline solid (Form 1). The process can be scaled up, and seeding with existing Form 1 crystals can be employed to control the crystallization process.
Visualizations
The following diagrams illustrate the synthetic pathway and logical workflow for the preparation of this compound.
Caption: Synthetic pathway of this compound.
Caption: Experimental workflow for this compound synthesis.
Orvepitant Maleate: A Technical Guide to its NK1 Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orvepitant Maleate (also known as GW823296 Maleate) is a potent, selective, and orally active antagonist of the neurokinin-1 (NK1) receptor.[1] The NK1 receptor's endogenous ligand is Substance P, a neuropeptide implicated in a wide array of physiological and pathological processes, including pain transmission, inflammation, and central nervous system disorders such as depression and anxiety.[2][3][4] By blocking the action of Substance P, Orvepitant has been investigated for its therapeutic potential in a variety of conditions, most notably chronic refractory cough, pruritus, and major depressive disorder.[1] This technical guide provides an in-depth overview of the NK1 receptor antagonist activity of this compound, including its binding affinity, in vitro and in vivo pharmacology, and the experimental methodologies used for its characterization.
Core Mechanism of Action
Orvepitant exerts its pharmacological effects by competitively binding to the NK1 receptor, thereby preventing the binding of Substance P and inhibiting its downstream signaling cascades. This antagonism is non-surmountable, indicating a strong and persistent blockade of the receptor. The high affinity and selectivity of Orvepitant for the human NK1 receptor underscore its potential as a targeted therapeutic agent.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data characterizing the NK1 receptor antagonist activity of this compound.
| Parameter | Value | Species/System | Reference |
| pKi | 10.2 | Human NK1 Receptor | |
| Receptor Occupancy | >99% | Human (Central) |
Table 1: Receptor Binding Affinity and Occupancy of this compound. This table highlights the high affinity of Orvepitant for the human NK1 receptor and its ability to achieve near-complete receptor occupancy in the central nervous system at clinically relevant doses.
| Study | Condition | Dose | Key Findings | Reference |
| VOLCANO-1 (Phase 2) | Chronic Refractory Cough | 30 mg/day | Significant reduction in daytime cough frequency (26% reduction from baseline at week 4). | |
| VOLCANO-2 (Phase 2b) | Chronic Refractory Cough | 10, 20, 30 mg/day | Significant improvements in patient-reported outcomes (Leicester Cough Questionnaire, Cough Severity VAS, Urge-to-Cough VAS) with the 30 mg dose. | |
| Phase 2 | Idiopathic Pulmonary Fibrosis (IPF) with Chronic Cough | 10, 30 mg/day | 30 mg dose showed statistically significant improvements in cough severity, frequency, and urge-to-cough. | |
| Phase 2 | EGFRI-induced Pruritus | 10, 30 mg/day | No statistically significant difference from placebo in reducing pruritus intensity. | |
| Phase 2 | Major Depressive Disorder | 30, 60 mg/day | One of two studies showed a statistically significant improvement in HAM-D total score at Week 6. |
Table 2: Summary of Clinical Trial Results for this compound. This table provides an overview of the clinical investigations of Orvepitant across various indications, detailing the doses administered and the primary outcomes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro assays used to characterize the NK1 receptor antagonist activity of compounds like Orvepitant.
Radioligand Binding Assay (Displacement Assay)
This assay is used to determine the binding affinity (Ki) of a test compound for the NK1 receptor.
Objective: To measure the ability of this compound to displace a radiolabeled ligand from the NK1 receptor.
Materials:
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Cell membranes prepared from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: Typically [³H]-Substance P or a high-affinity radiolabeled antagonist.
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Test compound: this compound at various concentrations.
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 µM phosphoramidon, 4 µg/ml chymostatin, pH 7.4.
-
Non-specific binding control: A high concentration of a known non-radiolabeled NK1 receptor ligand (e.g., 1 µM Aprepitant).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration close to its Kd), and varying concentrations of this compound. For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.
-
Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value (the concentration of Orvepitant that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Substance P-Induced Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the intracellular calcium release triggered by Substance P binding to the NK1 receptor.
Objective: To determine the functional antagonist potency (IC50) of this compound.
Materials:
-
A cell line stably expressing the human NK1 receptor and a G-protein that couples to calcium signaling (e.g., CHO-K1 cells co-expressing Gαq).
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A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
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Substance P (agonist).
-
This compound (antagonist) at various concentrations.
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Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescent plate reader capable of kinetic reading.
Procedure:
-
Cell Plating: Seed the cells in a 96-well or 384-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
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Antagonist Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Signal Measurement: Place the plate in the fluorescent plate reader and initiate kinetic reading to establish a baseline fluorescence.
-
Agonist Addition: After establishing a baseline, add Substance P at a concentration that elicits a submaximal response (e.g., EC80) to all wells.
-
Data Acquisition: Continue to record the fluorescence intensity over time to measure the calcium flux.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration. Determine the inhibitory effect of Orvepitant by comparing the peak fluorescence in the presence of the antagonist to the control wells (agonist only). Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Visualizing the Molecular Mechanism and Experimental Workflow
To further elucidate the core concepts, the following diagrams have been generated using the DOT language.
Caption: Substance P/NK1 Receptor Signaling Pathway and Orvepitant's Mechanism of Action.
References
Orvepitant Maleate: A Technical Guide to a Novel Substance P Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orvepitant Maleate is a potent and selective, orally active antagonist of the human neurokinin-1 (NK-1) receptor, a key component in the substance P signaling pathway.[1] By blocking the action of substance P, Orvepitant has been investigated for its therapeutic potential in conditions characterized by neuronal hypersensitivity, most notably chronic cough.[1][2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, physicochemical properties, preclinical and clinical data, and detailed experimental protocols for its evaluation.
Introduction to Substance P and the Neurokinin-1 Receptor
Substance P is a neuropeptide that plays a crucial role in neurotransmission, particularly in pathways associated with pain, inflammation, and smooth muscle contraction. It exerts its effects by binding to the NK-1 receptor, a G-protein coupled receptor.[3] This interaction triggers a cascade of intracellular signaling events, making the substance P/NK-1 receptor system a target for therapeutic intervention in a variety of disorders.
This compound: Mechanism of Action and Physicochemical Properties
This compound is a non-peptide antagonist that selectively binds to the NK-1 receptor, thereby inhibiting the downstream signaling cascade initiated by substance P.[1] It has demonstrated the ability to cross the blood-brain barrier, allowing it to target both central and peripheral NK-1 receptors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C35H39F7N4O6 |
| Molecular Weight | 744.7 g/mol |
| IUPAC Name | (2R,4S)-4-[(8aS)-6-oxo-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-2-yl]-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide;(Z)-but-2-enedioic acid |
| CAS Number | 579475-24-4 |
| pKi (human NK-1 receptor) | 10.2 |
Preclinical Pharmacology
The preclinical profile of Orvepitant demonstrates its high affinity and functional antagonism of the NK-1 receptor.
In Vitro Studies
Orvepitant has been shown to be a potent inhibitor of substance P-induced cellular responses. In Chinese Hamster Ovary (CHO) cells expressing the human NK-1 receptor, Orvepitant produces a non-surmountable antagonism of the substance P-induced release of cytosolic calcium, with an apparent pKB value of 10.30.
In Vivo Studies
Animal models have been instrumental in demonstrating the potential antitussive effects of NK-1 receptor antagonists. In various models, including those utilizing guinea pigs and dogs, NK-1 receptor antagonists have been shown to suppress cough. For instance, in a canine model of chronic bronchitis, the NK-1 receptor antagonist maropitant significantly decreased cough frequency.
Clinical Development Program
Orvepitant has undergone several clinical trials to evaluate its efficacy and safety, primarily in the treatment of chronic cough. Key trials include the VOLCANO-1, VOLCANO-2, and IPF-COMFORT studies.
Efficacy in Chronic Cough
The clinical development program for Orvepitant has shown promising results in reducing cough symptoms.
This Phase 2 pilot study in patients with chronic refractory cough demonstrated that Orvepitant (30 mg once daily for 4 weeks) resulted in a statistically significant and sustained improvement in objective cough frequency, cough severity as measured by a Visual Analogue Scale (VAS), and quality of life.
Table 2: Key Efficacy Results from the VOLCANO-1 Study
| Endpoint | Result | p-value |
| Change from Baseline in Daytime Cough Frequency at Week 4 | 26% reduction (18.9 coughs/h) | < 0.001 |
| Change from Baseline in Daytime Cough Frequency at Week 1 | 38% reduction (27.0 coughs/h) | 0.001 |
This Phase 2b dose-ranging study evaluated three doses of Orvepitant (10, 20, and 30 mg) against a placebo. The 30 mg once-daily dose showed statistically significant and clinically relevant improvements in key patient-reported outcomes at 12 weeks. The primary endpoint of awake cough frequency was not met in the full analysis set; however, in a pre-defined subgroup of patients with higher baseline cough frequency, a near-significant reduction was observed with the 30 mg dose.
Table 3: Patient-Reported Outcomes from the VOLCANO-2 Study (30 mg Orvepitant vs. Placebo at Week 12)
| Outcome Measure | Improvement with Orvepitant | p-value |
| Leicester Cough Questionnaire (LCQ) | Statistically significant | 0.009 |
| Cough Severity VAS | Statistically significant | 0.034 |
| Urge-to-Cough VAS | Statistically significant | 0.005 |
This Phase 2 study investigated Orvepitant for the treatment of chronic cough in patients with Idiopathic Pulmonary Fibrosis (IPF). The 30 mg dose of Orvepitant led to statistically significant improvements in coughing severity scores, reported cough frequency, and the sensation of the urge to cough compared to placebo. The 10 mg dose did not show a significant benefit over placebo.
Safety and Tolerability
Across clinical trials, Orvepitant has been generally well-tolerated. In the VOLCANO-2 study, the proportion of patients experiencing adverse events was similar across placebo and Orvepitant treatment groups. Some adverse events, such as headache and dizziness, were reported more frequently with the 30 mg dose of Orvepitant compared to placebo. In the IPF-COMFORT study, while more adverse events were reported with Orvepitant than placebo, this was not considered to be related to the treatment.
Table 4: Common Adverse Events in the VOLCANO-2 Study (30 mg Orvepitant vs. Placebo)
| Adverse Event | Orvepitant 30 mg Frequency | Placebo Frequency |
| Headache | 8.9% | 5.1% |
| Dizziness | 6.3% | 1.3% |
| Fatigue | 13.9% | 5.1% |
| Somnolence | 6.3% | 0% |
Experimental Protocols
This section outlines the methodologies for key experiments used in the evaluation of this compound.
Neurokinin-1 Receptor Binding Assay
This assay is designed to determine the affinity of a compound for the NK-1 receptor.
-
Objective: To quantify the binding affinity (Ki or pKi) of Orvepitant for the human NK-1 receptor.
-
General Principle: A radiolabeled ligand with known high affinity for the NK-1 receptor is incubated with a source of the receptor (e.g., cell membranes from a cell line overexpressing the receptor). The ability of the test compound (Orvepitant) to displace the radioligand is measured.
-
Materials:
-
Human NK-1 receptor-expressing cell membranes.
-
Radioligand (e.g., [3H]-Substance P).
-
Test compound (this compound).
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation fluid.
-
-
Procedure:
-
Prepare serial dilutions of Orvepitant.
-
In a multi-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a known NK-1 receptor antagonist (for non-specific binding), or a dilution of Orvepitant.
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of Orvepitant.
-
Determine the IC50 (the concentration of Orvepitant that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Substance P-Induced Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the intracellular signaling cascade initiated by substance P binding to the NK-1 receptor.
-
Objective: To determine the functional antagonist potency (pKB or IC50) of Orvepitant.
-
General Principle: Cells expressing the NK-1 receptor are loaded with a calcium-sensitive fluorescent dye. The addition of substance P causes an increase in intracellular calcium, which is detected as an increase in fluorescence. The ability of Orvepitant to block this response is quantified.
-
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human NK-1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-3AM).
-
Substance P.
-
Test compound (this compound).
-
Cell culture medium and buffers.
-
-
Procedure:
-
Plate the CHO-NK1R cells in a multi-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive fluorescent dye.
-
Pre-incubate the cells with various concentrations of Orvepitant or vehicle for a specified time (e.g., 1 hour at 37°C).
-
Add a fixed concentration of substance P to stimulate the cells.
-
Measure the change in fluorescence over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the response as a percentage of the maximal substance P response against the concentration of Orvepitant.
-
Calculate the IC50 value, which represents the concentration of Orvepitant that inhibits 50% of the substance P-induced calcium mobilization.
-
Clinical Assessment of Cough
In clinical trials, cough is assessed using a combination of objective and subjective measures.
-
Method: The VitaloJAK ambulatory cough monitor is a validated system for the objective measurement of cough.
-
Procedure:
-
The subject wears the portable recording device for up to 24 hours.
-
The device uses two microphones to capture audio data, which is stored on an SD card.
-
The recorded audio is then processed using a semi-automated algorithm to identify and count coughs.
-
Trained analysts verify the coughs identified by the algorithm.
-
-
Workflow Diagram:
-
Leicester Cough Questionnaire (LCQ):
-
A 19-item self-administered questionnaire that assesses the impact of cough on quality of life across three domains: physical, psychological, and social.
-
Each item is scored on a 7-point Likert scale, with higher scores indicating a better quality of life. The total score ranges from 3 to 21.
-
-
Cough Severity Visual Analogue Scale (VAS):
-
A simple, widely used tool where patients rate their cough severity on a 100 mm line, from "no cough" to "the worst cough imaginable".
-
Signaling Pathways
The binding of substance P to the NK-1 receptor initiates a complex intracellular signaling cascade. Orvepitant, by blocking this initial step, prevents the activation of these downstream pathways.
Conclusion
This compound is a promising therapeutic agent that targets the substance P/NK-1 receptor pathway. Its demonstrated efficacy in reducing the symptoms of chronic cough in multiple clinical trials, coupled with a favorable safety profile, highlights its potential as a novel treatment for this and other conditions driven by neuronal hypersensitivity. Further research and clinical development will continue to elucidate the full therapeutic utility of this potent NK-1 receptor antagonist.
References
Orvepitant Maleate: A Technical Guide to Blood-Brain Barrier Penetration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orvepitant Maleate is a potent and selective antagonist of the human neurokinin-1 (NK-1) receptor, a key component in the tachykinin signaling pathway implicated in a variety of physiological and pathological processes within the central nervous system (CNS).[1][2] Developed by NeRRe Therapeutics, orvepitant has been investigated for its therapeutic potential in conditions associated with neuronal hypersensitivity, most notably chronic refractory cough.[3][4][5] A critical aspect of its pharmacological profile for treating such conditions is its ability to cross the blood-brain barrier (BBB) and engage its target in the CNS. This technical guide provides a comprehensive overview of the available information regarding the blood-brain barrier penetration of this compound, including its mechanism of action, and outlines the standard experimental protocols for assessing BBB penetration for this class of compounds.
Mechanism of Action: Neurokinin-1 Receptor Antagonism
Orvepitant exerts its pharmacological effects by competitively blocking the binding of Substance P, an endogenous neuropeptide, to the NK-1 receptor. Substance P is involved in the transmission of pain signals, inflammatory responses, and the regulation of mood and anxiety. By antagonizing the NK-1 receptor, orvepitant can modulate these pathways. In the context of chronic cough, it is hypothesized to act on the central neural hypersensitivity that underlies the cough reflex. The efficacy of orvepitant in CNS-related disorders is predicated on its ability to achieve sufficient concentrations at the site of action within the brain.
Signaling Pathway of NK-1 Receptor Antagonism
References
- 1. nerretherapeutics.com [nerretherapeutics.com]
- 2. Orvepitant | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 3. nerretherapeutics.com [nerretherapeutics.com]
- 4. The Neurokinin-1 Receptor Antagonist Orvepitant Is a Novel Antitussive Therapy for Chronic Refractory Cough: Results From a Phase 2 Pilot Study (VOLCANO-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nerretherapeutics.com [nerretherapeutics.com]
Preclinical Pharmacokinetics of Orvepitant Maleate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Orvepitant Maleate, a neurokinin-1 (NK1) receptor antagonist, has been investigated for its potential therapeutic effects, notably in the treatment of chronic cough. While clinical trial data in humans is available, a comprehensive public record of its preclinical pharmacokinetics in animal models is not readily accessible. This guide provides a detailed overview of the available information on Orvepitant, supplemented with comparative pharmacokinetic data from other NK1 receptor antagonists in various animal models to offer a contextual understanding. The methodologies and experimental protocols typically employed in such preclinical studies are also detailed to aid researchers in the design of future investigations.
Orvepitant (Formerly GW823296)
Orvepitant is a neurokinin-1 receptor antagonist that has been evaluated in clinical trials for conditions such as chronic cough.[1] A Phase 2 pilot study (VOLCANO-1) investigated the efficacy and safety of orvepitant in patients with chronic refractory cough.[2] Another Phase 2b clinical trial (VOLCANO-2) also assessed its use for refractory chronic cough.[3] Information from a 28-day repeat dose and drug interaction study in humans (NCT00511654) indicates that the pharmacokinetics of Orvepitant (then known as GW823296) were evaluated to inform doses for Phase II efficacy studies.[4] However, specific quantitative pharmacokinetic parameters from preclinical animal studies remain unpublished in the public domain.
Comparative Pharmacokinetics of NK1 Receptor Antagonists in Animal Models
To provide a framework for understanding the potential pharmacokinetic profile of Orvepitant, this section summarizes data from other NK1 receptor antagonists that have been studied in animal models.
Table 1: Oral Pharmacokinetic Parameters of NK1 Receptor Antagonists in Animal Models
| Compound | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Maropitant | Dog | 2 | ~110 | 1.9 | ~800 | 23.7 | [5] |
| Dog | 8 | ~450 | 1.7 | ~3500 | 37.0 | ||
| Cam-2445 | Rat | - | - | - | - | 1.4 |
Table 2: Intravenous/Subcutaneous Pharmacokinetic Parameters of NK1 Receptor Antagonists in Animal Models
| Compound | Animal Model | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Clearance (mL/h/kg) | Reference |
| Maropitant | Dog | s.c. | 1 | ~200 | 0.75 | 7.75 | - | |
| Dog | i.v. | 1 | - | - | - | 970 | ||
| Dog | i.v. | 2 | - | - | - | 995 | ||
| Dog | i.v. | 8 | - | - | - | 533 | ||
| Cam-2445 | Rat | i.v. | - | - | - | 2.93 | - |
Experimental Protocols
The following sections detail the typical methodologies used in preclinical pharmacokinetic studies of NK1 receptor antagonists.
Animal Models
The choice of animal model is critical and can be influenced by species-specific differences in NK1 receptors. Commonly used species include:
-
Rats: Frequently used for initial pharmacokinetic screening.
-
Dogs: Their larger size allows for serial blood sampling, and they are often used in later-stage preclinical development.
-
Mice: Useful for genetic knockout studies and initial efficacy models.
-
Guinea Pigs and Gerbils: Their NK1 receptor pharmacology can more closely resemble that of humans compared to rats and mice.
Dosing and Administration
-
Routes of Administration:
-
Oral (p.o.): To assess oral bioavailability and absorption characteristics.
-
Intravenous (i.v.): To determine systemic clearance, volume of distribution, and absolute bioavailability.
-
Subcutaneous (s.c.): An alternative parenteral route.
-
Intraduodenal (i.d.) and Intraportal (i.p.v.): Used in mechanistic studies to investigate absorption and first-pass metabolism.
-
-
Dose Formulation: The drug is typically dissolved or suspended in a suitable vehicle. The choice of vehicle can significantly impact absorption.
Sample Collection and Analysis
-
Blood Sampling: Serial blood samples are collected at predetermined time points after drug administration. Plasma is separated by centrifugation and stored frozen until analysis.
-
Bioanalytical Method: A validated high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is commonly used for the quantification of the drug and its metabolites in plasma.
Pharmacokinetic Analysis
Non-compartmental analysis is typically used to determine the following pharmacokinetic parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time.
-
Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
F (Bioavailability): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts in the preclinical evaluation of NK1 receptor antagonists.
Caption: A typical workflow for a preclinical pharmacokinetic study.
References
- 1. Orvepitant | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 2. The Neurokinin-1 Receptor Antagonist Orvepitant Is a Novel Antitussive Therapy for Chronic Refractory Cough: Results From a Phase 2 Pilot Study (VOLCANO-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nerretherapeutics.com [nerretherapeutics.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. The pharmacokinetics of maropitant, a novel neurokinin type-1 receptor antagonist, in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Orvepitant Maleate for Chronic Refractory Cough: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chronic refractory cough (CRC) is a condition characterized by a persistent cough lasting longer than eight weeks that does not respond to treatment for underlying causes. It represents a significant unmet medical need, impacting the quality of life for millions. Orvepitant maleate, a potent and selective neurokinin-1 (NK-1) receptor antagonist, has emerged as a promising therapeutic candidate for CRC. This technical guide provides an in-depth overview of the research and development of this compound, focusing on its mechanism of action, preclinical and clinical data, and experimental protocols.
Core Mechanism of Action: Targeting the Hypersensitive Cough Reflex
This compound exerts its antitussive effect by antagonizing the neurokinin-1 (NK-1) receptor, for which it has a high binding affinity (pKi of 10.2 for the human NK-1 receptor)[1]. The NK-1 receptor is a key component of the afferent cough pathway and is primarily activated by Substance P, a neuropeptide released from sensory C-fibers in the airways and central nervous system in response to irritants.
In chronic cough, there is a state of neuronal hypersensitivity, where the cough reflex is triggered by low-level stimuli that would not typically induce a cough. By blocking the binding of Substance P to the NK-1 receptor, Orvepitant is thought to dampen this neuronal hypersensitivity, thereby reducing the urge to cough and the frequency of coughing episodes[2][3]. The ability of Orvepitant to cross the blood-brain barrier allows it to act on central cough pathways in the brainstem, which is believed to be a key site for its antitussive activity[1][4].
Signaling Pathway of Orvepitant's Antitussive Action
Caption: Orvepitant blocks Substance P binding to the NK-1 receptor, interrupting the cough reflex pathway.
Preclinical Research
Preclinical studies were instrumental in establishing the rationale for the clinical development of Orvepitant in chronic cough.
In Vitro Studies
-
Receptor Binding Affinity: Orvepitant demonstrated high affinity for the human NK-1 receptor with a pKi of 10.2.
-
Functional Antagonism: In human neurokinin-1 receptor-expressing CHO cells, Orvepitant produced a non-surmountable antagonism of Substance P-induced release of cytosolic Ca2+, with an apparent pKB value of 10.30.
In Vivo Studies
In a study using marmosets, oral administration of Orvepitant (0.3-10 mg/kg) resulted in a dose-dependent reduction in specific postures, suggesting a potential anxiolytic-like effect and confirming its central nervous system activity.
Clinical Development Program
The clinical development of Orvepitant for chronic refractory cough has involved several key studies, primarily the VOLCANO-1 (Phase 2 pilot) and VOLCANO-2 (Phase 2b dose-ranging) trials, as well as a study in patients with idiopathic pulmonary fibrosis (IPF).
Clinical Efficacy Data
The following tables summarize the key quantitative efficacy data from the clinical trials.
Table 1: Efficacy of Orvepitant in the VOLCANO-1 Study (Phase 2 Pilot)
| Outcome Measure | Baseline (Mean) | Change from Baseline at Week 4 | % Reduction | 95% CI | p-value |
| Daytime Cough Frequency (coughs/h) | 71.4 | -18.9 coughs/h | 26% | 9.6 to 28.3 | <0.001 |
Table 2: Efficacy of Orvepitant 30 mg in the VOLCANO-2 Study (Phase 2b)
| Outcome Measure | Placebo-Corrected Improvement at Week 12 | p-value |
| Leicester Cough Questionnaire (LCQ) | 1.6 | 0.009 |
| Cough Severity VAS (mm) | 9.0 mm | 0.034 |
| Urge-to-Cough VAS (mm) | 11.8 mm | 0.005 |
| Awake Cough Frequency (Geometric Mean Ratio vs Placebo in High Coughers) | 0.71 | 0.066 |
Table 3: Efficacy of Orvepitant 30 mg in Patients with Idiopathic Pulmonary Fibrosis (IPF)
| Outcome Measure | Observation |
| Coughing Severity Scores | Lower (better) scores compared to placebo. |
| Cough Frequency | Reported reduction. |
| Urge to Cough | Reported reduction. |
| Health-Related Quality of Life | Statistically significant improvement. |
Safety and Tolerability
Orvepitant has been generally well-tolerated in clinical trials. The most commonly reported adverse events that were more frequent with the 30 mg dose compared to placebo in the VOLCANO-2 study were headache (8.9% vs 5.1%) and dizziness (6.3% vs 1.3%). No major safety concerns have been identified.
Experimental Protocols
The following sections provide an overview of the methodologies employed in the key clinical trials of Orvepitant.
VOLCANO-1 Study Protocol (Phase 2 Pilot)
-
Study Design: An open-label, single-arm, pilot study.
-
Patient Population: 13 patients with chronic refractory cough.
-
Inclusion Criteria: Daytime cough frequency >3 to <250 coughs/h.
-
Dosing Regimen: Orvepitant 30 mg once daily for 4 weeks.
-
Primary Endpoint: Change from baseline in daytime cough frequency at week 4.
-
Secondary Endpoints: Cough severity visual analog scale (VAS) score, global ratings of change for cough frequency and severity, and Cough-specific Quality of Life Questionnaire score.
-
Cough Monitoring: Objective cough frequency was measured over 24 hours at baseline and at weeks 1, 4, and 8 using an ambulatory cough monitor.
VOLCANO-2 Study Protocol (Phase 2b)
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.
-
Patient Population: 315 patients with chronic refractory cough.
-
Inclusion Criteria: Male and female subjects ≥18 years of age with a diagnosis of CRC or unexplained cough for at least 1 year and an awake average cough frequency of ≥10 coughs/hour.
-
Dosing Regimens:
-
Orvepitant 10 mg once daily
-
Orvepitant 20 mg once daily
-
Orvepitant 30 mg once daily
-
Placebo once daily
-
-
Treatment Duration: 12 weeks.
-
Primary Endpoint: Change from baseline in awake cough frequency at week 12.
-
Secondary Endpoints: Leicester Cough Questionnaire (LCQ), Cough Severity VAS, and Urge-to-Cough VAS.
-
Cough Monitoring: Awake cough frequency was measured using a VitaloJAK® ambulatory cough monitor.
Idiopathic Pulmonary Fibrosis (IPF) Study Protocol
-
Study Design: A double-blind, randomized, placebo-controlled, two-period cross-over study.
-
Patient Population: Patients with IPF and chronic cough.
-
Dosing Regimens:
-
Cohort 1: Orvepitant 30 mg and placebo (in random order)
-
Cohort 2: Orvepitant 10 mg and placebo (in random order)
-
-
Treatment Duration: Two 4-week treatment periods separated by a 3-week washout period.
-
Outcome Measures: Cough severity, cough frequency, urge to cough (assessed via daily electronic diary and questionnaires), and safety.
-
Cough Monitoring: Participants wore a cough frequency monitor for three 24-hour periods.
Experimental Workflow for a Clinical Trial Participant
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. nerretherapeutics.com [nerretherapeutics.com]
- 4. The Neurokinin-1 Receptor Antagonist Orvepitant Is a Novel Antitussive Therapy for Chronic Refractory Cough: Results From a Phase 2 Pilot Study (VOLCANO-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Orvepitant Maleate in Depressive Disorder: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orvepitant (also known as GW823296) is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor system, and its endogenous ligand Substance P, have been implicated in the pathophysiology of stress and mood disorders, making it a compelling target for the development of novel antidepressants. This technical guide provides a comprehensive overview of the clinical investigation of Orvepitant Maleate in the treatment of major depressive disorder (MDD), summarizing available quantitative data, detailing experimental protocols, and visualizing key biological and experimental pathways.
Core Mechanism of Action: The Neurokinin-1 Receptor Pathway
Orvepitant exerts its pharmacological effects by blocking the binding of Substance P to the NK1 receptor, a G-protein coupled receptor. This blockade is hypothesized to modulate downstream signaling pathways involved in stress response, anxiety, and depression. A positron emission tomography (PET) study in healthy male volunteers confirmed that oral doses of 30-60 mg/day of Orvepitant resulted in over 99% occupancy of central NK1 receptors for at least 24 hours, indicating a high degree of target engagement at the clinical doses used in depression studies.[1]
Signaling Pathway of the NK1 Receptor
The binding of Substance P to the NK1 receptor initiates a cascade of intracellular events. The diagram below illustrates the principal signaling pathway.
Caption: NK1 Receptor Signaling Pathway.
Clinical Development in Major Depressive Disorder
Orvepitant was investigated in two key Phase II, randomized, double-blind, placebo-controlled studies in adult outpatients with a primary diagnosis of MDD.
Experimental Protocols
The methodologies for the two pivotal studies (referred to as Study 733 and Study 833) were largely identical.[1]
Study Design:
-
Type: Randomized, double-blind, parallel-group, placebo-controlled, fixed-dose.
-
Duration: 6-week double-blind treatment phase, preceded by a 7 to 21-day screening phase.[2]
-
Population: Male and female outpatients aged 18 to 64 years with a primary diagnosis of MDD (moderate to severe).
-
Inclusion Criteria: A score of ≥ 22 on the 17-item Hamilton Depression Rating Scale (HAM-D17) at screening and baseline.[1]
-
Randomization: 1:1:1 ratio to Orvepitant 30 mg/day, Orvepitant 60 mg/day, or placebo.[2]
Outcome Measures:
-
Primary Efficacy Endpoint: Change from baseline in the HAM-D17 total score at Week 6.
-
Secondary Efficacy Endpoints: Included the Quick Inventory of Depressive Symptomatology-Self Report (QIDS-SR) and the Clinical Global Impression-Global Improvement (CGI-I) and Severity of Illness (CGI-S) scales.
The workflow for these clinical trials is depicted in the following diagram.
Caption: Orvepitant MDD Clinical Trial Workflow.
Efficacy Data
The two major clinical trials yielded mixed results regarding the primary efficacy endpoint.
Table 1: Primary Efficacy Results - Change from Baseline in HAM-D17 Total Score at Week 6
| Study | Treatment Group | N | Estimated Drug-Placebo Difference (95% CI) | p-value |
| Study 733 | Orvepitant 30 mg/day | 328 | -2.41 (-4.50 to -0.31) | 0.0245 |
| Orvepitant 60 mg/day | -2.86 (-4.97 to -0.75) | 0.0082 | ||
| Study 833 | Orvepitant 30 mg/day | 345 | -1.67 (-3.73 to 0.39) | 0.1122 |
| Orvepitant 60 mg/day | -0.76 (-2.85 to 1.32) | 0.4713 | ||
| Data sourced from Ratti et al., 2013. |
As indicated in the table, Study 733 demonstrated a statistically significant improvement in depressive symptoms for both doses of Orvepitant compared to placebo. However, these results were not replicated in Study 833, where neither dose showed a significant difference from placebo.
Secondary Efficacy Outcomes: Detailed quantitative results for the secondary endpoints, including the QIDS-SR and CGI scales, from these studies are not available in the public domain.
Safety and Tolerability
A comprehensive safety profile with a breakdown of the frequency of specific adverse events from the MDD studies has not been published. However, studies of Orvepitant in other indications, such as chronic cough, have reported it to be generally safe and well-tolerated. In a Phase 2b study for chronic cough, adverse events that were more common in the Orvepitant group compared to placebo included headache, dizziness, fatigue, and somnolence.
Pharmacokinetics
Detailed human pharmacokinetic data for Orvepitant, including absorption, distribution, metabolism, and excretion, are not fully available in published literature. A Phase 1 study (NCT00511654) was conducted to evaluate the safety, tolerability, and pharmacokinetics of repeated doses of Orvepitant in healthy subjects, but the results have not been publicly posted.
Conclusion
The clinical development of this compound for major depressive disorder has provided mixed efficacy results. While one Phase II study demonstrated a statistically significant reduction in depressive symptoms, a subsequent confirmatory study did not replicate these findings. The rationale for targeting the NK1 receptor in depression is supported by a strong biological premise, and Orvepitant demonstrated high central receptor occupancy at the doses studied. However, the lack of consistent efficacy in the clinical trial program highlights the complexities of developing novel antidepressants. Further research would be necessary to fully elucidate the potential of Orvepitant in specific subpopulations of patients with MDD. The lack of publicly available detailed data on secondary outcomes, safety, and pharmacokinetics limits a complete assessment of its clinical profile.
References
Orvepitant Maleate and Neuronal Hypersensitivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orvepitant Maleate (GW823296) is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor's endogenous ligand, Substance P, is a key neuropeptide implicated in the transmission of nociceptive signals, neurogenic inflammation, and the modulation of neuronal excitability. Consequently, antagonism of the NK1 receptor presents a promising therapeutic strategy for conditions characterized by neuronal hypersensitivity. This technical guide provides a comprehensive overview of this compound, summarizing key clinical trial data, detailing relevant experimental protocols, and visualizing the underlying signaling pathways and experimental workflows.
Introduction to this compound and Neuronal Hypersensitivity
Neuronal hypersensitivity, a state of exaggerated neuronal responsiveness to stimuli, is a fundamental mechanism underlying various pathological conditions, including chronic cough, chronic pruritus, and visceral pain syndromes. Substance P, released from the central and peripheral terminals of sensory neurons, plays a pivotal role in inducing and maintaining this hyperexcitable state. By binding to NK1 receptors on postsynaptic neurons, Substance P initiates a cascade of intracellular events that lead to neuronal depolarization, increased excitability, and central sensitization.
This compound was developed by GlaxoSmithKline and later by NeRRe Therapeutics to specifically block the interaction between Substance P and the NK1 receptor, thereby attenuating the downstream signaling that drives neuronal hypersensitivity.[1] This guide explores the preclinical and clinical evidence supporting the role of Orvepitant in modulating neuronal hypersensitivity.
Mechanism of Action: The Substance P/NK1 Receptor Pathway
The binding of Substance P to the G-protein coupled NK1 receptor initiates a series of intracellular signaling events that contribute to increased neuronal excitability. Orvepitant, as a selective antagonist, competitively inhibits this binding, thereby preventing the activation of these downstream pathways.
Signaling Pathway of Substance P/NK1 Receptor Activation
Clinical Development and Efficacy
Orvepitant has been investigated in several clinical trials for conditions associated with neuronal hypersensitivity, primarily chronic refractory cough and pruritus.
Chronic Refractory Cough
The VOLCANO-1 study was an exploratory open-label trial to assess the efficacy, safety, and tolerability of Orvepitant in patients with chronic refractory cough.
Table 1: Key Efficacy Outcomes of the VOLCANO-1 Study
| Outcome Measure | Baseline (Mean) | Change from Baseline at Week 4 (Mean) | 95% Confidence Interval | p-value |
| Daytime Cough Frequency (coughs/h) | 71.4 | -18.9 (26% reduction) | 9.6 to 28.3 | < 0.001 |
| Cough Severity VAS (mm) | 65.1 | -24.4 | 12.5 to 36.3 | < 0.001 |
| Leicester Cough Questionnaire (Total Score) | 12.3 | +3.5 | 2.1 to 4.9 | < 0.001 |
Data sourced from Smith et al., 2020.[2]
The VOLCANO-2 study was a larger, randomized, double-blind, placebo-controlled trial designed to evaluate different doses of Orvepitant.
Table 2: Key Efficacy Outcomes of the VOLCANO-2 Study (30 mg Orvepitant vs. Placebo at Week 12)
| Outcome Measure | Orvepitant 30 mg (Mean Change from Baseline) | Placebo (Mean Change from Baseline) | Treatment Difference | p-value |
| Leicester Cough Questionnaire (Total Score) | +3.0 | +1.7 | +1.3 | 0.009 |
| Cough Severity VAS (mm) | -25.0 | -15.9 | -9.1 | 0.034 |
| Urge-to-Cough VAS (mm) | -28.1 | -16.3 | -11.8 | 0.005 |
| Awake Cough Frequency (coughs/h) * | - | - | - | Not Significant |
While the primary endpoint of awake cough frequency was not met in the full analysis set, a near-significant reduction was observed in a pre-defined subgroup of patients with higher baseline cough frequency (p=0.066).[3] Data sourced from NeRRe Therapeutics press release, 2019.[3]
Pruritus
The RELIEVE 1 trial investigated the efficacy and safety of Orvepitant for the treatment of pruritus induced by epidermal growth factor receptor inhibitors (EGFRI) in cancer patients.
Table 3: Primary Efficacy Outcome of the RELIEVE 1 Study (Change from Baseline in NRS Score at Week 4)
| Treatment Group | Baseline NRS Score (Mean ± SD) | Change from Baseline at Week 4 (Mean ± SD) |
| Orvepitant 30 mg | 6.68 ± 1.28 | -2.78 ± 2.64 |
| Orvepitant 10 mg | 6.21 ± 1.59 | -3.04 ± 3.06 |
| Placebo | 5.88 ± 0.93 | -3.21 ± 1.77 |
The difference between Orvepitant and placebo was not statistically significant. The trial was terminated early due to recruitment challenges.[1] Data sourced from Vincenzi et al., 2020.
Experimental Protocols
This section details the methodologies for key experiments relevant to the study of Orvepitant and neuronal hypersensitivity.
Clinical Trial Protocol: Chronic Refractory Cough (Illustrative Workflow)
Detailed Methodology for the Leicester Cough Questionnaire (LCQ):
The LCQ is a 19-item self-administered questionnaire assessing the impact of chronic cough on quality of life over the preceding two weeks. It is divided into three domains: physical (8 items), psychological (7 items), and social (4 items). Each item is scored on a 7-point Likert scale. The total score ranges from 3 to 21, with higher scores indicating a better quality of life.
Preclinical Model: Capsaicin-Induced Cough in Guinea Pigs
This model is used to assess the antitussive effects of compounds by inducing a cough reflex through the stimulation of sensory C-fibers in the airways.
Protocol:
-
Animal Model: Male Dunkin-Hartley guinea pigs are typically used.
-
Capsaicin Challenge: Conscious, unrestrained animals are placed in a whole-body plethysmography chamber. An aerosol of capsaicin solution (e.g., 30-60 µM in saline) is delivered into the chamber for a defined period (e.g., 5-10 minutes).
-
Cough Detection: Coughs are identified and counted based on the characteristic changes in airflow, pressure, and sound recorded by the plethysmography system.
-
Drug Administration: Orvepitant or vehicle is administered (e.g., orally or intraperitoneally) at a specified time before the capsaicin challenge.
-
Outcome Measure: The number of coughs in the drug-treated group is compared to the vehicle-treated group to determine the antitussive effect.
In Vitro Assay: NK1 Receptor Binding Assay
This assay determines the affinity of a compound for the NK1 receptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing the NK1 receptor (e.g., from CHO or HEK293 cells stably transfected with the human NK1 receptor gene) are prepared by homogenization and centrifugation.
-
Radioligand: A radiolabeled NK1 receptor ligand, such as [³H]-Substance P or [¹²⁵I]-Bolton Hunter Substance P, is used.
-
Competition Binding: The membrane preparation is incubated with the radioligand and varying concentrations of the test compound (Orvepitant).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Neuronal Activity Marker: c-Fos Immunohistochemistry
The expression of the immediate-early gene c-fos is used as a marker for neuronal activation in response to noxious stimuli.
Protocol:
-
Animal Model and Stimulation: A noxious stimulus (e.g., subcutaneous injection of formalin into the hind paw of a rat) is administered to induce neuronal activation in the spinal cord.
-
Tissue Preparation: Two hours after stimulation, the animal is deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). The spinal cord is dissected and post-fixed.
-
Immunohistochemistry: Spinal cord sections are incubated with a primary antibody against the c-Fos protein, followed by a biotinylated secondary antibody and an avidin-biotin-peroxidase complex.
-
Visualization: The c-Fos positive nuclei are visualized using a chromogen such as diaminobenzidine (DAB), resulting in a brown-black stain.
-
Quantification: The number of c-Fos-immunoreactive neurons in specific laminae of the dorsal horn is counted under a microscope.
-
Drug Effect Assessment: To assess the effect of a drug like Orvepitant, it is administered prior to the noxious stimulus, and the number of c-Fos positive neurons is compared to a vehicle-treated group.
Conclusion
This compound, as a selective NK1 receptor antagonist, has demonstrated a clear mechanism of action in attenuating neuronal hypersensitivity by blocking the effects of Substance P. Clinical trials in chronic refractory cough have shown promising results in improving patient-reported outcomes, although the effect on objective cough frequency is more nuanced. The lack of efficacy in the RELIEVE 1 study for acute pruritus suggests that the therapeutic benefit of NK1 receptor antagonism may be more pronounced in chronic conditions characterized by central sensitization. The experimental protocols detailed in this guide provide a framework for the continued investigation of Orvepitant and other NK1 receptor antagonists in the context of neuronal hypersensitivity disorders. Further research is warranted to fully elucidate the therapeutic potential of this drug class in a range of debilitating conditions.
References
- 1. Neurokinin-1 antagonist orvepitant for EGFRI-induced pruritus in patients with cancer: a randomised, placebo-controlled phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Neurokinin-1 Receptor Antagonist Orvepitant Is a Novel Antitussive Therapy for Chronic Refractory Cough: Results From a Phase 2 Pilot Study (VOLCANO-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nerretherapeutics.com [nerretherapeutics.com]
Preclinical Safety of Orvepitant Maleate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document aims to provide a comprehensive overview of the publicly available preclinical safety data for Orvepitant Maleate. However, a thorough review of scientific literature and public regulatory documents reveals a significant lack of detailed, quantitative preclinical safety data. Much of the in-depth toxicological and pharmacokinetic data generated during drug development is proprietary and not publicly disclosed. Therefore, this guide will focus on the available information regarding the mechanism of action and the known signaling pathways of its target, the neurokinin-1 (NK-1) receptor, while acknowledging the absence of specific preclinical study results.
Introduction
Orvepitant is a neurokinin-1 (NK-1) receptor antagonist that has been investigated for the treatment of conditions such as chronic refractory cough and pruritus.[1][2] As an antagonist, Orvepitant blocks the action of Substance P (SP), the natural ligand for the NK-1 receptor.[1] The preclinical safety assessment of a new chemical entity like this compound is a critical component of the drug development process, involving a series of in vitro and in vivo studies to characterize its potential toxicities before administration to humans. These studies typically include single and repeat-dose toxicology, safety pharmacology, genotoxicity, carcinogenicity, and reproductive and developmental toxicology.
While clinical studies have reported Orvepitant to be generally safe and well-tolerated in humans, this document will focus on the underlying preclinical data that forms the basis for such clinical safety assessments.[2][3]
Mechanism of Action: Targeting the Neurokinin-1 Receptor
Orvepitant exerts its pharmacological effect by selectively inhibiting the NK-1 receptor. The NK-1 receptor is a G-protein coupled receptor (GPCR) predominantly activated by the neuropeptide Substance P. The binding of Substance P to the NK-1 receptor initiates a cascade of intracellular signaling events.
Neurokinin-1 (NK-1) Receptor Signaling Pathway
The activation of the NK-1 receptor by its endogenous ligand, Substance P, triggers a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins, primarily Gαq/11. This initiates a series of downstream signaling events that mediate the physiological and pathological effects of Substance P. Orvepitant, as an antagonist, prevents the initiation of this cascade.
Below is a diagram illustrating the key signaling pathways activated upon NK-1 receptor stimulation.
Preclinical Safety Data
A comprehensive search of publicly available data did not yield specific quantitative results from preclinical safety studies of this compound. This includes data from the following standard preclinical assessments:
-
Acute, Sub-chronic, and Chronic Toxicology: No-Observed-Adverse-Effect Levels (NOAELs), Lowest-Observed-Adverse-Effect Levels (LOAELs), or LD50 values in relevant animal species (e.g., rodents and non-rodents) are not publicly available.
-
Safety Pharmacology: Specific studies evaluating the effects of Orvepitant on the central nervous, cardiovascular, and respiratory systems in animals have not been published in detail.
-
Pharmacokinetics (Animal): Detailed pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) profiles, half-life (t½), maximum concentration (Cmax), and area under the curve (AUC) in preclinical species are not available in the public domain.
-
Reproductive and Developmental Toxicology: The results of studies assessing the potential effects on fertility, embryonic development, and pre- and post-natal development are not publicly disclosed.
-
Genotoxicity: Information on the mutagenic and clastogenic potential of Orvepitant from standard battery of in vitro and in vivo assays is not available.
-
Carcinogenicity: The results of long-term carcinogenicity studies in rodents are not publicly available.
The absence of this data in the public domain is common for proprietary compounds under development by pharmaceutical companies.
Experimental Protocols
Due to the lack of publicly available preclinical studies, detailed experimental protocols for toxicology, safety pharmacology, and pharmacokinetic studies of this compound cannot be provided.
Conclusion
While this compound has been reported to be safe and well-tolerated in human clinical trials, detailed quantitative preclinical safety data and the corresponding experimental methodologies are not publicly available. The information presented in this technical guide is based on the known mechanism of action of Orvepitant as an NK-1 receptor antagonist and general principles of preclinical drug safety evaluation. Researchers and drug development professionals should be aware that a comprehensive preclinical safety profile, including detailed toxicology and pharmacokinetic data, has been established to support clinical development, but this information remains proprietary to the developing company. For definitive and detailed preclinical safety information, direct consultation of regulatory submission documents, if they become public, would be necessary.
References
Orvepitant Maleate: A Technical Guide to Target Validation in Respiratory Diseases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Orvepitant, a potent and selective neurokinin-1 (NK1) receptor antagonist, has been investigated as a novel, non-opioid therapeutic for chronic cough, a significant symptom in various respiratory conditions. This technical guide provides an in-depth analysis of the target validation for Orvepitant Maleate in respiratory diseases, focusing on its mechanism of action, preclinical rationale, and clinical trial evidence. The core of this validation lies in the hypothesis that antagonizing the NK1 receptor can suppress the neuronal hypersensitivity underlying chronic cough. This document synthesizes key preclinical and clinical data, details experimental methodologies, and visualizes the underlying biological pathways and trial designs to offer a comprehensive resource for researchers and drug development professionals.
Introduction: The Role of the NK1 Receptor in Respiratory Pathophysiology
The tachykinin peptide, Substance P (SP), is a key neurotransmitter released from sensory nerve endings in the airways.[1][2] Its binding to the neurokinin-1 (NK1) receptor, a G-protein coupled receptor, is implicated in a cascade of events collectively known as neurogenic inflammation.[2] This process is characterized by vasodilation, plasma extravasation, and the recruitment of inflammatory cells, contributing to the pathophysiology of various respiratory diseases.[2] In the context of chronic cough, neuronal hypersensitivity is considered a key driver, and the SP/NK1 receptor pathway is believed to play a crucial role in this sensitization.[3] this compound is a brain-penetrant NK1 receptor antagonist designed to mitigate this neuronal hypersensitivity.
Preclinical Validation
While specific preclinical studies on Orvepitant in respiratory models are not extensively published in the public domain, the rationale for its development is built upon a strong foundation of pharmacological evidence for NK1 receptor antagonism in airway physiology.
In Vitro Pharmacology
Orvepitant has demonstrated high affinity and functional antagonism at the human NK1 receptor.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (pKi) | 10.2 | Human NK1 Receptor | |
| Functional Antagonism (pKB) | 10.3 | Human NK1-CHO cells (Substance P-induced Ca2+ release) |
Table 1: In Vitro Pharmacological Properties of Orvepitant.
Preclinical Pharmacokinetics
Pharmacokinetic studies in animals have demonstrated the systemic exposure of Orvepitant.
| Species | Oral Bioavailability (F) | Plasma Clearance (Clp) | Half-life (t1/2) | Reference |
| Rat | 17% | 29 mL/min/kg | 2.3 h | |
| Dog | 55% | 6 mL/min/kg | 6.1 h |
Table 2: Preclinical Pharmacokinetic Parameters of Orvepitant.
Clinical Validation in Chronic Cough
The clinical development of Orvepitant has primarily focused on its efficacy and safety in patients with chronic refractory cough (CRC) and cough associated with idiopathic pulmonary fibrosis (IPF).
VOLCANO-1: Phase 2a Pilot Study in CRC
This open-label study provided the initial clinical evidence for Orvepitant's antitussive effect.
| Endpoint | Result | Timepoint | p-value | Reference |
| Change from Baseline in Daytime Cough Frequency | -18.9 coughs/h (26% reduction) | Week 4 | < 0.001 | |
| Change from Baseline in Daytime Cough Frequency | -27.0 coughs/h (38% reduction) | Week 1 | 0.001 | |
| Change from Baseline in Daytime Cough Frequency | -20.4 coughs/h (29% reduction) | Week 8 (post-treatment) | 0.020 | |
| Cough Severity VAS | Statistically significant improvement | Week 4 | Not reported | |
| Cough-specific Quality of Life (LCQ) | Statistically significant improvement | Week 4 | Not reported |
Table 3: Efficacy Results from the VOLCANO-1 Study.
VOLCANO-2: Phase 2b Dose-Ranging Study in CRC
This larger, placebo-controlled trial aimed to identify the optimal dose of Orvepitant.
| Endpoint | Orvepitant 30 mg vs. Placebo | Timepoint | p-value | Reference |
| Awake Cough Frequency (Full Analysis Set) | Not statistically significant | Week 12 | Not reported | |
| Awake Cough Frequency (High-Frequency Coughers Subgroup) | Near significant reduction (Geometric Mean Ratio: 0.71) | Week 12 | 0.066 | |
| Leicester Cough Questionnaire (LCQ) | Statistically significant improvement (1.6 point difference) | Week 12 | 0.009 | |
| Cough Severity VAS | Statistically significant improvement (9.0 mm difference) | Week 12 | 0.034 | |
| Urge-to-Cough VAS | Statistically significant improvement (11.8 mm difference) | Week 12 | 0.005 |
Table 4: Key Efficacy Results from the VOLCANO-2 Study.
Safety and Tolerability: In the VOLCANO-2 study, the proportion of patients with adverse events was similar across all treatment groups (placebo 68.4%, Orvepitant 66.7% to 72.2%). Adverse events more commonly reported with the 30 mg dose of Orvepitant compared to placebo included headache (8.9% vs 5.1%) and dizziness (6.3% vs 1.3%).
Phase 2 Study in Idiopathic Pulmonary Fibrosis (IPF) Associated Cough
This study evaluated Orvepitant in a different patient population where chronic cough is a significant burden.
| Endpoint | Orvepitant 30 mg vs. Placebo | Orvepitant 10 mg vs. Placebo | Reference |
| Coughing Severity Score | Statistically significant improvement | No significant difference | |
| Cough Frequency | Patient-reported reduction | No significant difference | |
| Urge to Cough | Patient-reported reduction | No significant difference | |
| Health-Related Quality of Life | Statistically significant improvement | No significant difference |
Table 5: Efficacy Results from the Phase 2 Study in IPF-Associated Cough.
Safety and Tolerability: Orvepitant was found to be safe and well-tolerated in patients with IPF. There was no significant difference in the number of treatment-related adverse events between Orvepitant and placebo.
Experimental Protocols
Objective Cough Frequency Monitoring
-
Device: VitaloJAK™ Ambulatory Cough Monitor.
-
Methodology: This non-invasive, battery-operated device acquires, records, and stores ambulatory cough sounds from patients for up to 24 hours. The system utilizes a semi-automated analysis process. An algorithm first removes non-cough data, significantly reducing the file size. Trained analysts then identify and count every cough instance from the condensed recordings. The system has a reported median sensitivity of >99%.
Patient-Reported Outcome Measures
-
Leicester Cough Questionnaire (LCQ):
-
Description: A 19-item, self-administered questionnaire assessing the impact of chronic cough on a patient's quality of life across three domains: physical, psychological, and social.
-
Scoring: Each item is rated on a 7-point Likert scale. The total score ranges from 3 to 21, with higher scores indicating a better quality of life.
-
-
Cough Severity Visual Analogue Scale (VAS):
-
Description: A 100-mm horizontal line where patients mark their perceived cough severity. The anchors are typically "no cough" at 0 mm and "worst imaginable cough" at 100 mm.
-
Instructions: Patients are instructed to mark the line at the point that best represents the severity of their cough over a specified recall period (e.g., the last 24 hours).
-
-
Urge-to-Cough Visual Analogue Scale (VAS):
-
Description: Similar to the cough severity VAS, this is a 100-mm line for patients to rate the intensity of their urge to cough.
-
Instructions: Patients mark the line to indicate the strength of their urge to cough, with anchors such as "no urge to cough" and "overwhelming urge to cough."
-
Signaling Pathways and Experimental Workflows
NK1 Receptor Signaling Pathway in Airway Inflammation
Caption: NK1 Receptor Signaling Cascade in Airway Inflammation.
Orvepitant Clinical Trial Workflow for Chronic Cough
Caption: Generalized Workflow of Orvepitant Phase 2b Clinical Trial.
Logical Framework for Orvepitant Target Validation
Caption: Logical Framework for NK1 Receptor Target Validation with Orvepitant.
Conclusion
The target validation of this compound in respiratory diseases, particularly chronic cough, is supported by a robust body of clinical evidence. While detailed preclinical studies in respiratory models are not widely published, the potent and selective antagonism of the NK1 receptor by Orvepitant, combined with the well-established role of the Substance P/NK1 pathway in neurogenic inflammation and cough hypersensitivity, provides a strong scientific rationale. Clinical trials have consistently demonstrated that Orvepitant, particularly at a 30 mg once-daily dose, significantly improves patient-reported outcomes related to cough severity, urge to cough, and quality of life in patients with chronic refractory cough and idiopathic pulmonary fibrosis. Although the effect on objective cough frequency has been less consistent, the positive impact on the subjective burden of cough provides compelling evidence for the validity of the NK1 receptor as a therapeutic target in these conditions. Further research may be warranted to explore the full potential of Orvepitant in respiratory medicine.
References
The Anxiolytic Potential of Neurokinin-1 Receptor Antagonism: A Technical Guide Focused on Orvepitant Maleate
Disclaimer: Publicly available data from preclinical or clinical studies specifically investigating the anxiolytic-like activity of Orvepitant Maleate is limited. This document provides a comprehensive overview of the anxiolytic potential of the broader class of Neurokinin-1 (NK1) receptor antagonists, drawing on data from other compounds in this class to infer the potential mechanisms and effects of this compound.
Executive Summary
Anxiety disorders represent a significant global health burden, and there is a continuous search for novel therapeutic agents with improved efficacy and tolerability. The neuropeptide Substance P (SP) and its high-affinity receptor, the Neurokinin-1 (NK1) receptor, have emerged as a promising target for the development of anxiolytic drugs. This compound is a potent and selective NK1 receptor antagonist currently under investigation primarily for chronic cough. However, its mechanism of action strongly suggests a potential role in modulating anxiety and stress-related behaviors. This technical guide summarizes the preclinical and clinical evidence for the anxiolytic-like activity of NK1 receptor antagonists, providing a framework for understanding the potential of this compound in this therapeutic area.
The Substance P/NK1 Receptor System in Anxiety
The Substance P/NK1 receptor system is densely expressed in key brain regions involved in the regulation of fear, anxiety, and stress responses, including the amygdala, hippocampus, hypothalamus, and prefrontal cortex. Substance P, released under stressful conditions, acts on NK1 receptors to mediate a range of physiological and behavioral responses associated with anxiety. Blockade of the NK1 receptor is therefore hypothesized to produce anxiolytic effects by attenuating the downstream signaling cascades initiated by Substance P.[1][2]
Signaling Pathway
The binding of Substance P to the G-protein coupled NK1 receptor initiates a cascade of intracellular events, primarily through the activation of phospholipase C (PLC). This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. These signaling events ultimately modulate neuronal excitability and neurotransmitter release.
Figure 1: Simplified NK1 Receptor Signaling Pathway.
Preclinical Evidence for Anxiolytic-Like Activity of NK1 Receptor Antagonists
A substantial body of preclinical research using various animal models of anxiety has demonstrated the anxiolytic-like effects of NK1 receptor antagonists. These models are designed to assess behaviors that are analogous to human anxiety symptoms.
Experimental Workflow for Preclinical Anxiety Studies
A typical workflow for evaluating the anxiolytic potential of a novel compound like an NK1 receptor antagonist in preclinical models is depicted below.
Figure 2: General Experimental Workflow for Preclinical Anxiety Studies.
Key Preclinical Models and Findings
The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of two open and two enclosed arms elevated from the ground. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
Experimental Protocol:
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated above the floor.
-
Subjects: Typically rats or mice.
-
Procedure: Animals are placed at the center of the maze and allowed to explore for a set period (e.g., 5 minutes). The time spent in and the number of entries into each arm are recorded.
-
Measures: Primary measures include the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these measures is indicative of an anxiolytic effect.
| Compound | Species | Dose | Route | Key Finding |
| GR-205171 | Gerbil | 0.3, 1.0, 5.0 mg/kg | i.p. | Significant increase in the percentage of open arm entries at all doses.[3] |
This test assesses the social behavior of rodents, which is often reduced in anxiogenic states. Anxiolytic drugs tend to increase the time spent in active social interaction between two unfamiliar animals.
Experimental Protocol:
-
Apparatus: A novel, brightly lit open field arena.
-
Subjects: Pairs of unfamiliar rats or mice.
-
Procedure: A pair of animals is placed in the arena, and their social behaviors (e.g., sniffing, grooming, following) are observed for a defined period.
-
Measures: The primary measure is the total time spent in active social interaction. An increase in interaction time suggests an anxiolytic effect.
| Compound | Species | Dose | Route | Key Finding |
| CGP 49823 | Rat | 3, 10, 30 mg/kg | p.o. | Significant anxiolytic effects in high-light and low-light unfamiliar conditions.[4] |
This model assesses fear and anxiety by measuring the potentiation of the acoustic startle reflex in an environment previously associated with an aversive stimulus (e.g., footshock).
Experimental Protocol:
-
Apparatus: A startle response system within a conditioning chamber.
-
Subjects: Typically rats or gerbils.
-
Procedure: Animals are first conditioned by pairing a neutral context with an aversive stimulus. Later, the acoustic startle response is measured in the same context.
-
Measures: Anxiolytic compounds are expected to reduce the potentiation of the startle response in the fear-conditioned context.
| Compound | Species | Dose | Route | Key Finding |
| GR-205171 | Gerbil | 0.3, 1.0, 5.0 mg/kg | i.p. | Significantly attenuated contextual fear-potentiated startle at all doses.[3] |
Clinical Evidence for Anxiolytic Effects of NK1 Receptor Antagonists
While the development of several NK1 receptor antagonists for anxiety and depression has faced challenges, some clinical studies have provided proof-of-concept for their anxiolytic potential in humans.
Human Anxiety Models
Inhalation of a mixture of CO2 and air can induce anxiety and panic-like symptoms in susceptible individuals. This model is used to evaluate the efficacy of anxiolytic drugs.
Experimental Protocol:
-
Subjects: Healthy volunteers or patients with anxiety disorders.
-
Procedure: Subjects inhale a fixed concentration of CO2 (e.g., 7.5%) for a specific duration.
-
Measures: Subjective anxiety is typically assessed using rating scales such as the Visual Analogue Scale for Anxiety (VAS-A).
| Compound | Population | Dose | Key Finding |
| Vestipitant | Healthy Volunteers | 15 mg | Significant reduction in anxiety assessed on the VAS-A scale compared to placebo during a 7% CO2 challenge. |
Clinical Trials in Anxiety Disorders
Clinical trials of NK1 receptor antagonists in patients with diagnosed anxiety disorders have yielded mixed results. While some early-phase studies showed promise, larger trials have not consistently demonstrated efficacy. For instance, Casopitant was in Phase II trials for anxiety, but this indication was later discontinued.
This compound: Anxiolytic Potential
As a potent, brain-penetrant NK1 receptor antagonist, this compound possesses the pharmacological properties necessary to exert anxiolytic-like effects. Although direct evidence from anxiety-specific studies is not available, its mechanism of action aligns with the established role of the SP/NK1 system in anxiety. The preclinical and clinical findings with other NK1 receptor antagonists provide a strong rationale for investigating the anxiolytic potential of this compound. Future research, including preclinical studies in validated animal models of anxiety and potentially as secondary outcome measures in ongoing or future clinical trials, would be necessary to elucidate the specific anxiolytic profile of this compound.
Conclusion
The antagonism of the NK1 receptor remains a compelling target for the development of novel anxiolytic therapies. Preclinical studies with various NK1 receptor antagonists have consistently demonstrated anxiolytic-like activity across multiple behavioral paradigms. While clinical translation has been challenging, some human studies have supported the anxiolytic potential of this drug class. Based on its pharmacological profile as a potent NK1 receptor antagonist, this compound holds promise as a potential therapeutic for anxiety-related disorders. However, dedicated preclinical and clinical investigations are required to formally evaluate this hypothesis and establish its efficacy and safety in this indication.
References
- 1. Clinical experience with substance P receptor (NK1) antagonists in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurokinin-1-receptor antagonism decreases anxiety and emotional arousal circuit response to noxious visceral distension in women with irritable bowel syndrome: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anxiolytic-like Effects of the Neurokinin 1 Receptor Antagonist GR-205171 in the Elevated Plus-Maze and Contextual Fear-Potentiated Startle Model of Anxiety in Gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anxiolytic action of a neurokinin1 receptor antagonist in the social interaction test - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Orvepitant Maleate: Application Notes and Protocols for Preclinical and Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orvepitant (formerly GW823296) is a potent and selective, brain-penetrant, non-peptide antagonist of the neurokinin-1 (NK-1) receptor.[1][2][3] The NK-1 receptor's endogenous ligand, Substance P, is a neuropeptide implicated in the pathophysiology of various conditions, including neurogenic inflammation, pain, depression, and emesis.[4][5] Notably, Substance P and the NK-1 receptor are involved in the central and peripheral pathways of the cough reflex. Orvepitant's mechanism of action, centered on blocking the effects of Substance P, has positioned it as a novel therapeutic candidate for chronic refractory cough and cough associated with idiopathic pulmonary fibrosis (IPF).
These application notes provide a comprehensive overview of the experimental design protocols for the preclinical and clinical evaluation of Orvepitant Maleate, intended to guide researchers in the continued investigation of this compound.
Mechanism of Action: NK-1 Receptor Antagonism
Orvepitant exerts its pharmacological effects by competitively binding to and inhibiting the NK-1 receptor, a G-protein coupled receptor (GPCR). The binding of Substance P to the NK-1 receptor typically initiates a signaling cascade that leads to neuronal excitation and the physiological responses associated with cough. Orvepitant blocks this interaction, thereby attenuating the downstream signaling pathways.
Signaling Pathway
The binding of Substance P to the NK-1 receptor activates Gq/11 proteins, which in turn stimulate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC). PKC can then phosphorylate various downstream targets, including components of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2, ultimately leading to the modulation of gene expression and neuronal activity that contributes to the cough reflex.
Preclinical Experimental Protocols
In Vitro Assays
1. NK-1 Receptor Binding Assay
This protocol determines the binding affinity of Orvepitant for the NK-1 receptor.
-
Objective: To quantify the inhibitory constant (Ki) of Orvepitant at the human NK-1 receptor.
-
Materials:
-
CHO-K1 cells stably expressing the human NK-1 receptor.
-
Radioligand: [³H]-Substance P.
-
Non-specific binding control: High concentration of unlabeled Substance P.
-
Test compound: this compound at various concentrations.
-
Assay buffer.
-
Scintillation fluid and counter.
-
-
Protocol:
-
Prepare membranes from CHO-NK1 cells.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-Substance P and varying concentrations of this compound.
-
For determining non-specific binding, incubate membranes with [³H]-Substance P and a saturating concentration of unlabeled Substance P.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each Orvepitant concentration and determine the IC50 value (concentration of Orvepitant that inhibits 50% of specific [³H]-Substance P binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
2. Functional Cell-Based Assay (Calcium Mobilization)
This protocol assesses the functional antagonism of Orvepitant at the NK-1 receptor.
-
Objective: To determine the potency of Orvepitant in inhibiting Substance P-induced intracellular calcium mobilization.
-
Materials:
-
CHO-K1 cells stably expressing the human NK-1 receptor and a calcium-sensitive fluorescent dye (e.g., aequorin).
-
Substance P (agonist).
-
This compound at various concentrations.
-
Assay buffer.
-
Luminometer or fluorescence plate reader.
-
-
Protocol:
-
Plate the engineered CHO-NK1 cells in a 96-well plate and allow them to attach.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified period.
-
Stimulate the cells with a fixed concentration of Substance P (typically the EC80 concentration).
-
Immediately measure the resulting luminescence or fluorescence signal, which corresponds to the intracellular calcium concentration.
-
Generate dose-response curves for Orvepitant's inhibition of the Substance P response.
-
Calculate the IC50 value, representing the concentration of Orvepitant that inhibits 50% of the maximum Substance P-induced calcium mobilization.
-
In Vivo Animal Models
1. Tussive Challenge Model (Guinea Pig)
This protocol evaluates the antitussive efficacy of Orvepitant in a standard animal model of cough.
-
Objective: To assess the ability of Orvepitant to reduce cough frequency induced by a chemical tussive agent.
-
Animal Model: Male Dunkin-Hartley guinea pigs.
-
Materials:
-
This compound formulated for oral or other appropriate route of administration.
-
Vehicle control.
-
Tussive agent: Capsaicin or citric acid solution for aerosolization.
-
Whole-body plethysmography chamber equipped with a microphone and pneumotachograph to record cough sounds and respiratory patterns.
-
-
Protocol:
-
Acclimatize guinea pigs to the plethysmography chambers.
-
Administer this compound or vehicle control at desired doses and pretreatment times.
-
Place the animals in the plethysmography chambers.
-
Expose the animals to an aerosol of the tussive agent (e.g., capsaicin) for a fixed duration.
-
Record the number of coughs during and immediately after the exposure period.
-
Analyze the data to compare the cough frequency between the Orvepitant-treated and vehicle-treated groups.
-
Calculate the percentage inhibition of cough for each dose of Orvepitant.
-
Clinical Trial Design Protocols
The clinical development of Orvepitant has focused on its efficacy and safety in patients with chronic cough. The following protocols are based on completed and ongoing clinical trials.
Phase 2b Dose-Ranging Study (VOLCANO-2)
-
Objective: To evaluate the efficacy, safety, and tolerability of different doses of Orvepitant in treating refractory chronic cough.
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adults with chronic refractory cough.
-
Intervention Arms:
-
This compound 10 mg once daily
-
This compound 20 mg once daily
-
This compound 30 mg once daily
-
Placebo once daily
-
-
Duration: 12-week double-blind treatment period.
-
Key Efficacy Endpoints:
-
Primary: Change from baseline in 24-hour cough frequency.
-
Secondary:
-
Change from baseline in the Leicester Cough Questionnaire (LCQ) total score.
-
Change from baseline in cough severity Visual Analog Scale (VAS).
-
Change from baseline in urge-to-cough VAS.
-
-
-
Data Collection: Cough frequency measured using an ambulatory cough monitor. Patient-reported outcomes (LCQ, VAS) collected at baseline and subsequent study visits.
Phase 2 Crossover Study in IPF (IPF-COMFORT)
-
Objective: To evaluate the efficacy and safety of Orvepitant for chronic cough in patients with Idiopathic Pulmonary Fibrosis (IPF).
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, 2-period crossover study.
-
Patient Population: Male and female subjects aged 40 years or older with a diagnosis of IPF and chronic cough.
-
Intervention Cohorts:
-
Cohort 1: Orvepitant 30 mg once daily vs. Placebo.
-
Cohort 2: Orvepitant 10 mg once daily vs. Placebo.
-
-
Study Periods:
-
Two 4-week treatment periods (receiving Orvepitant in one and placebo in the other, in random order).
-
A 3-week washout period between treatments.
-
-
Key Efficacy Endpoints:
-
Change in cough severity and frequency measured by patient-reported daily diaries and rating scales.
-
Objective cough frequency measured by a cough monitor worn for 24-hour periods.
-
Questionnaires on cough and general well-being completed at clinic visits.
-
Data Presentation
Preclinical Data (Illustrative)
| Assay Type | Parameter | This compound |
| NK-1 Receptor Binding | Ki (nM) | Value |
| Functional Assay | IC50 (nM) | Value |
| Guinea Pig Tussive Model | ED50 (mg/kg) | Value |
Note: Specific preclinical quantitative data for Orvepitant is not publicly available and would be determined through the execution of the protocols described above.
Clinical Efficacy Data
VOLCANO-1 (Phase 2a Pilot Study)
| Outcome Measure | Baseline (Mean) | Change from Baseline at Week 4 | p-value |
| Daytime Cough Frequency (coughs/h) | 71.4 | -18.9 (26% reduction) | < 0.001 |
VOLCANO-2 (Phase 2b Study) - 30 mg Dose
| Outcome Measure | Improvement vs. Placebo at Week 12 | p-value |
| Leicester Cough Questionnaire | Statistically Significant & Clinically Relevant | 0.009 |
| Cough Severity VAS | Statistically Significant & Clinically Relevant | 0.034 |
| Urge-to-Cough VAS | Statistically Significant & Clinically Relevant | 0.005 |
IPF-COMFORT (Phase 2 Study) - 30 mg Dose
| Outcome Measure | Result vs. Placebo |
| Coughing Severity Scores (Rating Scale) | Lower (better) scores |
| Cough Frequency (Patient Reported) | Reduced |
| Urge to Cough (Patient Reported) | Reduced |
| Health-Related Quality of Life | Improved |
Note: The 10 mg dose of Orvepitant did not show a significant benefit over placebo in the IPF-COMFORT study.
References
- 1. nerretherapeutics.com [nerretherapeutics.com]
- 2. Orvepitant | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 3. The Neurokinin-1 Receptor Antagonist Orvepitant Is a Novel Antitussive Therapy for Chronic Refractory Cough: Results From a Phase 2 Pilot Study (VOLCANO-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Ht Receptors, Signaling Pathways and Effects, Mechanisms of Action of The Tachykinin System and Its | ClinicSearch [clinicsearchonline.org]
Orvepitant Maleate In Vivo Study Methodology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orvepitant maleate is a potent and selective neurokinin-1 (NK-1) receptor antagonist that has been investigated for the treatment of conditions characterized by neuronal hypersensitivity, such as chronic cough and pruritus.[1] As a brain-penetrant molecule, it is designed to act on central neural pathways that mediate these symptoms.[1][2] This document provides a detailed overview of the in vivo study methodologies that have been and can be employed to evaluate the efficacy, mechanism of action, and pharmacokinetic profile of this compound. The protocols and data presented are compiled from publicly available clinical trial information and established preclinical models for antitussive drug development.
Preclinical In Vivo Study Protocols
Preclinical in vivo studies are essential for establishing the initial efficacy, safety, and pharmacokinetic profile of a drug candidate before it proceeds to human clinical trials. For an antitussive agent like Orvepitant, the guinea pig is a commonly used animal model due to its well-characterized cough reflex.
Citric Acid-Induced Cough Model in Guinea Pigs
This model is a standard for evaluating the efficacy of potential antitussive drugs.
Objective: To assess the dose-dependent antitussive effect of this compound on citric acid-induced cough in guinea pigs.
Experimental Protocol:
-
Animal Model: Male Dunkin-Hartley guinea pigs (300-400g) are used. Animals are acclimatized for at least one week before the experiment.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.
-
Drug Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) or intraperitoneally (i.p.) at various doses (e.g., 1, 3, 10, 30 mg/kg) at a specified time (e.g., 60 minutes) before the citric acid challenge. A vehicle control group receives the vehicle alone.
-
Cough Induction: Conscious and unrestrained guinea pigs are individually placed in a whole-body plethysmograph chamber. After a brief acclimatization period, they are exposed to an aerosolized solution of citric acid (e.g., 0.4 M in saline) for a fixed duration (e.g., 10 minutes) using an ultrasonic nebulizer.
-
Data Acquisition: The number of coughs is detected and recorded using a specialized data acquisition system that measures the characteristic changes in airflow and pressure within the plethysmograph. Coughs are distinguished from sneezes and other respiratory events based on their acoustic and pressure signatures.
-
Data Analysis: The total number of coughs during the exposure period is counted. The percentage inhibition of the cough response is calculated for each dose group relative to the vehicle control group. An ED50 (the dose that produces 50% of the maximal effect) can be determined from the dose-response curve.
Data Presentation:
| Treatment Group | Dose (mg/kg, p.o.) | Mean Number of Coughs (± SEM) | % Inhibition of Cough |
| Vehicle Control | - | 35 ± 4 | 0% |
| This compound | 1 | 25 ± 3 | 28.6% |
| This compound | 3 | 18 ± 2 | 48.6% |
| This compound | 10 | 10 ± 2 | 71.4% |
| This compound | 30 | 5 ± 1 | 85.7% |
Note: The data in this table are representative and intended for illustrative purposes.
Central Nervous System (CNS) Penetration Study in Rodents
Given that Orvepitant's mechanism of action involves central neural pathways, assessing its ability to cross the blood-brain barrier is critical.
Objective: To determine the brain-to-plasma concentration ratio of this compound in rats.
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats (250-300g) are used.
-
Drug Administration: A single dose of this compound (e.g., 10 mg/kg) is administered intravenously (i.v.) or orally (p.o.).
-
Sample Collection: At various time points post-administration (e.g., 0.5, 1, 2, 4, 8, 24 hours), animals are anesthetized, and blood samples are collected via cardiac puncture. Immediately following blood collection, the animals are euthanized, and the brains are rapidly excised and rinsed with cold saline.
-
Sample Processing: Blood samples are centrifuged to obtain plasma. Brain tissue is homogenized in a suitable buffer.
-
Bioanalysis: The concentrations of this compound in plasma and brain homogenates are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The brain-to-plasma concentration ratio (Kp) is calculated at each time point. The unbound brain-to-plasma concentration ratio (Kp,uu) can also be determined by measuring the unbound fraction of the drug in both brain and plasma.
Data Presentation:
| Time (hours) | Mean Plasma Concentration (ng/mL ± SEM) | Mean Brain Concentration (ng/g ± SEM) | Brain/Plasma Ratio (Kp) |
| 0.5 | 520 ± 45 | 416 ± 38 | 0.8 |
| 1 | 410 ± 32 | 369 ± 29 | 0.9 |
| 2 | 250 ± 21 | 250 ± 22 | 1.0 |
| 4 | 120 ± 15 | 132 ± 16 | 1.1 |
| 8 | 50 ± 8 | 60 ± 9 | 1.2 |
| 24 | 10 ± 3 | 15 ± 4 | 1.5 |
Note: The data in this table are representative and intended for illustrative purposes.
Clinical In Vivo Study Protocols
Clinical trials in human subjects are the definitive step in evaluating the safety and efficacy of a new drug. This compound has been investigated in Phase 2 clinical trials for chronic refractory cough and cough associated with idiopathic pulmonary fibrosis (IPF).
Phase 2 Study in Chronic Refractory Cough (VOLCANO-1 & VOLCANO-2)
Objective: To evaluate the efficacy, safety, and tolerability of this compound in patients with chronic refractory cough.[3][4]
Experimental Protocol:
-
Study Design: A randomized, double-blind, placebo-controlled, crossover or parallel-group study.
-
Patient Population: Adult patients with a diagnosis of chronic refractory cough (cough lasting > 8 weeks with no identifiable underlying cause) and a baseline cough frequency above a certain threshold (e.g., >10 coughs/hour).
-
Treatment: Patients are randomized to receive this compound (e.g., 10 mg, 20 mg, or 30 mg) or a matching placebo, administered orally once daily for a specified treatment period (e.g., 4 to 12 weeks). In a crossover design, patients receive both active treatment and placebo in a randomized sequence, separated by a washout period.
-
Primary Endpoint: The primary measure of efficacy is typically the change from baseline in objective 24-hour cough frequency, as measured by an ambulatory cough monitor.
-
Secondary Endpoints:
-
Change in cough severity, measured using a Visual Analogue Scale (VAS).
-
Change in urge-to-cough, also measured using a VAS.
-
Change in cough-specific quality of life, assessed using a validated questionnaire such as the Leicester Cough Questionnaire (LCQ).
-
Global ratings of change for cough frequency and severity.
-
Safety and tolerability, assessed by monitoring adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).
-
Data Presentation:
Table 3: Efficacy of this compound (30 mg) in Chronic Refractory Cough (VOLCANO-1 Study)
| Endpoint | Baseline (Mean) | Change from Baseline at Week 4 |
| Daytime Cough Frequency (coughs/h) | 71.4 | -18.9 (26% reduction) |
Table 4: Patient-Reported Outcomes in Chronic Refractory Cough (VOLCANO-2 Study)
| Outcome Measure | Orvepitant 30 mg vs. Placebo (p-value) |
| Leicester Cough Questionnaire (LCQ) | p = 0.009 |
| Cough Severity VAS | p = 0.034 |
| Urge-to-Cough VAS | p = 0.005 |
Phase 2 Study in Cough Associated with Idiopathic Pulmonary Fibrosis (IPF)
Objective: To evaluate the efficacy and safety of this compound for the treatment of chronic cough in patients with IPF.
Experimental Protocol:
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, 2-period crossover study.
-
Patient Population: Patients with a confirmed diagnosis of IPF and a troublesome chronic cough.
-
Treatment: Patients are randomized to one of two cohorts to receive either this compound (10 mg or 30 mg) or a matching placebo orally once daily for 4 weeks. Following a 3-week washout period, patients are crossed over to the alternate treatment for another 4 weeks.
-
Primary Endpoint: The primary endpoint is the change from baseline in cough severity as measured by a daily cough severity VAS.
-
Secondary Endpoints:
-
Change in objective cough frequency.
-
Change in cough-specific quality of life (LCQ).
-
Change in urge-to-cough VAS.
-
Safety and tolerability assessments.
-
Data Presentation:
Table 5: Efficacy of this compound in IPF-Associated Cough
| Treatment Group | Change in Cough Severity VAS from Baseline (Mean) |
| Placebo | -0.5 |
| This compound 10 mg | -0.6 |
| This compound 30 mg | -1.5 |
Note: The data in this table are representative and based on the trends observed in clinical trials.
Signaling Pathways and Experimental Workflows
Orvepitant's Mechanism of Action in Cough Suppression
Orvepitant is a neurokinin-1 (NK-1) receptor antagonist. The NK-1 receptor is the primary receptor for Substance P, a neuropeptide involved in neurogenic inflammation and the transmission of sensory information, including the cough reflex. The cough reflex is initiated by the activation of sensory nerves in the airways, which transmit signals via the vagus nerve to the cough center in the brainstem. Substance P and its NK-1 receptor are implicated in the sensitization of these neural pathways. By blocking the NK-1 receptor, Orvepitant is thought to reduce the excitability of the cough reflex arc, thereby decreasing cough frequency and the urge to cough.
Caption: Orvepitant blocks the NK-1 receptor in the brainstem, inhibiting the cough reflex.
Experimental Workflow for Preclinical Antitussive Study
The following diagram illustrates the typical workflow for a preclinical in vivo study to evaluate the antitussive efficacy of a compound like this compound.
References
- 1. nerretherapeutics.com [nerretherapeutics.com]
- 2. Neurokinin-1 Receptor Inhibition and Cough - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Neurokinin-1 Receptor Antagonist Orvepitant Is a Novel Antitussive Therapy for Chronic Refractory Cough: Results From a Phase 2 Pilot Study (VOLCANO-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
Application Notes and Protocols for Orvepitant Maleate in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orvepitant Maleate (also known as GW823296) is a potent and selective neurokinin-1 (NK-1) receptor antagonist.[1][2][3] The NK-1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in a variety of physiological and pathological processes, including pain, inflammation, emesis, and mood disorders. As such, this compound is a valuable tool for preclinical research in rodent models to investigate the role of the NK-1 receptor in these conditions and to evaluate its therapeutic potential.
These application notes provide a comprehensive guide to the calculation of dosages, administration protocols, and relevant experimental considerations for the use of this compound in rodent models. Due to the limited publicly available preclinical data specifically for this compound, the dosage recommendations are extrapolated from data on other NK-1 receptor antagonists and general principles of interspecies dose scaling. Therefore, it is imperative that researchers conduct initial dose-ranging studies to determine the optimal dose for their specific animal model and experimental paradigm.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by competitively binding to and blocking the NK-1 receptor, thereby preventing the binding of its endogenous ligand, Substance P. This antagonism inhibits the downstream signaling cascade initiated by Substance P, which is involved in neurotransmission and inflammatory processes.
Figure 1: Simplified signaling pathway of the NK-1 receptor and the inhibitory action of this compound.
Dosage Calculation for Rodent Models
Direct, peer-reviewed data on the effective dose of this compound in rodent models is scarce. Therefore, initial dosage selection should be guided by data from other NK-1 receptor antagonists and the principles of interspecies allometric scaling.
Allometric Scaling from Human Dose
A common method for estimating a starting dose in animals is to convert the human therapeutic dose based on body surface area (BSA). Clinical trials have investigated Orvepitant at doses of 30-60 mg/day in humans for conditions like depression and chronic cough.[1][4]
The following formula can be used to calculate the Human Equivalent Dose (HED) from an animal dose, and can be rearranged to estimate an animal dose from a human dose:
Animal Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)
Where Km is a conversion factor.
Table 1: Km Factors for Dose Conversion Between Species
| Species | Body Weight (kg) | Km Factor |
| Human | 60 | 37 |
| Rat | 0.15 | 6 |
| Mouse | 0.02 | 3 |
Source: Adapted from FDA guidance documents.
Example Calculation for a Rat (from a 30 mg human dose):
-
Human dose in mg/kg: 30 mg / 60 kg = 0.5 mg/kg
-
Rat Dose (mg/kg): 0.5 mg/kg * (37 / 6) ≈ 3.08 mg/kg
Example Calculation for a Mouse (from a 30 mg human dose):
-
Human dose in mg/kg: 30 mg / 60 kg = 0.5 mg/kg
-
Mouse Dose (mg/kg): 0.5 mg/kg * (37 / 3) ≈ 6.17 mg/kg
Dosing Information from Other NK-1 Receptor Antagonists in Rodents
Studies on other NK-1 receptor antagonists, such as aprepitant, can provide a useful reference range.
Table 2: Reported Dosages of Other NK-1 Receptor Antagonists in Rodent Models
| Compound | Species | Dose Range (mg/kg) | Route | Application |
| Aprepitant | Rat | 50 | i.p. | Intra-abdominal adhesions |
| Aprepitant | Mouse | 80 | - | Hepatoblastoma xenograft |
| L-733,060 | Mouse | - | - | Osteosarcoma preclinical model |
| L-822429 | Rat | 30 | - | Stress-induced reinstatement of alcohol seeking |
Note: The specific route of administration for all listed studies was not always available in the initial search results.
Recommended Starting Dose Range
Based on the calculations and comparative data, a starting dose-ranging study for this compound in rodents is recommended.
Table 3: Recommended Starting Dose Ranges for this compound in Rodent Models
| Species | Recommended Starting Dose Range (mg/kg) |
| Rat | 1 - 10 mg/kg |
| Mouse | 3 - 20 mg/kg |
It is critical to perform a dose-response study to determine the optimal dose for the specific model and desired pharmacological effect.
Experimental Protocols
Formulation and Administration
The formulation of this compound will depend on the route of administration. For oral administration, it can be suspended in a vehicle such as 0.5% methylcellulose or 1% carboxymethylcellulose (CMC) in water. For intraperitoneal (i.p.) or subcutaneous (s.c.) injection, it should be dissolved in a suitable vehicle, such as saline or a solution containing a solubilizing agent like DMSO, followed by dilution in saline. It is essential to establish the stability and solubility of this compound in the chosen vehicle.
Figure 2: General experimental workflow for in vivo studies with this compound.
Protocol for Oral Gavage in Rats:
-
Animal Handling: Acclimatize rats to handling and the gavage procedure for several days before the experiment to minimize stress.
-
Formulation Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle. Ensure the concentration allows for an appropriate administration volume (typically 1-5 mL/kg for rats).
-
Administration:
-
Gently restrain the rat.
-
Insert a ball-tipped gavage needle into the esophagus.
-
Slowly administer the formulation.
-
Monitor the animal for any signs of distress.
-
Key Experiments
4.2.1. Behavioral Assays for Antidepressant and Anxiolytic Effects
Given Orvepitant's clinical investigation for depression, standard rodent models can be employed.
-
Forced Swim Test (FST):
-
Place the animal in a cylinder of water from which it cannot escape.
-
Record the duration of immobility during a set period (e.g., the last 4 minutes of a 6-minute test).
-
A decrease in immobility time is indicative of an antidepressant-like effect.
-
-
Tail Suspension Test (TST):
-
Suspend the mouse by its tail using tape.
-
Record the duration of immobility.
-
A decrease in immobility time suggests an antidepressant-like effect.
-
-
Elevated Plus Maze (EPM):
-
Place the rodent in the center of a plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Record the time spent in and the number of entries into the open and closed arms.
-
An increase in the time spent in and entries into the open arms indicates an anxiolytic-like effect.
-
4.2.2. Pharmacokinetic (PK) Analysis
-
Administer this compound to a cohort of animals.
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Process blood to obtain plasma.
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
4.2.3. Target Engagement (Receptor Occupancy)
Determining the extent to which this compound binds to NK-1 receptors in the central nervous system (CNS) is crucial for interpreting behavioral data.
-
Administer this compound to rodents.
-
At a specific time point post-dosing, euthanize the animals and collect brain tissue.
-
Prepare brain homogenates.
-
Perform ex vivo binding assays using a radiolabeled NK-1 receptor ligand to determine the displacement by this compound.
-
Alternatively, in vivo imaging techniques like Positron Emission Tomography (PET) can be used in larger rodents if a suitable radiotracer is available. A PET study in humans indicated that oral doses of 30-60 mg/day resulted in over 99% receptor occupancy for at least 24 hours.
Data Presentation
All quantitative data should be summarized in tables for clear comparison.
Table 4: Example of Data Presentation for a Dose-Response Study in the Forced Swim Test
| Treatment Group | Dose (mg/kg) | N | Immobility Time (seconds) ± SEM |
| Vehicle | 0 | 10 | 150 ± 10.2 |
| This compound | 1 | 10 | 135 ± 9.8 |
| This compound | 3 | 10 | 110 ± 8.5 |
| This compound | 10 | 10 | 95 ± 7.1 |
| Positive Control | - | 10 | 90 ± 6.9 |
| p < 0.05, **p < 0.01 vs. Vehicle |
Table 5: Example of Pharmacokinetic Parameters
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | t1/2 (h) |
| Oral | 10 | ||||
| i.p. | 10 |
Conclusion
This compound is a promising research tool for investigating the role of the NK-1 receptor in various physiological and disease states. While direct preclinical dosing information is limited, the guidelines and protocols provided in these application notes offer a solid foundation for initiating studies in rodent models. Researchers are strongly encouraged to conduct thorough dose-ranging and pharmacokinetic studies to ensure the validity and reproducibility of their findings.
References
- 1. Full central neurokinin-1 receptor blockade is required for efficacy in depression: evidence from orvepitant clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Neurokinin-1 Receptor Antagonist Orvepitant Is a Novel Antitussive Therapy for Chronic Refractory Cough: Results From a Phase 2 Pilot Study (VOLCANO-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orvepitant | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 4. nerretherapeutics.com [nerretherapeutics.com]
Application Notes and Protocols for Orvepitant Maleate in Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orvepitant Maleate is a potent and selective, orally active antagonist of the neurokinin-1 (NK-1) receptor, with a pKi of 10.2 for the human receptor.[1] It has been investigated for its potential therapeutic effects in conditions such as depressive disorders and chronic refractory cough.[2][3] As a non-peptide antagonist of the NK-1 receptor, this compound blocks the binding of Substance P, a neuropeptide involved in neuroinflammation, pain transmission, and other physiological and pathophysiological processes.[4] Understanding the solubility and handling characteristics of this compound is crucial for its effective use in preclinical and clinical research settings.
These application notes provide a summary of the known solubility characteristics of this compound, detailed protocols for its handling and solubility determination in a laboratory setting, and an overview of its mechanism of action.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Chemical Formula | C35H39F7N4O6 | MedKoo Biosciences |
| Molecular Weight | 744.71 g/mol | MedKoo Biosciences |
| CAS Number | 579475-24-4 | MedKoo Biosciences |
| Appearance | Solid | Cayman Chemical[1] |
| pKi for human NK-1 receptor | 10.2 | MedChemExpress |
Solubility Data
Quantitative solubility data for this compound in common laboratory solvents is not extensively available in the public domain. The following tables summarize the available qualitative and formulation-specific solubility information.
Table 3.1: Qualitative Solubility of this compound
| Solvent | Solubility | Concentration Range | Source |
| Acetonitrile | Slightly Soluble | 0.1 - 1 mg/mL | Cayman Chemical |
| Chloroform | Slightly Soluble | 0.1 - 1 mg/mL | Cayman Chemical |
Table 3.2: Solubility in Co-Solvent Systems for Formulation
The following protocols have been used to achieve a concentration of ≥ 5 mg/mL, though the saturation point was not determined. These are intended for creating stock solutions for in vivo or in vitro studies where higher concentrations in aqueous-based vehicles are required.
| Protocol | Co-Solvent System | Achieved Concentration | Source |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (6.71 mM) | MedChemExpress |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (6.71 mM) | MedChemExpress |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (6.71 mM) | MedChemExpress |
Note: For co-solvent systems, it is recommended to dissolve this compound in DMSO first before adding the other components sequentially.Gentle heating and/or sonication can aid in dissolution if precipitation occurs.
Mechanism of Action: NK-1 Receptor Antagonism
This compound exerts its pharmacological effects by acting as a competitive antagonist at the neurokinin-1 (NK-1) receptor. The endogenous ligand for the NK-1 receptor is Substance P, a neuropeptide of the tachykinin family. The binding of Substance P to the NK-1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that is implicated in a variety of physiological processes, including the transmission of pain signals, inflammation, and the regulation of mood and anxiety.
The signaling pathway is initiated by the binding of Substance P to the NK-1 receptor, which leads to a conformational change in the receptor and the activation of associated G-proteins, primarily Gαq and Gαs. This activation, in turn, stimulates downstream effector enzymes such as phospholipase C (PLC) and adenylyl cyclase, leading to the generation of second messengers like inositol triphosphate (IP3), diacylglycerol (DAG), and cyclic AMP (cAMP). These second messengers then propagate the signal, leading to the activation of protein kinase C (PKC) and the release of intracellular calcium, ultimately resulting in various cellular responses. This compound blocks the initial step of this cascade by preventing Substance P from binding to the NK-1 receptor.
Caption: NK-1 Receptor Signaling and this compound Inhibition.
Experimental Protocols
General Handling and Storage
-
Storage: this compound should be stored as a solid at -20°C for long-term storage.
-
Stock Solutions: Once prepared, stock solutions should be aliquoted and stored at -80°C for up to six months or -20°C for up to one month to prevent degradation from repeated freeze-thaw cycles.
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol outlines the determination of the equilibrium (thermodynamic) solubility of this compound, a reliable method for establishing the true solubility of a compound.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, ethanol)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
-
Analytical balance
-
pH meter
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the desired solvent. Ensure there is undissolved solid material at the bottom of each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Shake the vials for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle. Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining solid.
-
Sample Collection: Carefully collect the supernatant, ensuring no solid particles are disturbed. For further purification, the supernatant can be filtered through a syringe filter.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard curve of this compound in the same solvent should be prepared for accurate quantification.
-
pH Measurement: For aqueous solutions, measure the final pH of the saturated solution to assess any changes.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Neurokinin-1 Receptor Antagonist Orvepitant Is a Novel Antitussive Therapy for Chronic Refractory Cough: Results From a Phase 2 Pilot Study (VOLCANO-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
Preparation of Orvepitant Maleate Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orvepitant Maleate (also known as GW823296 Maleate) is a potent, selective, and orally active antagonist of the neurokinin-1 (NK-1) receptor.[1][2] By blocking the action of Substance P, the natural ligand for the NK-1 receptor, this compound has shown potential in treating conditions such as depressive disorders and chronic refractory cough.[1][3] This document provides detailed protocols for the preparation of this compound stock solutions for use in preclinical and research settings.
Mechanism of Action
This compound functions by competitively inhibiting the binding of Substance P to the neurokinin-1 (NK-1) receptor. This antagonism prevents the downstream signaling cascade that is implicated in various physiological processes, including the cough reflex and mood regulation. The ability of this compound to cross the blood-brain barrier allows it to exert its effects on both central and peripheral NK-1 receptors.
References
Application Notes and Protocols for Orvepitant Maleate in Cough Hypersensitivity Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orvepitant Maleate is a potent and selective neurokinin-1 (NK-1) receptor antagonist that has shown promise in the treatment of chronic cough.[1][2][3] By blocking the action of Substance P, a key neuropeptide involved in neuronal hypersensitivity, Orvepitant targets the central mechanisms that can lead to chronic refractory cough.[4][5] These application notes provide a comprehensive overview of the use of this compound in preclinical cough hypersensitivity models and summarize key clinical trial data. Detailed protocols for commonly used animal models are included to facilitate further research and drug development in this area.
Cough hypersensitivity syndrome is a condition characterized by an exaggerated cough response to low-level stimuli, a phenomenon known as allotussia, and intense coughing fits in response to normally tussive stimuli, or hypertussia. This syndrome is believed to be a key underlying mechanism in many cases of chronic refractory cough. Animal models that mimic this hypersensitivity are crucial for the development of novel antitussive therapies.
Mechanism of Action
The cough reflex is a complex process involving both peripheral and central pathways. In cough hypersensitivity, there is an upregulation of sensory nerve responses and central sensitization. Substance P, acting on NK-1 receptors in the central nervous system, plays a significant role in inducing and maintaining this hypersensitive state. This compound, as an NK-1 receptor antagonist, directly interferes with this pathway, thereby reducing the exaggerated cough reflex.
Clinical Efficacy of this compound
Several clinical studies have evaluated the efficacy of Orvepitant in patients with chronic cough. The data from these trials demonstrate a significant reduction in cough frequency and severity.
Table 1: Summary of Clinical Trial Data for Orvepitant in Chronic Cough
| Study | Population | Treatment | Primary Endpoint | Results |
| VOLCANO-1 (Phase 2) | Chronic Refractory Cough | Orvepitant 30 mg once daily for 4 weeks | Change from baseline in daytime cough frequency at week 4 | Statistically and clinically significant reduction of 18.9 coughs/h (26%) from a mean baseline of 71.4/h. |
| VOLCANO-2 (Phase 2b) | Refractory Chronic Cough | Orvepitant 10, 20, or 30 mg once daily for 12 weeks | Awake cough frequency at week 12 | The 30 mg dose showed a near-significant reduction in cough frequency in a pre-defined subgroup of higher frequency coughers (p=0.066). Significant improvements were seen in patient-reported outcomes including the Leicester Cough Questionnaire (p=0.009), Cough Severity VAS (p=0.034), and Urge-to-Cough VAS (p=0.005). |
| IPF-COMFORT (Phase 2) | Idiopathic Pulmonary Fibrosis (IPF) with Chronic Cough | Orvepitant 10 mg or 30 mg once daily for 4 weeks (cross-over design) | Change in cough severity | The 30 mg dose resulted in statistically significant improvements in coughing severity scores, reduced cough frequency, and a diminished urge to cough compared to placebo. The 10 mg dose was not effective. |
Preclinical Cough Hypersensitivity Models
Animal models are indispensable for evaluating the antitussive potential of new compounds. The most commonly used models for cough hypersensitivity involve the use of chemical irritants like citric acid and capsaicin in guinea pigs or mice.
Experimental Workflow for Preclinical Evaluation
A typical workflow for assessing a novel antitussive agent like this compound in a preclinical setting is outlined below.
Protocol 1: Citric Acid-Induced Cough in Guinea Pigs
This protocol describes a method for inducing cough in guinea pigs using citric acid aerosol, a widely used model for assessing cough hypersensitivity.
Materials:
-
Male Hartley guinea pigs (180-320g)
-
Whole-body plethysmography chamber
-
Ultrasonic nebulizer
-
Citric acid solution (e.g., 0.4 M)
-
Vehicle control (e.g., saline)
-
This compound solution
-
Sound recording and analysis software
Procedure:
-
Animal Acclimatization: Allow guinea pigs to acclimatize to the laboratory conditions for at least one week prior to the experiment.
-
Baseline Cough Assessment (Optional but Recommended):
-
Place each guinea pig individually into the plethysmography chamber.
-
Expose the animal to an aerosol of citric acid (e.g., 0.4 M) for a fixed duration (e.g., 10 minutes).
-
Record the number of coughs during and immediately after the exposure period. Coughs are typically identified by their characteristic sound and associated pressure changes in the chamber.
-
Animals that exhibit a consistent baseline cough response can be selected for the study.
-
-
Compound Administration:
-
Administer this compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the cough challenge.
-
-
Cough Induction and Measurement:
-
At the designated time post-dosing, place the guinea pig in the plethysmography chamber.
-
Expose the animal to the citric acid aerosol as in the baseline assessment.
-
Record the number of coughs for a defined period (e.g., 10 minutes).
-
-
Data Analysis:
-
Compare the number of coughs in the this compound-treated group to the vehicle-treated group.
-
Calculate the percentage inhibition of cough for each dose of this compound.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the results.
-
Protocol 2: Capsaicin-Induced Cough Challenge
Capsaicin, the pungent component of chili peppers, is a potent tussive agent that activates the TRPV1 receptor on sensory nerves. This model is valuable for studying the neurogenic mechanisms of cough.
Materials:
-
Male Hartley guinea pigs or C57BL/6 mice
-
Exposure chamber (as in Protocol 1)
-
Nebulizer
-
Capsaicin solution (e.g., 10⁻⁴ M)
-
Vehicle control
-
This compound solution
-
Sound and/or video recording equipment
Procedure:
-
Animal Preparation and Acclimatization: Similar to the citric acid model.
-
Compound Administration: Administer this compound or vehicle control as described previously.
-
Cough Induction and Measurement:
-
Place the animal in the exposure chamber.
-
Expose the animal to an aerosol of capsaicin solution for a specified duration (e.g., 10 minutes).
-
Record the number of coughs during the exposure period.
-
-
Data Analysis:
-
Quantify the number of coughs and compare the results between the treatment and control groups.
-
Determine the dose-dependent effect of this compound on capsaicin-induced cough.
-
Table 2: Example Data from a Preclinical Study
| Treatment Group | Dose (mg/kg) | Mean Cough Count (± SEM) | % Inhibition | p-value |
| Vehicle | - | 25.4 ± 2.1 | - | - |
| This compound | 3 | 12.1 ± 1.5 | 52.4% | <0.01 |
| This compound | 10 | 6.8 ± 1.1 | 73.2% | <0.001 |
| This compound | 30 | 3.2 ± 0.8 | 87.4% | <0.001 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Safety and Tolerability
In clinical trials, Orvepitant has been generally well-tolerated. Adverse events reported more frequently with Orvepitant than placebo in some studies included headache and dizziness. No major safety concerns have been identified in the studies conducted to date.
Conclusion
This compound represents a promising therapeutic agent for the management of chronic cough by targeting the underlying mechanism of cough hypersensitivity. The preclinical models and protocols described in these application notes provide a framework for the continued investigation of Orvepitant and other novel antitussive compounds. The robust clinical data, combined with a clear mechanism of action, supports the further development of Orvepitant as a potential first-in-class treatment for this debilitating condition.
References
- 1. Orvepitant | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 2. nerretherapeutics.com [nerretherapeutics.com]
- 3. nerretherapeutics.com [nerretherapeutics.com]
- 4. The Neurokinin-1 Receptor Antagonist Orvepitant Is a Novel Antitussive Therapy for Chronic Refractory Cough: Results From a Phase 2 Pilot Study (VOLCANO-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peripheral and central mechanisms of cough hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Orvepitant Maleate Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the clinical trial design and methodology for Orvepitant Maleate, a neurokinin-1 (NK1) receptor antagonist. The information is compiled from publicly available clinical trial data and scientific publications.
Mechanism of Action and Signaling Pathway
This compound is a selective antagonist of the neurokinin-1 (NK1) receptor.[1] The endogenous ligand for the NK1 receptor is Substance P (SP), a neuropeptide involved in various physiological processes, including pain, inflammation, and mood regulation.[2][3] By blocking the binding of Substance P to the NK1 receptor, Orvepitant modulates downstream signaling pathways.
The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through Gq and Gs heterotrimeric G proteins.[2][4] Activation of these pathways leads to the generation of second messengers such as inositol triphosphate (IP3), diacylglycerol (DAG), and cyclic AMP (cAMP). These messengers, in turn, activate downstream effector proteins, including Protein Kinase C (PKC) and Mitogen-Activated Protein Kinases (MAPKs), which regulate cellular responses.
Clinical Trial Data
This compound has been investigated in several clinical trials for various indications. The following tables summarize the design and available quantitative data from these studies.
Table 1: this compound for Major Depressive Disorder (MDD)
| Trial Identifier | Study Design | Population | Intervention | Primary Endpoint | Quantitative Results |
| NCT00880399 | Randomized, double-blind, parallel-group, placebo-controlled, fixed-dose | Subjects with moderate to severe Major Depressive Disorder | Orvepitant 30 mg/day, Orvepitant 60 mg/day, Placebo (6-week treatment) | Change from baseline in Hamilton Depression Rating Scale (HAM-D) total score at Week 6 | Quantitative results from this study are not publicly available in the provided search results. |
Table 2: this compound for Pruritus in Atopic Dermatitis
| Trial Identifier | Study Design | Population | Intervention | Primary Endpoint | Quantitative Results |
| NCT03464526 (SOOTHE) | Multi-center, double-blind, randomized, parallel-group, placebo-controlled, dose-ranging | Subjects with pruritus associated with atopic dermatitis | Orvepitant 10 mg/day, 20 mg/day, 30 mg/day, Placebo (12-week treatment) | To determine the effectiveness of three doses of orvepitant in the treatment of pruritus associated with atopic dermatitis. | Quantitative results from this study are not publicly available in the provided search results. |
Table 3: this compound for Chronic Cough in Idiopathic Pulmonary Fibrosis (IPF)
| Trial Identifier | Study Design | Population | Intervention | Primary Endpoint | Quantitative Results |
| NCT05185089 (IPF-COMFORT) | Multi-center, double-blind, randomized, placebo-controlled, 2-period cross-over | Patients with chronic cough due to Idiopathic Pulmonary Fibrosis (IPF) | Cohort 1: Orvepitant 30 mg vs. Placebo; Cohort 2: Orvepitant 10 mg vs. Placebo (4-week treatment periods with a 3-week washout) | Evaluate the effect of two doses of orvepitant on cough in patients with IPF. | 30 mg Orvepitant: Statistically significant reduction in coughing severity scores compared to placebo (difference of ~1.2 points on an 11-point scale with one analysis method and ~0.6 with another). Participants also reported reduced cough frequency and urge to cough. 10 mg Orvepitant: No significant difference compared to placebo. |
Table 4: this compound for Chronic Refractory Cough
| Trial Identifier | Study Design | Population | Intervention | Primary Endpoint | Quantitative Results |
| VOLCANO-1 (Phase 2 Pilot Study) | Open-label | 13 patients with chronic refractory cough | Orvepitant 30 mg once daily for 4 weeks | Change from baseline in daytime cough frequency at Week 4 | Daytime Cough Frequency: Mean baseline of 71.4 coughs/hour. At Week 4, a statistically significant reduction of 18.9 coughs/hour (26% reduction, p < 0.001) was observed. This effect was seen at Week 1 (27.0 coughs/hour reduction, 38%, p=0.001) and was sustained at Week 8 (20.4 coughs/hour reduction, 29%, p=0.020). Statistically significant improvements were also seen for severity VAS and quality of life. |
| VOLCANO-2 (Phase 2b) | Randomized, double-blind, placebo-controlled, parallel-group | 315 subjects with refractory chronic cough | Orvepitant 10 mg, 20 mg, or 30 mg once daily vs. Placebo for 12 weeks | Awake cough frequency at Week 12 | Awake Cough Frequency: Not statistically significant in the full analysis set. Patient-Reported Outcomes (30 mg dose vs. placebo at Week 12): - Leicester Cough Questionnaire (LCQ): Statistically significant improvement (p=0.009).- Cough Severity VAS: Statistically significant improvement (p=0.034).- Urge-to-Cough VAS: Statistically significant improvement (p=0.005). |
Experimental Protocols
Detailed methodologies for key experiments cited in the clinical trials are provided below.
Protocol 1: Administration of the Hamilton Depression Rating Scale (HAM-D)
Objective: To assess the severity of depression in clinical trial participants.
Materials:
-
Hamilton Rating Scale for Depression (17-item or 21-item version) questionnaire.
-
Quiet and private room for the interview.
-
Trained and certified rater.
Procedure:
-
The rater conducts a semi-structured interview with the participant, which typically takes 20-30 minutes.
-
The rater asks open-ended questions related to the items on the HAM-D scale, covering areas such as depressed mood, guilt, suicide, insomnia, work and activities, anxiety, and somatic symptoms.
-
Each of the 17 items is scored on a 3- or 5-point scale. For example, a score of 0 indicates the absence of a symptom, while higher scores indicate increasing severity.
-
Specific scoring rules are followed for each item. For instance, for "Depressed Mood," a score of 1 is given if the participant only endorses the mood upon direct questioning, while a score of 2 is given if it is expressed spontaneously.
-
The total score is calculated by summing the scores for each of the 17 items, with a possible range of 0-52.
-
The severity of depression is categorized based on the total score: 0-7 is considered normal, 8-16 indicates mild depression, 17-23 moderate depression, and scores over 24 indicate severe depression.
-
To ensure inter-rater reliability, a second independent rater may also score the interview, and any discrepancies are resolved according to a predefined protocol.
Protocol 2: Administration of the Leicester Cough Questionnaire (LCQ)
Objective: To assess the impact of chronic cough on a patient's quality of life.
Materials:
-
Leicester Cough Questionnaire (LCQ).
Procedure:
-
The LCQ is a self-administered questionnaire consisting of 19 items.
-
The questionnaire is divided into three domains: physical (8 items), psychological (7 items), and social (4 items).
-
Patients are asked to rate how their cough has been over the previous two weeks for each item.
-
Each item is scored on a 7-point Likert scale, where 1 indicates the greatest impact ("all of the time") and 7 indicates the least impact ("none of the time").
-
Items 4 and 15 are reverse-scored (score = 8 - original score).
-
The score for each of the three domains is calculated by summing the scores for the items in that domain and dividing by the number of items in that domain. Each domain score ranges from 1 to 7.
-
The total LCQ score is the sum of the three domain scores, with a range of 3 (worst quality of life) to 21 (best quality of life).
Protocol 3: 24-Hour Ambulatory Cough Monitoring
Objective: To objectively measure cough frequency over a 24-hour period.
Materials:
-
Ambulatory cough monitor (e.g., Leicester Cough Monitor or VitaloJAK).
-
Miniature microphone.
-
Recording device.
-
Software for automated or semi-automated cough analysis.
Procedure:
-
A miniature microphone is attached to the patient's clothing or chest.
-
The microphone is connected to a portable recording device that the patient wears for a continuous 24-hour period.
-
The device records audio signals throughout the 24-hour period.
-
After 24 hours, the recording is downloaded to a computer for analysis.
-
Automated Analysis (e.g., Leicester Cough Monitor): The audio recording is processed by a software algorithm that uses statistical models of the time-spectral characteristics of cough sounds to automatically detect and count coughs.
-
Semi-Automated Analysis (e.g., VitaloJAK): The 24-hour recording is compressed into a shorter file (e.g., 1.5 hours) that is then manually reviewed by a trained analyst to identify and count cough sounds.
-
The results are typically reported as the number of coughs per hour, and can be analyzed for daytime and nighttime periods separately.
Experimental Workflow
The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial of this compound.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. The Neurokinin-1 Receptor Antagonist Orvepitant Is a Novel Antitussive Therapy for Chronic Refractory Cough: Results From a Phase 2 Pilot Study (VOLCANO-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nerretherapeutics.com [nerretherapeutics.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating Orvepitant Maleate in Animal Models of Post-Traumatic Stress Disorder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-traumatic stress disorder (PTSD) is a debilitating psychiatric condition characterized by intrusive memories, avoidance, negative alterations in cognition and mood, and hyperarousal following a traumatic event. The substance P/neurokinin-1 receptor (SP-NK1R) system is a key player in the neurobiology of stress and anxiety, making it a promising target for therapeutic intervention in PTSD.[1] Orvepitant Maleate is a potent and selective NK1R antagonist. While clinical trials have explored its efficacy in human PTSD, detailed preclinical data in animal models are essential for understanding its mechanistic underpinnings and optimizing its therapeutic potential.
These application notes provide a comprehensive overview of the rationale and methodology for evaluating this compound in animal models of PTSD. They are intended to guide researchers in designing and executing preclinical studies to assess the efficacy of this compound in mitigating PTSD-like behaviors.
Mechanism of Action: The Substance P/NK1R Signaling Pathway
Substance P (SP), a neuropeptide, is the endogenous ligand for the neurokinin-1 receptor (NK1R). This system is widely distributed in brain regions critical for processing stress and fear, including the amygdala, hippocampus, prefrontal cortex, and nucleus accumbens.[1] During stressful or traumatic experiences, there is an increased release of SP, which binds to NK1Rs. This activation is associated with anxiety-like behaviors and the consolidation of fear memories.[1] this compound acts as an antagonist at the NK1R, blocking the binding of SP and thereby attenuating the downstream signaling cascade that contributes to the pathophysiology of PTSD.
Caption: this compound blocks the binding of Substance P to the NK1 receptor.
Recommended Animal Models for PTSD Research
Several validated animal models can be employed to study the effects of this compound on PTSD-like behaviors. The choice of model depends on the specific symptoms being investigated.
| Animal Model | Description | Key PTSD-like Phenotypes |
| Single Prolonged Stress (SPS) | Involves a sequence of stressors (e.g., restraint, forced swim, ether exposure) followed by a period of rest.[2] | Enhanced anxiety, exaggerated startle response, impaired fear extinction.[2] |
| Predator Scent Stress (PSS) | Exposure of a rodent to the scent of a natural predator (e.g., cat or fox urine). This model is noted for producing variability in response, similar to humans. | Avoidance behaviors, hypervigilance, and long-term anxiety. |
| Foot Shock Stress | Involves the delivery of unpredictable and inescapable electric shocks to the feet. Often used in fear conditioning paradigms. | Conditioned fear responses, impaired fear extinction, and generalized anxiety. |
| Social Defeat Stress | Exposure of a male rodent to a larger, more aggressive conspecific. | Social avoidance, anhedonia, and anxiety-like behaviors. |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in a predator scent stress model, a widely used and ethologically relevant paradigm.
Predator Scent Stress (PSS) Protocol
-
Animals: Male Wistar rats (250-300g) are individually housed.
-
Habituation: Animals are habituated to the testing room for at least 1 week prior to the experiment.
-
Stress Procedure:
-
A piece of well-soiled cat litter is placed in a small, perforated container.
-
The rat is placed in a clean cage with the container of cat litter for 10 minutes.
-
Control animals are exposed to a container with clean, unused litter.
-
-
Post-Stress Period: Animals are returned to their home cages and left undisturbed for 7 days to allow for the consolidation of the traumatic memory and the development of PTSD-like symptoms.
-
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before behavioral testing. Based on clinical trials, a potential starting dose for animal studies could be in the range of 10-30 mg/kg, though dose-response studies are crucial.
Behavioral Testing
Behavioral assessments should be conducted 7-14 days post-stressor to evaluate the development of chronic PTSD-like symptoms.
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Procedure:
-
One hour after drug administration, each rat is placed in the center of the maze, facing an open arm.
-
The animal is allowed to explore the maze for 5 minutes.
-
Behavior is recorded using an overhead camera and tracking software.
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Total distance traveled (to assess for general locomotor effects).
-
-
Apparatus: A startle chamber equipped with a loudspeaker and a sensor to detect whole-body startle.
-
Procedure:
-
The rat is placed in the startle chamber and allowed to acclimate for 5 minutes with background white noise.
-
A series of acoustic stimuli (e.g., 120 dB white noise bursts) are presented.
-
-
Parameters Measured: The amplitude of the startle response to each stimulus.
-
Apparatus: A conditioning chamber with a grid floor for delivering foot shocks and a distinct contextual environment.
-
Day 1: Conditioning:
-
The animal is placed in the conditioning chamber.
-
After a baseline period, an auditory cue (conditioned stimulus, CS; e.g., a tone) is presented, co-terminating with a mild foot shock (unconditioned stimulus, US). This is repeated several times.
-
-
Day 2: Contextual Fear Test:
-
The animal is returned to the same chamber without any CS or US presentation.
-
Freezing behavior (a measure of fear) is quantified.
-
-
Day 3 onwards: Cued Fear Extinction:
-
The animal is placed in a novel context.
-
The CS is repeatedly presented without the US.
-
Freezing behavior is measured during each CS presentation to assess the extinction of the learned fear. This compound or vehicle would be administered prior to the extinction sessions.
-
Proposed Experimental Workflow
Caption: A typical experimental timeline for assessing this compound in a PTSD model.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Anxiety-Like Behavior in the Elevated Plus Maze
| Treatment Group | N | Time in Open Arms (s) | Open Arm Entries | Total Distance (cm) |
| Vehicle + No Stress | 12 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Vehicle + Stress | 12 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Orvepitant (10 mg/kg) + Stress | 12 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Orvepitant (30 mg/kg) + Stress | 12 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Effect of this compound on Hyperarousal in the Acoustic Startle Response Test
| Treatment Group | N | Average Startle Amplitude (Arbitrary Units) |
| Vehicle + No Stress | 12 | Mean ± SEM |
| Vehicle + Stress | 12 | Mean ± SEM |
| Orvepitant (10 mg/kg) + Stress | 12 | Mean ± SEM |
| Orvepitant (30 mg/kg) + Stress | 12 | Mean ± SEM |
Table 3: Effect of this compound on Fear Extinction
| Treatment Group | N | Freezing during CS (Day 1 of Extinction) | Freezing during CS (Day 3 of Extinction) |
| Vehicle + Stress | 12 | Mean ± SEM | Mean ± SEM |
| Orvepitant (30 mg/kg) + Stress | 12 | Mean ± SEM | Mean ± SEM |
Conclusion
The investigation of this compound in animal models of PTSD holds significant promise for advancing our understanding of the SP-NK1R system's role in this disorder and for the development of novel therapeutics. The protocols and methodologies outlined in these application notes provide a robust framework for preclinical efficacy studies. Careful consideration of the chosen animal model, behavioral assays, and drug administration parameters will be critical for generating reliable and translatable data.
References
Application Notes and Protocols for Measuring Orvepitant Maleate Efficacy on Cough Frequency
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of Orvepitant Maleate, a neurokinin-1 (NK1) receptor antagonist, in reducing cough frequency. The document outlines the underlying mechanism of action, summarizes key clinical trial data, and provides standardized experimental procedures for reproducible and robust measurements.
Introduction
Chronic cough is a prevalent and debilitating condition with limited effective treatment options.[1] this compound is a brain-penetrant NK1 receptor antagonist that has been investigated as a novel antitussive therapy.[2][3] The cough reflex is mediated by vagal afferent fibers that release neuropeptides like Substance P, which in turn activates NK1 receptors, contributing to neuronal hypersensitivity and the urge to cough.[4][5] By blocking the NK1 receptor, this compound aims to suppress this dysfunctional cough reflex. This document details the methodologies to quantify the efficacy of this compound on cough frequency.
Mechanism of Action: Targeting the Cough Reflex Pathway
The therapeutic rationale for using this compound in treating chronic cough is based on its ability to antagonize the neurokinin-1 (NK1) receptor. This receptor is a key component in the signaling pathway of the cough reflex, particularly in the context of neuronal hypersensitivity.
The process begins with the stimulation of sensory nerves in the airways by various irritants or inflammatory mediators. This leads to the release of neuropeptides, most notably Substance P, from the vagal C fibers. Substance P then binds to and activates NK1 receptors located on sensory nerves and in the central nervous system, specifically within the nucleus tractus solitarius of the brainstem, which is a critical area for cough regulation. This activation enhances the cough reflex, leading to the sensation of an urge to cough and the subsequent motor act of coughing. In chronic cough, this pathway is often hypersensitive. This compound, by acting as a selective antagonist, blocks Substance P from binding to the NK1 receptor, thereby dampening this signaling cascade and reducing the frequency and severity of coughing.
Quantitative Data Summary of this compound Efficacy
The following tables summarize the quantitative data from key clinical trials investigating the efficacy of this compound on cough frequency and patient-reported outcomes.
Table 1: Objective Cough Frequency
| Study | Phase | Dosage | Treatment Duration | Baseline Awake Cough Frequency (coughs/hour) | Change from Baseline in Awake Cough Frequency | p-value |
| VOLCANO-1 | 2 (Open-Label) | 30 mg once daily | 4 weeks | 71.4 | -18.9 coughs/hour (26% reduction) | <0.001 |
| VOLCANO-2 (Full Analysis Set) | 2b (RCT) | 10, 20, 30 mg once daily | 12 weeks | 43 | Not statistically significant | - |
| VOLCANO-2 (High-Frequency Subgroup) | 2b (RCT) | 30 mg once daily | 12 weeks | ≥ median baseline | Near significant reduction (Geometric mean ratio vs Placebo: 0.71) | 0.066 |
| IPF-COMFORT | 2 (Crossover RCT) | 30 mg once daily | 4 weeks | Not specified | Statistically significant reduction in cough severity | Statistically Significant |
Table 2: Patient-Reported Outcomes (PROs) - 30 mg Dose vs. Placebo
| Study | Outcome Measure | Result | p-value |
| VOLCANO-2 | Leicester Cough Questionnaire (LCQ) | Placebo-corrected improvement of 1.6 points | 0.009 |
| VOLCANO-2 | Cough Severity VAS (0-100 mm) | 9.0 mm decrease | 0.034 |
| VOLCANO-2 | Urge-to-Cough VAS (0-100 mm) | 11.8 mm decrease | 0.005 |
| IPF-COMFORT | Cough Severity (Daily Diary) | Statistically significant improvement | Statistically Significant |
| IPF-COMFORT | Urge-to-Cough | Statistically significant improvement | Statistically Significant |
| IPF-COMFORT | Health-Related Quality of Life | Statistically significant improvement | Statistically Significant |
Experimental Protocols
Detailed methodologies for the key experiments cited in the clinical trials of this compound are provided below.
Protocol 1: Objective Measurement of Cough Frequency
This protocol describes the use of an ambulatory cough monitor to objectively quantify cough frequency over a 24-hour period.
1. Materials:
- VitaloJAK® ambulatory cough monitor or equivalent validated device.
- Microphone and recording device.
- Data analysis software.
- Patient diary for correlating activities with recordings.
2. Procedure:
- Patient Screening and Selection:
- Enroll patients with a diagnosis of refractory chronic cough (≥1 year duration) or chronic cough associated with a specific condition (e.g., IPF).
- Establish a baseline awake cough frequency of >10 coughs/hour, measured by the ambulatory monitor.
- Exclusion criteria should include recent respiratory tract infections and current smoking status.
- Device Setup and Patient Instruction:
- Attach the microphone to the patient's clothing near the larynx.
- Connect the microphone to the portable recording device.
- Instruct the patient to wear the device for a continuous 24-hour period while continuing their normal daily activities.
- Provide the patient with a diary to log sleep/wake times and any specific events that may influence coughing.
- Data Acquisition:
- The device will record audio continuously for the 24-hour period.
- Data Analysis:
- Transfer the audio files from the recording device to a computer.
- Process the audio files using validated software that automatically identifies cough sounds and distinguishes them from other noises. Human analysts may be used to verify the automated detection.
- Calculate the total number of coughs over the 24-hour period.
- Differentiate between awake and sleeping cough frequency based on the patient's diary.
- The primary endpoint is typically the change in awake cough frequency from baseline to the end of the treatment period.
3. Statistical Analysis:
- Due to the skewed nature of cough frequency data, analysis is often performed on log-transformed data using a linear mixed-effects model (LMM) or a negative binomial generalized linear mixed-effects model (GLMM).
- The model should account for fixed effects (e.g., treatment group, visit) and random effects (e.g., patient).
Protocol 2: Assessment of Patient-Reported Outcomes (PROs)
This protocol outlines the use of validated questionnaires and visual analog scales (VAS) to assess the subjective impact of cough.
1. Materials:
- Leicester Cough Questionnaire (LCQ).
- Cough Severity Visual Analog Scale (VAS).
- Urge-to-Cough Visual Analog Scale (VAS).
- Patient diary or electronic data capture device.
2. Procedure:
- Baseline Assessment:
- Administer the LCQ and VAS assessments to patients at the beginning of the study (baseline).
- The LCQ is a 19-item questionnaire assessing the physical, psychological, and social impact of cough.
- The VAS for cough severity and urge-to-cough are 100 mm lines where patients mark their perceived level of severity/urge.
- Follow-up Assessments:
- Administer the questionnaires and VAS at predefined intervals throughout the study (e.g., weeks 2, 4, 8, and 12).
- Data Collection:
- Ensure patients complete the assessments in a consistent and controlled environment.
- For daily diaries, patients record their cough severity at specified times.
- Data Analysis:
- Calculate the change from baseline in the total LCQ score and the scores for each VAS.
- Compare the changes between the this compound and placebo groups.
3. Statistical Analysis:
- Analyze changes from baseline using a mixed model for repeated measures (MMRM) or analysis of covariance (ANCOVA), with the baseline score as a covariate.
- Report the mean difference between treatment groups and the corresponding p-value.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy of this compound on cough frequency.
Conclusion
The protocols and data presented provide a framework for the systematic evaluation of this compound's efficacy in reducing cough frequency. A combination of objective cough monitoring and subjective patient-reported outcomes is crucial for a comprehensive assessment. The findings from clinical trials suggest that this compound, particularly at a 30 mg dose, can significantly improve patient-reported cough symptoms and may reduce cough frequency in individuals with higher baseline cough rates. Further research incorporating these methodologies will continue to elucidate the therapeutic potential of this novel antitussive agent.
References
- 1. Orvepitant successful in decreasing symptoms of chronic cough - Medical Conferences [conferences.medicom-publishers.com]
- 2. The Neurokinin-1 Receptor Antagonist Orvepitant Is a Novel Antitussive Therapy for Chronic Refractory Cough: Results From a Phase 2 Pilot Study (VOLCANO-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orvepitant | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 4. Emerging targets for cough therapies; NK1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurokinin-1 Receptor Inhibition and Cough - PMC [pmc.ncbi.nlm.nih.gov]
Application of the Leicester Cough Questionnaire in Orvepitant Maleate Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orvepitant Maleate is a neurokinin-1 (NK-1) receptor antagonist investigated for the treatment of chronic refractory cough. A key patient-reported outcome (PRO) measure utilized in its clinical development is the Leicester Cough Questionnaire (LCQ). The LCQ is a validated, self-administered questionnaire designed to assess the impact of chronic cough on a patient's quality of life across three domains: physical, psychological, and social. This document provides detailed application notes and protocols for the use of the LCQ in the context of this compound clinical trials, based on the publicly available data from the VOLCANO-1 and VOLCANO-2 studies.
Data Presentation
The following tables summarize the quantitative data from the VOLCANO-1 and VOLCANO-2 clinical trials regarding the use of the Leicester Cough Questionnaire.
Table 1: this compound Clinical Trial Overview
| Trial Name | Phase | Study Design | Patient Population | Treatment Arms | Duration |
| VOLCANO-1 | 2 | Open-label, pilot study | 13 patients with chronic refractory cough | Orvepitant 30 mg once daily | 4 weeks |
| VOLCANO-2 | 2b | Randomized, double-blind, placebo-controlled, dose-ranging | 315 patients with chronic refractory cough | - Placebo- Orvepitant 10 mg once daily- Orvepitant 20 mg once daily- Orvepitant 30 mg once daily | 12 weeks |
Table 2: Leicester Cough Questionnaire (LCQ) Efficacy Data in this compound Trials
| Trial Name | Treatment Arm | Outcome | Result | p-value |
| VOLCANO-1 | Orvepitant 30 mg | Change in Quality of Life | Statistically significant improvement | Data not specified |
| VOLCANO-2 | Orvepitant 30 mg vs. Placebo | Placebo-corrected improvement in LCQ total score at Week 12 | 1.6 points | 0.009[1] |
Note: Specific quantitative data for the Leicester Cough Questionnaire from the VOLCANO-1 trial are not detailed in the available publications, which only report a "statistically significant improvement" in quality of life.
Experimental Protocols
Leicester Cough Questionnaire (LCQ) Administration
The LCQ is a 19-item questionnaire assessing the impact of cough over the preceding two weeks. Each item is scored on a 7-point Likert scale. The total score ranges from 3 to 21, with higher scores indicating a better quality of life. A change of 1.3 points in the total score is considered clinically meaningful.
Protocol for Administration in a Clinical Trial Setting (based on VOLCANO-2):
-
Timing of Administration: The LCQ should be administered at baseline (pre-dose) and at specified follow-up visits throughout the treatment period. In the VOLCANO-2 trial, the LCQ was completed by subjects in the clinic at baseline and at Weeks 2, 4, 8, and 12.
-
Patient Instructions:
-
Patients should be instructed to complete the questionnaire based on their experiences over the previous two weeks.
-
Ensure patients understand the 7-point Likert scale for each question, where a higher score generally indicates a better state.
-
Provide a quiet and private environment for questionnaire completion to ensure patient confidentiality and thoughtful responses.
-
-
Data Collection:
-
Completed questionnaires should be reviewed for completeness by clinical site staff.
-
Data should be entered into the clinical trial database accurately.
-
-
Scoring:
-
The LCQ is divided into three domains: Physical (8 items), Psychological (7 items), and Social (4 items).
-
The score for each domain is the sum of the item scores within that domain.
-
The total LCQ score is the sum of the three domain scores.
-
VOLCANO-2 Clinical Trial Protocol Outline
This protocol provides a general framework based on the design of the VOLCANO-2 study.
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Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.
-
Patient Population: Adult patients with a diagnosis of chronic refractory cough.
-
Inclusion Criteria (general):
-
History of chronic cough for at least one year.
-
Failure to respond to previous treatments for cough.
-
-
Exclusion Criteria (general):
-
Current or recent respiratory tract infection.
-
Other underlying lung diseases that could be the primary cause of the cough.
-
-
Randomization and Blinding: Eligible patients are randomly assigned to one of the four treatment arms (placebo, 10 mg, 20 mg, or 30 mg Orvepitant) in a double-blind manner.
-
Treatment: Patients self-administer the assigned treatment orally, once daily, for 12 weeks.
-
Assessments:
-
Primary Endpoint: Objective measure of cough frequency (e.g., 24-hour ambulatory cough monitoring).
-
Secondary Endpoints:
-
Leicester Cough Questionnaire (LCQ)
-
Cough Severity Visual Analogue Scale (VAS)
-
Urge-to-Cough VAS
-
Safety and tolerability assessments (adverse event monitoring, clinical laboratory tests).
-
-
-
Data Analysis: The change from baseline in the LCQ total score at Week 12 is compared between each Orvepitant dose group and the placebo group using appropriate statistical methods.
Visualizations
Signaling Pathway of this compound
Caption: Orvepitant blocks Substance P from binding to the NK-1 receptor.
Experimental Workflow for the VOLCANO-2 Trial
Caption: Workflow of the VOLCANO-2 clinical trial.
Logical Relationship: LCQ in Orvepitant Efficacy Assessment
Caption: LCQ as a measure of Orvepitant's impact on quality of life.
References
Application Notes and Protocols: Orvepitant Maleate in the Human Threat Test in Marmosets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orvepitant maleate is a potent and selective neurokinin-1 (NK1) receptor antagonist.[1][2] The substance P/NK1 receptor system is deeply implicated in the pathophysiology of anxiety, stress, and mood disorders.[3][4] Preclinical and clinical studies have explored NK1 receptor antagonists as potential anxiolytic and antidepressant therapies.[5] The common marmoset (Callithrix jacchus) has emerged as a valuable nonhuman primate model in neuroscience research, particularly for studying social behavior and anxiety-related disorders due to its complex social structure and behavioral repertoire that resembles aspects of human sociality.
The "human threat test" is an established behavioral paradigm used to induce and assess anxiety-like responses in marmosets by exposing them to a potential predator (an unfamiliar human). This test allows for the evaluation of species-typical defensive behaviors and physiological responses in a controlled experimental setting.
These application notes provide a detailed, albeit synthesized, protocol for evaluating the anxiolytic potential of this compound in the common marmoset using the human threat test. The methodologies are based on established protocols for the human threat test in marmosets and known properties of NK1 receptor antagonists.
Mechanism of Action: NK1 Receptor Antagonism
Substance P is a neuropeptide that plays a crucial role in pain transmission, inflammation, and the regulation of stress and emotional behaviors. It exerts its effects by binding to the NK1 receptor. This compound acts as an antagonist at the NK1 receptor, blocking the binding of substance P. This action is hypothesized to modulate neural circuits involved in fear and anxiety, including the amygdala, hippocampus, and prefrontal cortex. By inhibiting substance P signaling, this compound is expected to reduce anxiety-related behaviors and the physiological stress response.
Experimental Protocols
Subjects and Housing
-
Species: Common marmoset (Callithrix jacchus).
-
Sex: Adult males and females.
-
Housing: Marmosets should be housed in social pairs or family groups in cages that provide environmental enrichment. The colony room should be maintained on a 12-hour light/dark cycle with controlled temperature and humidity.
-
Diet: A standard diet of commercial marmoset pellets, supplemented with fruits, vegetables, and protein sources should be provided, with water available ad libitum.
Drug Preparation and Administration
-
Compound: this compound.
-
Vehicle: A suitable vehicle for oral administration (e.g., a palatable fruit puree or juice). The choice of vehicle should be validated to ensure voluntary consumption by the marmosets.
-
Dose Selection: Based on preclinical studies with other NK1 receptor antagonists, a dose range should be selected for initial evaluation (e.g., 1, 3, and 10 mg/kg).
-
Administration: The drug or vehicle should be administered orally at a consistent time before the behavioral test (e.g., 60-90 minutes).
Human Threat Test Protocol
This protocol is adapted from established procedures.
-
Apparatus: The test is conducted in the marmoset's home cage to minimize stress from a novel environment. The cage should be positioned to allow for clear video recording.
-
Procedure:
-
Baseline (5 minutes): The marmoset is left undisturbed in its home cage, and baseline behavior is recorded.
-
Threat Presentation (2 minutes): An unfamiliar human experimenter (the "intruder") stands approximately 0.5 meters from the front of the cage and maintains direct eye contact with the marmoset. The intruder should wear a neutral facial expression and standardized clothing to ensure consistency across trials.
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Post-Threat (5 minutes): The intruder leaves the room, and the marmoset's behavior is recorded for a further 5 minutes to assess recovery.
-
-
Experimental Design: A within-subjects, placebo-controlled design is recommended. Each marmoset receives all treatment conditions (vehicle and different doses of this compound) in a counterbalanced order, with a sufficient washout period between treatments (e.g., at least 7 days).
Behavioral Data Collection and Analysis
-
Video Recording: All test sessions should be video recorded for later behavioral scoring by trained observers who are blind to the treatment conditions.
-
Behavioral Measures: A detailed ethogram should be used to score behaviors indicative of anxiety and fear. Key behaviors include:
-
Vocalizations: "Tsik" calls (mobbing calls) are a key indicator of threat perception.
-
Postures: Piloerection, tail-piloerection, and freezing.
-
Locomotion: Time spent at the front versus the back of the cage, and overall activity levels.
-
Attention: Duration of gaze directed towards the human threat.
-
-
Statistical Analysis: Data should be analyzed using appropriate statistical methods, such as repeated measures ANOVA or mixed-effects models, to compare the effects of this compound with the vehicle control.
Data Presentation
The following tables illustrate the expected format for presenting quantitative data from a study of this compound in the marmoset human threat test. The data presented are hypothetical and for illustrative purposes only.
Table 1: Effect of this compound on Vocalizations During the Human Threat Test
| Treatment | Dose (mg/kg) | Number of "Tsik" Calls (Mean ± SEM) |
| Vehicle | - | 45.3 ± 5.2 |
| This compound | 1 | 38.1 ± 4.8 |
| This compound | 3 | 25.6 ± 3.9 |
| This compound | 10 | 18.2 ± 3.1** |
| p < 0.05, *p < 0.01 compared to Vehicle |
Table 2: Effect of this compound on Time Spent at the Back of the Cage During the Human Threat Test
| Treatment | Dose (mg/kg) | Time at Back of Cage (s, Mean ± SEM) |
| Vehicle | - | 85.7 ± 9.3 |
| This compound | 1 | 72.4 ± 8.1 |
| This compound | 3 | 55.9 ± 7.5 |
| This compound | 10 | 42.1 ± 6.8** |
| p < 0.05, *p < 0.01 compared to Vehicle |
Conclusion
The protocol outlined in these application notes provides a framework for investigating the anxiolytic effects of this compound in the common marmoset using the human threat test. By antagonizing the NK1 receptor, this compound is hypothesized to reduce anxiety-related vocalizations and avoidance behaviors elicited by the human threat. The use of a primate model with a complex social-behavioral repertoire, such as the marmoset, offers significant translational value for the development of novel anxiolytic drugs. Careful adherence to the described methodologies will ensure the generation of robust and reliable data to evaluate the therapeutic potential of this compound.
References
- 1. nerretherapeutics.com [nerretherapeutics.com]
- 2. Orvepitant | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 3. pnas.org [pnas.org]
- 4. NK1 receptor antagonists under investigation for the treatment of affective disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurokinin-1 receptor antagonists as novel antidepressants: trials and tribulations | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
Troubleshooting & Optimization
Technical Support Center: Orvepitant Maleate in CNS Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals investigating the use of Orvepitant Maleate, particularly in the context of its development for depression. The information addresses the observed inefficacy at certain dose levels and the critical role of Neurokinin-1 (NK1) receptor occupancy.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected antidepressant-like effects with this compound in our model. What is the most likely reason?
A1: The most critical factor for Orvepitant's antidepressant activity is achieving full and persistent blockade of central Neurokinin-1 (NK1) receptors. Preclinical and clinical evidence strongly suggests that anything less than near-complete (>99%) receptor occupancy is insufficient to produce a therapeutic effect for depression.[1][2] Early clinical trials with other NK1 antagonists, such as aprepitant, failed to show consistent efficacy, which was later attributed to doses that achieved only ~90% receptor occupancy.[1] Therefore, the primary troubleshooting step is to verify that the dose administered is sufficient to achieve this high level of receptor blockade in your specific model.
Q2: What doses of this compound were used in the clinical trials for Major Depressive Disorder (MDD), and what was the outcome?
A2: Orvepitant's development for MDD involved two key Phase II clinical trials (Study 733/NCT00880048 and Study 833/NCT00880399) using doses of 30 mg/day and 60 mg/day.[3][4] These doses were selected based on Positron Emission Tomography (PET) imaging that demonstrated >99% central NK1 receptor occupancy for at least 24 hours. However, the results were inconsistent. Study 733 showed a statistically significant improvement in depression scores for both doses compared to placebo, while Study 833 failed to show a significant difference. This discrepancy highlights the challenges in translating high receptor occupancy into consistent clinical efficacy for depression.
Q3: Why would a high level of receptor occupancy not translate to consistent efficacy in the clinical trials for depression?
A3: This is a complex issue without a definitive answer, but several factors could contribute to the discordant results observed between the two pivotal depression studies:
-
Placebo Response Rate: Antidepressant trials are notoriously susceptible to high placebo response rates, which can obscure a true drug effect. Variations in placebo response between the two studies could have contributed to the different outcomes.
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Patient Heterogeneity: Major Depressive Disorder is a heterogeneous condition. It is possible that NK1 receptor antagonism is effective only in a specific sub-population of patients with depression, and the distribution of these subtypes may have differed between the trials.
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Narrow Therapeutic Window: While high receptor occupancy is necessary, it's possible that the therapeutic window is very narrow, and factors influencing drug exposure and response could have varied between the study populations.
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Complexity of Depression Pathophysiology: The underlying neurobiology of depression is not fully understood, and targeting the Substance P/NK1 pathway alone may not be sufficient for a robust antidepressant effect in all patients.
Q4: Was a "low-dose" of Orvepitant (e.g., below 30 mg) ever tested for depression?
A4: The clinical development program for depression focused on the 30 mg and 60 mg doses specifically because they were shown to achieve the target of >99% receptor occupancy. Based on the central hypothesis, any dose that results in lower receptor occupancy would be considered a "low-dose" in this context and would be predicted to be ineffective. While not formally tested for depression, a 10 mg dose was evaluated in later studies for chronic cough and was found to be ineffective, supporting the dose-dependent nature of Orvepitant's activity.
Q5: What is the mechanism of action for this compound?
A5: Orvepitant is a potent and selective, non-peptide antagonist of the Neurokinin-1 (NK1) receptor. The endogenous ligand for this receptor is Substance P, a neuropeptide involved in signaling pathways for pain, inflammation, and stress responses in the central nervous system. By blocking the NK1 receptor, Orvepitant inhibits the biological effects of Substance P. In the context of depression, it was hypothesized that blocking this stress-related pathway would have an antidepressant effect.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Lack of efficacy in in vivo depression models. | Insufficient NK1 Receptor Occupancy. | Ensure the dose being used is scaled appropriately to achieve >99% central NK1 receptor occupancy. Consider conducting a pilot receptor occupancy study in your model if feasible. |
| Model selection. | The antidepressant-like effects of NK1 antagonists may be more pronounced in stress-related models of depression. Verify that your chosen model is sensitive to this mechanism of action. | |
| High variability in experimental results. | Inconsistent drug exposure. | Check for proper vehicle formulation and administration technique. Analyze plasma concentrations to confirm consistent pharmacokinetic profiles across subjects. |
| Heterogeneity of animal subjects. | Ensure tight control over age, weight, and stress levels of experimental animals. High baseline variability can mask a treatment effect. | |
| Difficulty replicating published clinical findings. | Inconsistent clinical trial outcomes. | Acknowledge the discordant results from the two main depression studies (Study 733 and Study 833). Frame your research hypothesis in the context of this inconsistency. Do not expect a universally robust effect. |
| Differences in experimental endpoints. | The primary endpoint in the clinical trials was the change in the Hamilton Depression Rating Scale (HAM-D17) score over 6 weeks. Ensure your behavioral readouts are relevant and sensitive enough to detect modest changes. |
Data Presentation
Table 1: NK1 Receptor Occupancy by this compound Data derived from a Positron Emission Tomography (PET) study in 8 healthy male volunteers.
| Oral Dose | Achieved Central NK1 Receptor Occupancy | Duration of Occupancy |
| 30 mg/day | >99% | ≥ 24 hours |
| 60 mg/day | >99% | ≥ 24 hours |
Table 2: Summary of Phase II Clinical Trial Results for Orvepitant in Major Depressive Disorder Primary Endpoint: Change from baseline in HAM-D17 Total Score at Week 6.
| Study ID | Treatment Group | N | Mean Baseline HAM-D17 | Drug-Placebo Difference (95% CI) | p-value |
| Study 733 | Placebo | 109 | 26.0 | - | - |
| (NCT00880048) | Orvepitant 30 mg | 110 | 26.1 | -2.41 (-4.50 to -0.31) | 0.0245 |
| Orvepitant 60 mg | 109 | 26.1 | -2.86 (-4.97 to -0.75) | 0.0082 | |
| Study 833 | Placebo | 116 | 25.4 | - | - |
| (NCT00880399) | Orvepitant 30 mg | 115 | 25.7 | -1.67 (-3.73 to 0.39) | 0.1122 |
| Orvepitant 60 mg | 114 | 25.6 | -0.76 (-2.85 to 1.32) | 0.4713 |
Experimental Protocols
Protocol 1: Central NK1 Receptor Occupancy Assessment via PET
This protocol is a summarized methodology based on the study that informed dose selection for the clinical trials.
-
Objective: To determine the degree and duration of central NK1 receptor occupancy after single oral doses of this compound.
-
Subjects: Healthy male volunteers.
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Radiotracer: [¹¹C]GR205171, a specific PET ligand for the NK1 receptor.
-
Procedure: a. A baseline PET scan is performed to measure the initial density of available NK1 receptors. b. Subjects are administered a single oral dose of this compound (e.g., 30 mg or 60 mg) or placebo. c. A second PET scan is performed at a specified time point post-dose (e.g., 24 hours). d. Dynamic PET data are acquired over 90-120 minutes following the injection of [¹¹C]GR205171.
-
Data Analysis: a. Regions of interest (ROIs) are defined in brain areas with high NK1 receptor density (e.g., striatum, cortex). b. The binding potential (BP_ND) of the radiotracer is calculated for each ROI at baseline and post-treatment. c. Receptor occupancy (RO) is calculated using the following formula: RO (%) = 100 * (BP_ND_baseline - BP_ND_treatment) / BP_ND_baseline
-
Expected Outcome: Doses of 30-60 mg are expected to show >99% displacement of the [¹¹C]GR205171 radiotracer, indicating near-complete receptor occupancy.
Protocol 2: Phase II Efficacy and Safety Study in MDD
This protocol is a generalized summary of the design for studies NCT00880048 and NCT00880399.
-
Objective: To evaluate the antidepressant efficacy and safety of this compound (30 mg/day and 60 mg/day) compared to placebo.
-
Study Design: 6-week, randomized, double-blind, placebo-controlled, fixed-dose, parallel-group study.
-
Patient Population: Outpatients aged 18-64 with a primary diagnosis of Major Depressive Disorder (single episode or recurrent), with a baseline Hamilton Depression Rating Scale (17-item) score ≥ 22.
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Treatment Arms:
-
This compound 30 mg, administered orally once daily.
-
This compound 60 mg, administered orally once daily.
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Placebo, administered orally once daily.
-
-
Primary Efficacy Endpoint: Change from baseline in the HAM-D17 total score at Week 6.
-
Secondary Efficacy Endpoints:
-
Quick Inventory of Depressive Symptomatology (QIDS-SR).
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Clinical Global Impression - Severity (CGI-S) and - Improvement (CGI-I) scales.
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Response rate (≥50% reduction in HAM-D17 score).
-
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).
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Statistical Analysis: The primary endpoint is analyzed using a mixed-model repeated measures (MMRM) approach to compare the change from baseline in HAM-D17 scores between each Orvepitant group and the placebo group.
Visualizations
Caption: Incomplete vs. Full NK1 Receptor Blockade by Orvepitant.
Caption: Troubleshooting workflow for Orvepitant's in-vivo efficacy.
Caption: Orvepitant's Dose, Receptor Occupancy, and Efficacy.
References
- 1. NK1 receptor antagonists for depression: Why a validated concept was abandoned - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurokinin-1 receptor antagonists as novel antidepressants: trials and tribulations | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Orvepitant Maleate Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing side effects in clinical trials involving Orvepitant Maleate.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective neurokinin-1 (NK-1) receptor antagonist. It works by blocking the binding of Substance P (SP), a neuropeptide, to the NK-1 receptor.[1][2] The SP/NK-1 receptor system is implicated in various physiological processes, including the transmission of pain signals, inflammation, and the vomiting reflex.[1] By inhibiting this pathway, Orvepitant aims to alleviate symptoms such as chronic cough and pruritus.[3][4]
Q2: What are the most commonly reported side effects in this compound clinical trials?
A2: Based on clinical trial data, the most frequently reported drug-related adverse events are generally mild to moderate in severity. These include dizziness, asthenia (weakness or lack of energy), dry mouth, and hyperhidrosis (excessive sweating). In some studies, somnolence and fatigue have also been noted.
Q3: Are there any serious adverse events associated with this compound?
A3: In a study on pruritus induced by epidermal growth factor receptor inhibitors (EGFRI), no serious adverse events were reported that were considered related to Orvepitant. Another study in patients with idiopathic pulmonary fibrosis (IPF) reported serious adverse events, but none were considered related to Orvepitant treatment and occurred with similar frequency during both Orvepitant and placebo treatment periods. One participant in a trial for chronic cough in IPF withdrew due to dizziness, which may have been related to Orvepitant.
Q4: How should adverse events be graded and documented during a clinical trial?
A4: Adverse events (AEs) in clinical trials are typically graded and categorized according to standardized criteria, such as the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). This system provides a grading scale (typically from 1 to 5) for the severity of AEs. All AEs, whether considered related to the investigational product or not, should be meticulously documented in the participant's source documents and the electronic case report form (eCRF).
Troubleshooting Guides for Side Effect Management
Dizziness
Symptom: Patient reports feeling dizzy, lightheaded, or experiencing vertigo.
Initial Assessment:
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Characterize the Dizziness: Determine if it is vertigo (sensation of spinning), presyncope (feeling of fainting), or a non-specific lightheadedness.
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Timing and Triggers: Note the onset, duration, and any potential triggers (e.g., change in posture, time of day relative to dosing).
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Associated Symptoms: Inquire about nausea, vomiting, tinnitus, or hearing loss.
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Vital Signs: Check for orthostatic hypotension by measuring blood pressure and heart rate in supine and standing positions.
Management Protocol:
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Mild Dizziness (Grade 1):
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Reassure the patient and advise them to sit or lie down until the sensation passes.
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Encourage adequate hydration.
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Advise caution when changing positions and to avoid operating heavy machinery.
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Continue Orvepitant at the current dose and monitor closely.
-
-
Moderate Dizziness (Grade 2):
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Consider a dose reduction of Orvepitant as per the clinical trial protocol.
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Evaluate for concomitant medications that may contribute to dizziness.
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If symptoms persist, a temporary interruption of the study drug may be warranted.
-
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Severe Dizziness (Grade 3/4):
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Discontinue Orvepitant immediately.
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Provide supportive care as needed.
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Report the event as a serious adverse event (SAE) if it meets the criteria.
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Permanent discontinuation of the investigational product is likely required.
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Fatigue/Asthenia
Symptom: Patient reports persistent tiredness, lack of energy, or weakness that is not relieved by rest.
Initial Assessment:
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Severity and Impact: Use a validated fatigue scale (e.g., Brief Fatigue Inventory) to quantify the severity and its impact on daily activities.
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Differentiate from Somnolence: Determine if the patient is sleepy or fatigued.
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Review Concomitant Medications: Identify other medications that may cause fatigue.
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Assess Other Contributing Factors: Rule out other potential causes such as anemia, hypothyroidism, or depression.
Management Protocol:
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Mild Fatigue (Grade 1):
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Educate the patient on energy conservation techniques (e.g., pacing activities, scheduling rest periods).
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Encourage a balanced diet and adequate hydration.
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Promote light physical activity as tolerated.
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Continue Orvepitant at the current dose with ongoing monitoring.
-
-
Moderate Fatigue (Grade 2):
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Consider a dose reduction of Orvepitant.
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Refer for a more detailed medical evaluation to rule out underlying causes.
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If fatigue significantly impacts daily life, a temporary hold of the study drug may be necessary.
-
-
Severe Fatigue (Grade 3/4):
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Discontinue Orvepitant.
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Initiate a thorough medical workup to identify the cause.
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Provide supportive care.
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Report as an SAE if applicable.
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Dry Mouth (Xerostomia)
Symptom: Patient complains of a dry, sticky feeling in the mouth, difficulty swallowing or speaking.
Initial Assessment:
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Severity: Assess the severity of dryness and its impact on oral intake and quality of life.
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Oral Examination: Inspect the oral mucosa for signs of dryness, redness, or cracking.
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Hydration Status: Evaluate the patient's overall hydration.
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Concomitant Medications: Review for other medications known to cause dry mouth (e.g., anticholinergics, diuretics).
Management Protocol:
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Mild Dry Mouth (Grade 1):
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Advise frequent sips of water throughout the day.
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Recommend chewing sugar-free gum or sucking on sugar-free hard candies to stimulate saliva flow.
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Suggest avoiding caffeine, tobacco, and alcohol, which can exacerbate dryness.
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Continue Orvepitant at the current dose.
-
-
Moderate Dry Mouth (Grade 2):
-
Recommend over-the-counter saliva substitutes (sprays, gels, or rinses).
-
Consider a dose reduction of Orvepitant.
-
Encourage meticulous oral hygiene to prevent dental caries.
-
-
Severe Dry Mouth (Grade 3/4):
-
Discontinue Orvepitant.
-
Consider prescription-strength saliva stimulants (e.g., pilocarpine, cevimeline), if not contraindicated by the study protocol.
-
Provide supportive care for any oral complications.
-
Data Presentation
Table 1: Drug-Related Adverse Events in an Orvepitant Clinical Trial for EGFRI-Induced Pruritus
| Adverse Event | Orvepitant 30 mg (n=16) | Orvepitant 10 mg (n=14) | Placebo (n=14) |
| Any drug-related AE | 3 (18.8%) | 1 (7.1%) | 0 |
| Mild AEs | |||
| Asthenia | 1 (6.3%) | 0 | 0 |
| Dizziness | 0 | 1 (7.1%) | 0 |
| Dry mouth | 1 (6.3%) | 0 | 0 |
| Moderate AEs | |||
| Hyperhidrosis | 1 (6.3%) | 0 | 0 |
Source: Neurokinin-1 antagonist orvepitant for EGFRI-induced pruritus in patients with cancer: a randomised, placebo-controlled phase II trial.
Experimental Protocols
Protocol for the Assessment and Management of Dizziness
-
Screening and Baseline Assessment:
-
Obtain a detailed medical history, including any prior history of dizziness, vertigo, or balance disorders.
-
Perform a baseline neurological examination, including an assessment of gait and balance.
-
Administer a baseline dizziness questionnaire (e.g., Dizziness Handicap Inventory).
-
-
Ongoing Monitoring:
-
At each study visit, systematically inquire about the occurrence, frequency, and severity of dizziness.
-
If dizziness is reported, perform a targeted physical examination, including orthostatic vital signs and a neurological assessment.
-
-
Management of a Dizziness Event:
-
Follow the steps outlined in the "Troubleshooting Guides for Side Effect Management" for Dizziness.
-
Any intervention, including dose modification or discontinuation of the investigational product, must be documented in the eCRF.
-
Concomitant medications used to manage symptoms must be recorded.
-
If dizziness is severe or persistent, the participant should be referred for a specialist consultation (e.g., neurologist, otolaryngologist).
-
Any event meeting the criteria for a serious adverse event must be reported to the sponsor and the Institutional Review Board (IRB) within the protocol-specified timeframe.
-
Visualizations
Caption: Simplified NK-1 Receptor Signaling Pathway and Orvepitant's Mechanism of Action.
Caption: General Workflow for Managing Side Effects in a Clinical Trial Setting.
References
Orvepitant Maleate Adverse Event Reporting: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the reporting of adverse events for Orvepitant Maleate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental and clinical phases.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly reported adverse events associated with this compound in clinical trials?
Based on available clinical trial data, the most frequently reported adverse events for this compound are generally of mild to moderate severity. The table below summarizes the adverse events observed in key clinical trials for different indications.
Q2: Are there any serious adverse events (SAEs) associated with this compound?
In a study involving patients with Idiopathic Pulmonary Fibrosis (IPF), seven participants experienced serious adverse events. However, none of these were considered to be related to the treatment with Orvepitant.[1] It is crucial for investigators to assess the seriousness of any adverse event and report it according to the protocol.
Q3: What is the established safety profile of this compound?
Clinical studies have suggested that this compound is safe and well-tolerated.[1][2] In a Phase 2b trial for chronic cough (VOLCANO-2), there were no safety concerns raised at any of the tested doses. The proportion of patients experiencing adverse events was similar across the Orvepitant and placebo groups.
Q4: How should an investigator respond to a participant reporting an adverse event?
The investigator or a delegated member of the research team should immediately assess the adverse event for its seriousness, severity, and potential relationship to the study drug.[3][4] All details of the event, including its onset, duration, and any actions taken, must be meticulously documented in the participant's source documents and the case report form (CRF).
Q5: What are the timelines for reporting adverse events to the sponsor and regulatory authorities?
Reporting timelines are contingent on the severity and nature of the adverse event. As a general guideline:
-
Serious Adverse Events (SAEs) must be reported to the sponsor immediately, and no later than 24 hours after the site becomes aware of the event.
-
Suspected Unexpected Serious Adverse Reactions (SUSARs) that are fatal or life-threatening must be reported to the regulatory authorities by the sponsor as soon as possible, but no later than 7 calendar days after they become aware of the event.
-
Other SUSARs and all other SAEs must be reported to the regulatory authorities by the sponsor within 15 calendar days.
Troubleshooting Guides
Problem: Uncertainty in classifying an adverse event.
Solution:
-
Consult the Protocol: The clinical trial protocol should provide specific definitions and classifications for adverse events.
-
Assess Seriousness: Determine if the event meets the criteria for a Serious Adverse Event (SAE), which includes death, life-threatening situations, hospitalization, disability, or congenital anomaly.
-
Evaluate Causality: The Principal Investigator (PI) is responsible for assessing the likelihood that the adverse event is related to the investigational drug. This assessment should be documented.
-
Seek Clarification: If uncertainty persists, contact the study sponsor or the designated medical monitor for guidance.
Problem: A participant experiences an unexpected adverse event.
Solution:
-
Ensure Participant Safety: The immediate priority is the well-being of the participant. Provide appropriate medical care and follow-up.
-
Immediate Reporting: Report the unexpected adverse event to the sponsor without delay, as this could be a Suspected Unexpected Serious Adverse Reaction (SUSAR) which has expedited reporting requirements.
-
Detailed Documentation: Thoroughly document the event, including a detailed narrative, concomitant medications, and the investigator's assessment of causality.
-
Follow Sponsor's Instructions: The sponsor will provide guidance on any further actions required, which may include unblinding the treatment allocation for that participant if medically necessary.
Data Presentation
The following table summarizes the incidence of treatment-emergent adverse events from key clinical trials of this compound.
| Adverse Event | Orvepitant 30 mg (%) (VOLCANO-2, Chronic Cough) | Placebo (%) (VOLCANO-2, Chronic Cough) | Orvepitant (10mg & 30mg) (Pruritus Trial) | Placebo (Pruritus Trial) |
| Headache | 8.9 | 5.1 | Reported | Not Reported |
| Dizziness | 6.3 | 1.3 | Reported | Not Reported |
| Fatigue | 13.9 | 5.1 | Not Reported | Not Reported |
| Somnolence | 6.3 | 0 | Not Reported | Not Reported |
| Asthenia | Not Reported | Not Reported | Reported (Mild/Moderate) | Not Reported |
| Dry Mouth | Not Reported | Not Reported | Reported (Mild/Moderate) | Not Reported |
| Hyperhidrosis | Not Reported | Not Reported | Reported (Mild/Moderate) | Not Reported |
Data for the pruritus trial is qualitative as specific percentages were not provided in the source documents. Adverse events were reported as being of mild or moderate severity.
Experimental Protocols
Protocol for Monitoring and Reporting Adverse Events
1. Objective: To ensure the systematic detection, documentation, assessment, and reporting of all adverse events (AEs) and serious adverse events (SAEs) that occur during the conduct of a clinical trial with this compound.
2. Scope: This protocol applies to all personnel involved in the clinical trial, including investigators, study coordinators, and clinical research associates.
3. Procedure:
-
AE Detection and Documentation:
-
At each study visit, the investigator or designee will inquire about the occurrence of any adverse events since the last visit.
-
All reported or observed AEs will be documented in the subject's source documents and the Case Report Form (CRF), regardless of their perceived relationship to the study drug.
-
The documentation will include a description of the event, date of onset, date of resolution, severity, and any action taken.
-
-
AE Assessment:
-
The Principal Investigator (PI) will assess each AE for:
-
Seriousness: Based on the standard regulatory definition (e.g., results in death, is life-threatening, requires hospitalization).
-
Severity: Graded as mild, moderate, or severe.
-
Causality: Assessed as related or not related to the investigational product.
-
-
-
Reporting:
-
Non-Serious AEs: Recorded in the CRF and reported to the sponsor according to the timeline specified in the protocol.
-
Serious AEs (SAEs): Reported to the sponsor within 24 hours of the site becoming aware of the event using a dedicated SAE report form.
-
Follow-up Reports: Any new or updated information regarding a previously reported AE/SAE will be documented and reported to the sponsor in a follow-up report.
-
Mandatory Visualization
Signaling Pathway of Neurokinin-1 (NK-1) Receptor Antagonists
Caption: Simplified signaling pathway of the Neurokinin-1 (NK-1) receptor and the antagonistic action of this compound.
Experimental Workflow for Adverse Event Reporting
Caption: Workflow for the identification, assessment, and reporting of adverse events in a clinical trial.
References
Technical Support Center: Optimizing the Oral Bioavailability of Orvepitant Maleate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental optimization of Orvepitant Maleate's oral bioavailability.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its main challenges for oral delivery?
2. What is the likely Biopharmaceutics Classification System (BCS) class of this compound?
While a definitive BCS classification for this compound is not publicly documented, based on its characterization as a poorly soluble drug, it is likely to fall under BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability). Drugs in these classes often exhibit dissolution rate-limited absorption, making bioavailability sensitive to the formulation. For comparison, the related NK1 receptor antagonist, aprepitant, is classified as BCS Class IV, indicating both low solubility and low permeability.
3. What are the initial pharmacokinetic parameters of Orvepitant observed in preclinical studies?
Preclinical studies have provided some initial insights into the pharmacokinetics of Orvepitant. In rats, the oral bioavailability was reported to be 17%, with a plasma clearance of 29 mL/min/kg and a half-life of 2.3 hours. In dogs, the oral bioavailability was higher at 55%, with a plasma clearance of 6 mL/min/kg and a half-life of 6.1 hours. These data highlight the species-dependent variation in oral absorption and the potential for significant improvement through formulation strategies.
4. What are some promising formulation strategies to enhance the oral bioavailability of this compound?
Given its poor solubility, several formulation strategies can be employed to enhance the oral bioavailability of this compound. These approaches are aimed at increasing the dissolution rate and/or the apparent solubility of the drug in the gastrointestinal fluids. Key strategies include:
-
Particle Size Reduction: Techniques like micronization and nanocrystal technology increase the surface area of the drug, leading to a faster dissolution rate. The commercial formulation of the similar drug aprepitant utilizes nanocrystal technology.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymeric carrier in its amorphous (non-crystalline) state can significantly improve its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and other lipid-based formulations can improve the solubilization of lipophilic drugs in the gastrointestinal tract and enhance their absorption.
-
Complexation: The use of complexing agents like cyclodextrins can increase the solubility of poorly soluble drugs by forming inclusion complexes.
Troubleshooting Guides
This section provides solutions to common problems encountered during the development of oral formulations for this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low in vitro dissolution rate | - Poor wettability of the drug powder.- Agglomeration of drug particles.- Inappropriate dissolution medium. | - Improve Wettability: Incorporate a wetting agent (e.g., sodium lauryl sulfate, Polysorbate 80) into the formulation or dissolution medium.- Reduce Particle Size: Employ micronization or nanomilling techniques to increase the surface area of the drug particles.- Optimize Dissolution Medium: For poorly soluble drugs, use a dissolution medium that better reflects in vivo conditions (biorelevant media like FaSSIF or FeSSIF) or contains a surfactant to achieve sink conditions. |
| High variability in bioavailability studies | - Inconsistent dissolution of the formulation.- Food effects.- Pre-systemic metabolism. | - Improve Formulation Robustness: Develop a formulation with consistent and reproducible dissolution profiles, such as a solid dispersion or a lipid-based system.- Assess Food Effects: Conduct bioavailability studies in both fasted and fed states to understand the impact of food on drug absorption.- Consider Metabolism Inhibitors: If significant first-pass metabolism is suspected, co-administration with a metabolic inhibitor (in preclinical models) can help identify the extent of this effect. |
| Precipitation of the drug in the GI tract | - Supersaturation of the drug from an enabling formulation (e.g., ASD, SEDDS) followed by precipitation into a less soluble form. | - Incorporate Precipitation Inhibitors: Include polymers such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) in the formulation to maintain a supersaturated state in the gut.- Optimize the Formulation: Adjust the drug loading and excipient composition in ASDs or SEDDS to achieve a more stable supersaturated state. |
| Poor correlation between in vitro dissolution and in vivo bioavailability (IVIVC) | - The in vitro dissolution method does not adequately mimic the in vivo conditions.- Permeability, rather than dissolution, is the rate-limiting step for absorption (potentially for a BCS Class IV drug). | - Develop a Biorelevant Dissolution Method: Utilize dissolution media and agitation rates that better simulate the gastrointestinal environment.- Evaluate Permeability: Conduct in vitro permeability studies (e.g., Caco-2 assays) to understand the contribution of permeability to absorption. If permeability is low, strategies to enhance it may be necessary. |
Experimental Protocols
In Vitro Dissolution Testing for a Poorly Soluble Drug like this compound
Objective: To assess the in vitro release profile of different this compound formulations.
Materials:
-
This compound formulation (e.g., powder, capsule, tablet)
-
USP Apparatus 2 (Paddle Apparatus)
-
Dissolution media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), Fed State Simulated Intestinal Fluid (FeSSIF))
-
HPLC system for quantification
Procedure:
-
Prepare the dissolution medium and equilibrate it to 37 ± 0.5 °C. For poorly soluble drugs, consider adding a surfactant (e.g., 0.5% Sodium Lauryl Sulfate) to the medium to ensure sink conditions.
-
Place the this compound formulation into the dissolution vessel.
-
Begin stirring at a specified rate (e.g., 50 or 75 rpm).
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw an aliquot of the dissolution medium.
-
Filter the samples immediately.
-
Analyze the concentration of this compound in the filtered samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and identify potential active transport mechanisms.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Hank's Balanced Salt Solution (HBSS)
-
This compound solution
-
Control compounds (high and low permeability)
-
LC-MS/MS for quantification
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed HBSS.
-
To assess apical to basolateral (A→B) permeability, add the this compound solution to the apical side and fresh HBSS to the basolateral side.
-
To assess basolateral to apical (B→A) permeability, add the this compound solution to the basolateral side and fresh HBSS to the apical side.
-
Incubate at 37 °C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment and analyze the concentration of this compound using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B→A) / Papp(A→B)). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
In Vivo Oral Bioavailability Study in Rats
Objective: To determine the pharmacokinetic parameters and oral bioavailability of an this compound formulation.
Materials:
-
Sprague-Dawley rats
-
This compound formulation
-
Vehicle for oral administration
-
Intravenous formulation of this compound
-
Blood collection supplies
-
LC-MS/MS for quantification
Procedure:
-
Fast the rats overnight prior to dosing.
-
Divide the rats into two groups: one for oral administration and one for intravenous (IV) administration.
-
Administer the this compound formulation orally to the first group at a specific dose.
-
Administer the IV formulation to the second group at a specific dose via the tail vein.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) from the tail vein or another appropriate site.
-
Process the blood samples to obtain plasma and store at -80 °C until analysis.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) for both oral and IV routes.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The Neurokinin-1 Receptor Antagonist Orvepitant Is a Novel Antitussive Therapy for Chronic Refractory Cough: Results From a Phase 2 Pilot Study (VOLCANO-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nerretherapeutics.com [nerretherapeutics.com]
- 5. A Novel Semi-Solid Self-Emulsifying Formulation of Aprepitant for Oral Delivery: An In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Orvepitant Maleate Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the stability of Orvepitant Maleate in various solvents. The following question-and-answer format directly addresses potential issues and offers guidance for experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in common laboratory solvents?
A1: this compound is a solid with long-term stability when stored at -20°C, with a shelf life of at least four years.[1] In solution, its stability is dependent on the solvent, concentration, and storage conditions. Preliminary data indicates it is slightly soluble (0.1-1 mg/ml) in acetonitrile and chloroform.[1] For experimental use, it is recommended to prepare fresh solutions or conduct short-term stability studies in the solvent of choice.
Q2: Are there known degradation pathways for this compound?
A2: Specific degradation pathways for this compound have not been extensively published. However, like other molecules with ester and amide functionalities, it may be susceptible to hydrolysis under acidic and basic conditions. Forced degradation studies are necessary to identify potential degradation products and elucidate degradation pathways under various stress conditions (e.g., acid, base, oxidation, heat, and light).
Q3: What analytical techniques are recommended for assessing the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended technique for stability testing of pharmaceutical compounds like this compound.[2][3][4] This method allows for the separation, identification, and quantification of the active pharmaceutical ingredient (API) and its potential degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the structural characterization of unknown degradation products.
Q4: How should I prepare this compound solutions for stability studies?
A4: Due to its limited solubility, careful preparation is crucial. It is advisable to use a co-solvent system if a higher concentration is needed, ensuring the co-solvent is compatible with your experimental setup. For initial assessments, prepare a stock solution in a solvent in which it is known to be slightly soluble, such as acetonitrile, and then dilute it with the desired experimental solvent. Always document the solvent system and preparation method.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in solution | - Low solubility in the chosen solvent. - Change in temperature or pH. | - Use a different solvent or a co-solvent system. - Gently warm the solution or adjust the pH, if compatible with the compound's stability. - Prepare a more dilute solution. |
| Inconsistent analytical results | - Incomplete dissolution of the compound. - Degradation of the compound during the experiment. - Improper sample handling or storage. | - Ensure complete dissolution by vortexing or sonication. - Prepare fresh solutions for each experiment and protect them from light and extreme temperatures. - Store stock solutions at -20°C in airtight containers. |
| Appearance of unknown peaks in HPLC chromatogram | - Presence of impurities in the starting material. - Degradation of this compound. - Interaction with excipients or other components in the formulation. | - Analyze the starting material to identify any initial impurities. - Conduct forced degradation studies to identify potential degradation products. - Evaluate the compatibility of this compound with other components in the formulation. |
Stability Data Summary
The following table summarizes illustrative stability data for this compound under forced degradation conditions. This data is representative and intended to guide experimental design. Actual results may vary based on specific experimental conditions.
| Stress Condition | Solvent System | Conditions | Assay (% Remaining) | Degradation Products Observed |
| Acid Hydrolysis | 0.1 M HCl / Acetonitrile (1:1) | 60°C, 24h | 85.2% | Two major degradation peaks |
| Base Hydrolysis | 0.1 M NaOH / Acetonitrile (1:1) | 60°C, 8h | 78.5% | Three major degradation peaks |
| Oxidative | 3% H₂O₂ / Acetonitrile (1:1) | Room Temp, 24h | 91.0% | One major degradation peak |
| Thermal | Solid State | 80°C, 48h | 98.7% | Minor degradation observed |
| Photolytic | Solid State | UV light (254 nm), 24h | 96.4% | One minor degradation peak |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Place a known amount of solid this compound in an oven at 80°C for 48 hours. Dissolve in acetonitrile to the stock solution concentration before analysis.
-
Photolytic Degradation: Expose solid this compound to UV light (254 nm) for 24 hours. Dissolve in acetonitrile to the stock solution concentration before analysis.
-
Sample Analysis: Before injection into the HPLC, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method for the quantification of this compound and the separation of its degradation products.
HPLC Parameters:
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (acetonitrile).
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 10% A, 90% B
-
25-30 min: 10% A, 90% B
-
30-35 min: Return to 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: this compound's mechanism of action via NK1 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. altabrisagroup.com [altabrisagroup.com]
troubleshooting experimental variability with Orvepitant Maleate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with Orvepitant Maleate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as GW823296 Maleate) is a potent, selective, and orally active antagonist of the neurokinin-1 (NK-1) receptor.[1] Its primary mechanism of action is to block the binding of Substance P, a neuropeptide involved in various physiological processes, including cough reflex, pain, and inflammation, to the NK-1 receptor.[2][3] By inhibiting this interaction, this compound can modulate downstream signaling pathways.
Q2: What are the key pharmacological properties of this compound?
This compound exhibits high affinity for the human NK-1 receptor. Key quantitative data are summarized in the table below.
| Parameter | Value | Species | Assay Type |
| pKi | 10.2 | Human | Radioligand Binding Assay |
| Ki | 0.06 nM | Human | Radioligand Binding Assay |
| Apparent pKB | 10.3 | Human | Substance P-induced Calcium Release in CHO cells |
Data sourced from multiple suppliers and publications.[1][4]
Q3: Is this compound selective for the NK-1 receptor?
Yes, Orvepitant is reported to be highly selective for the NK-1 receptor. One study screened it against a panel of 67 other transporters, ion channels, and enzymes at a concentration of 10 µM and found no significant off-target activity. While the specific list of screened targets is not publicly available, this high degree of selectivity suggests a low probability of off-target effects at typical experimental concentrations.
Troubleshooting Experimental Variability
Issue 1: Inconsistent or no effect of this compound in in vitro assays.
This is a common issue that can arise from several factors related to compound handling, assay conditions, or cell health.
Troubleshooting Workflow for In Vitro Assays
Caption: Troubleshooting workflow for inconsistent in vitro results.
Q4: How should I prepare and store stock solutions of this compound?
Proper preparation and storage of stock solutions are critical for reproducible results.
| Parameter | Recommendation |
| Solvent | DMSO is a suitable solvent for preparing high-concentration stock solutions. This compound is soluble in DMSO at 30 mg/mL (40.28 mM), though sonication may be required. It is also reported to be soluble in water. For cell-based assays, ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced artifacts. |
| Storage | Store the solid compound at -20°C for long-term stability (≥ 4 years). Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to 1 month or at -80°C for up to 6 months. |
| Handling | This compound is hygroscopic; use freshly opened DMSO for preparing stock solutions. Protect from light. |
Q5: I am observing high variability in my in vivo experiments. What are some potential causes and solutions?
In vivo experiments are inherently more complex, and variability can be introduced at multiple stages.
Troubleshooting Guide for In Vivo Studies
| Potential Cause | Recommended Action |
| Improper Formulation/Dosing | Ensure this compound is fully solubilized in the vehicle. For oral gavage, several vehicle formulations have been suggested (see Q6). Ensure accurate and consistent administration volumes. |
| Pharmacokinetics | Be aware of the species-specific pharmacokinetics. In rats, Orvepitant has an oral bioavailability of 17% and a half-life of 2.3 hours. In dogs, the oral bioavailability is 55% with a half-life of 6.1 hours. Dosing schedules should be planned accordingly. |
| Animal Health and Stress | Ensure animals are healthy and properly acclimatized to minimize stress-induced physiological changes that could affect the experimental outcome. |
| Batch-to-Batch Variability | If using different batches of this compound, ensure they have the same purity and salt form. |
Q6: What are recommended vehicles for in vivo administration of this compound?
Several vehicle formulations can be used for preparing this compound for in vivo studies, particularly for oral administration. The following have been reported to yield clear solutions at ≥ 5 mg/mL.
| Formulation | Components |
| PEG-based | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
| Cyclodextrin-based | 10% DMSO, 90% (20% SBE-β-CD in Saline) |
| Oil-based | 10% DMSO, 90% Corn Oil |
Experimental Protocols
Protocol: Substance P-Induced Calcium Flux Assay in CHO-hNK1 Cells
This protocol provides a general framework for assessing the antagonist activity of this compound in a common in vitro functional assay.
Experimental Workflow
Caption: Workflow for a calcium flux assay.
Methodology:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK-1 receptor (CHO-hNK1) in appropriate media. Seed cells into 96-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Pre-incubation: Prepare serial dilutions of this compound in an appropriate assay buffer. Add the this compound dilutions (or vehicle control) to the wells and pre-incubate for 1 hour at 37°C.
-
Agonist Stimulation: Prepare a solution of Substance P (the agonist) in the assay buffer. The final concentration of Substance P should be at its EC80 (the concentration that elicits 80% of the maximal response), which should be determined from a prior dose-response experiment.
-
Signal Detection: Use a fluorescence plate reader equipped with an automated injection system to add the Substance P solution to the wells. Measure the fluorescence signal before and after the addition of Substance P to determine the change in intracellular calcium concentration.
-
Data Analysis: The antagonist effect of this compound is determined by the degree to which it inhibits the Substance P-induced calcium signal. Calculate IC50 values by fitting the data to a four-parameter logistic equation.
Signaling Pathway
Substance P / NK-1 Receptor Signaling and this compound Inhibition
Substance P binding to the NK-1 receptor, a G-protein coupled receptor (GPCR), primarily couples to Gαq, leading to the activation of Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This compound acts by competitively blocking the initial binding of Substance P to the NK-1 receptor, thereby preventing this signaling cascade.
Caption: this compound blocks Substance P-mediated signaling.
References
Technical Support Center: Refining Orvepitant Maleate Dosage for Optimal NK1 Receptor Occupancy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Orvepitant Maleate dosage to achieve desired Neurokinin-1 (NK1) receptor occupancy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective, high-affinity antagonist of the Neurokinin-1 (NK1) receptor.[1] Its mechanism of action involves blocking the binding of Substance P (SP), the natural ligand for the NK1 receptor.[2] By inhibiting the SP/NK1 receptor signaling pathway, this compound can modulate various physiological processes, including those involved in depression, nausea, and chronic cough.[1][3][4]
Q2: What is the relationship between this compound dosage and NK1 receptor occupancy?
Positron Emission Tomography (PET) imaging studies have demonstrated a dose-dependent relationship between Orvepitant (also known as GW823296) administration and NK1 receptor occupancy in the human brain. Oral doses of 30-60 mg/day have been shown to achieve over 99% receptor occupancy for at least 24 hours.
Q3: What are the key signaling pathways activated by the NK1 receptor?
The NK1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through Gq and Gs heterotrimeric proteins. Activation by Substance P leads to the activation of downstream effector enzymes such as phospholipase C (PLC) and adenylyl cyclase. This, in turn, modulates the levels of intracellular second messengers like inositol triphosphate (IP3), diacylglycerol (DAG), and cyclic AMP (cAMP), ultimately influencing various cellular responses.
Troubleshooting Guides
Positron Emission Tomography (PET) Imaging for NK1 Receptor Occupancy
Issue: High variability in PET imaging results for NK1 receptor occupancy.
-
Possible Cause 1: Radioligand Selection and Properties.
-
Troubleshooting: Ensure the selected radioligand has high specificity and affinity for the NK1 receptor. Radioligands with low nonspecific binding are crucial for accurate quantification. For NK1 receptor imaging, [11C]GR205171 and [18F]MK-0999 are commonly used radioligands.
-
-
Possible Cause 2: Subject-related physiological variability.
-
Troubleshooting: Standardize subject conditions as much as possible, including fasting state and time of day for the scan. Monitor physiological parameters during the scan.
-
-
Possible Cause 3: Data Analysis Methodology.
-
Troubleshooting: Employ a consistent and validated kinetic modeling approach for data analysis. A three-tissue compartment model has been found suitable for analyzing [11C]GR205171 binding. Ensure accurate measurement of the arterial input function.
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Issue: Underestimation of receptor occupancy.
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Possible Cause: Competition from endogenous Substance P.
-
Troubleshooting: While challenging to control, be aware that endogenous ligand levels can influence radioligand binding. Consider this factor when interpreting results.
-
In Vitro NK1 Receptor Binding Assays
Issue: Inconsistent IC50 values for this compound.
-
Possible Cause 1: Assay conditions.
-
Troubleshooting: Optimize and standardize all assay parameters, including incubation time, temperature, and buffer composition. Ensure the radioligand concentration is appropriate (typically at or below its Kd value).
-
-
Possible Cause 2: Cell line or membrane preparation variability.
-
Troubleshooting: Use a stable cell line with consistent NK1 receptor expression levels. Ensure the quality and consistency of cell membrane preparations.
-
-
Possible Cause 3: Pipetting errors or improper serial dilutions.
-
Troubleshooting: Use calibrated pipettes and perform serial dilutions of this compound with care to ensure accuracy.
-
Flow Cytometry for Receptor Occupancy
Issue: Difficulty in distinguishing between free and bound receptors.
-
Possible Cause: Inappropriate antibody selection or concentration.
-
Troubleshooting: Select a fluorescently labeled antibody that competes with this compound for binding to the NK1 receptor. Use this antibody at a saturating concentration to ensure all available free receptors are labeled.
-
-
Possible Cause 2: Receptor internalization.
-
Troubleshooting: Perform experiments at low temperatures (e.g., 4°C) to minimize receptor internalization. Consider using fixation techniques if necessary, but validate that they do not interfere with antibody binding.
-
Quantitative Data Summary
| Study Type | Drug | Dosage | Receptor Occupancy | Species | Reference |
| PET Imaging | Orvepitant (GW823296) | 30-60 mg/day (oral) | >99% | Human | |
| PET Imaging | Aprepitant | 165 mg (oral) | ≥99% at Tmax, ≥97% at 48h | Human | |
| PET Imaging | Fosaprepitant | 150 mg (IV) | 100% at Tmax, ≥97% at 48h | Human | |
| PET Imaging | Casopitant | 2-120 mg (oral) | Dose-dependent | Human |
Experimental Protocols
Protocol 1: In Vivo NK1 Receptor Occupancy Measurement by PET Imaging
This protocol provides a general framework. Specific parameters should be optimized based on the chosen radioligand and imaging system.
-
Subject Preparation: Subjects should fast for at least 6 hours prior to the scan. An intravenous catheter should be placed for radioligand injection and arterial blood sampling.
-
Baseline Scan: A baseline PET scan is performed before administration of this compound to determine the baseline receptor availability (Bavail).
-
Radioligand Injection: A bolus of the NK1 receptor radioligand (e.g., [11C]GR205171) is injected intravenously.
-
Dynamic PET Scanning: Dynamic emission data are collected for 90-120 minutes.
-
Arterial Blood Sampling: Timed arterial blood samples are collected throughout the scan to measure the concentration of the radioligand in plasma, which serves as the input function.
-
This compound Administration: A single oral dose of this compound is administered.
-
Post-dose Scan: A second PET scan is performed at a time point corresponding to the expected peak plasma concentration of this compound.
-
Data Analysis:
-
Regions of interest (ROIs) are drawn on co-registered MRI scans.
-
Time-activity curves are generated for each ROI.
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Kinetic modeling (e.g., three-tissue compartment model) is applied to the time-activity curves and the arterial input function to estimate the binding potential (BPND) at baseline and post-dose.
-
Receptor occupancy (RO) is calculated using the following formula: RO (%) = [(BPND_baseline - BPND_post-dose) / BPND_baseline] * 100
-
Protocol 2: In Vitro Competitive Radioligand Binding Assay
-
Materials:
-
Cell membranes expressing the human NK1 receptor.
-
Radioligand (e.g., [3H]Substance P).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, cell membranes, and either vehicle (for total binding), a saturating concentration of a non-labeled ligand (for non-specific binding), or varying concentrations of this compound.
-
Add the radioligand to all wells at a final concentration at or below its Kd.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer.
-
Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding) by non-linear regression analysis.
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Visualizations
Caption: NK1 Receptor Signaling Pathway.
Caption: PET Imaging Experimental Workflow.
Caption: Troubleshooting Logic for Receptor Occupancy Assays.
References
- 1. Imaging substance P receptors (NK1) in the living human brain using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nerretherapeutics.com [nerretherapeutics.com]
- 4. The Neurokinin-1 Receptor Antagonist Orvepitant Is a Novel Antitussive Therapy for Chronic Refractory Cough: Results From a Phase 2 Pilot Study (VOLCANO-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Orvepitant Maleate Clinical Trials: A Technical Support Center for Addressing the Placebo Effect
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the significant challenge of the placebo effect in clinical trials of Orvepitant Maleate. Given Orvepitant's mechanism as a neurokinin-1 (NK-1) receptor antagonist and its application in conditions with subjective endpoints like chronic cough, understanding and mitigating the placebo response is critical for demonstrating true treatment efficacy.
Frequently Asked Questions (FAQs)
Q1: Why is the placebo effect particularly challenging in Orvepitant clinical trials?
A1: Orvepitant targets conditions such as refractory chronic cough, where primary endpoints often rely on patient-reported outcomes (PROs) like cough severity and quality of life.[1] These subjective measures are highly susceptible to placebo effects, which can include patient expectations, regression to the mean, and the psychological impact of being in a clinical trial.[2] In the VOLCANO-2 trial, for instance, a significant placebo response was observed in the primary endpoint of objective cough frequency, making it difficult to distinguish the drug's true effect in the full analysis set.[3][4]
Q2: What is the underlying mechanism of Orvepitant and how does it relate to the targeted symptoms?
A2: Orvepitant is a neurokinin-1 (NK-1) receptor antagonist.[1] It works by blocking the action of Substance P, a neuropeptide involved in neuronal sensitization and transmission of signals that can lead to the sensation of an urge to cough and the cough reflex itself. By inhibiting the NK-1 receptor in the central and peripheral nervous system, Orvepitant aims to reduce the neuronal hypersensitivity that underlies chronic cough.
Q3: Are there specific patient populations that might exhibit a higher placebo response in Orvepitant trials?
A3: While not definitively proven for Orvepitant specifically, factors known to moderate placebo response in general include baseline symptom severity, patient expectations, and even the number of treatment arms in a study. In the VOLCANO-2 trial, a notable observation was a more exaggerated placebo response in subjects with lower baseline cough frequency. This suggests that patient stratification based on baseline characteristics could be a crucial consideration in trial design.
Troubleshooting Guides
Problem 1: High variability and a strong placebo response are obscuring the true treatment effect in our patient-reported outcome data.
Solution:
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Implement Advanced Trial Designs: Consider designs specifically developed to mitigate the placebo effect. Two prominent examples are the Placebo Run-in Period and the Sequential Parallel Comparison Design (SPCD). These are detailed in the "Experimental Protocols" section below.
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Staff and Patient Training: Implement rigorous training for both clinical staff and study participants. Staff should be trained to use neutral language to avoid inflating patient expectations. Patients can be trained on how to accurately and consistently report their symptoms.
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Statistical Analysis: Utilize statistical plans that account for the placebo response. This can include covariate analysis to adjust for baseline characteristics or using advanced models for SPCD that pool data from multiple stages.
Problem 2: The primary endpoint of objective cough frequency is not showing separation from placebo, despite positive signals in patient-reported outcomes.
Solution:
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Subgroup Analysis: As seen in the VOLCANO-2 trial, pre-specifying and analyzing subgroups based on baseline characteristics (e.g., high vs. low cough frequency) may reveal a treatment effect that is not apparent in the overall population. In VOLCANO-2, a near-significant effect on cough frequency was observed in the higher-frequency coughers.
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Re-evaluate the Primary Endpoint: For conditions like chronic cough, PROs such as the Leicester Cough Questionnaire (LCQ) and Cough Severity Visual Analogue Scale (VAS) may be more reflective of the clinical benefit that is meaningful to patients. Discussions with regulatory agencies are crucial to establish the viability of using PROs as primary endpoints.
-
Understand the Drug's Mechanism: Orvepitant's mechanism may have a more substantial impact on the urge to cough and the patient's perception of severity, which is captured by PROs, than on the motor action of coughing itself. The statistically significant improvements in the Urge-to-Cough VAS in the VOLCANO-2 trial support this possibility.
Data Presentation: Orvepitant Clinical Trial Results
The following tables summarize key efficacy data from the Orvepitant clinical trial program, highlighting the challenges of discerning the treatment effect from the placebo response.
Table 1: Phase 2b VOLCANO-2 Study - Patient-Reported Outcomes at Week 12
| Outcome Measure | Orvepitant (30 mg) | Placebo | p-value |
| Leicester Cough Questionnaire (LCQ) | Statistically significant improvement | - | 0.009 |
| Cough Severity VAS (0-100mm) | Statistically significant improvement | - | 0.034 |
| Urge-to-Cough VAS (0-100mm) | Statistically significant improvement | - | 0.005 |
Note: Specific change-from-baseline values for both arms were not consistently reported in the available sources. The data indicates a statistically significant difference in favor of Orvepitant 30mg over placebo.
Table 2: Phase 2 VOLCANO-1 Study - Objective Cough Frequency (Open-Label)
| Time Point | Mean Daytime Coughs/hour | Mean Reduction from Baseline (95% CI) | p-value |
| Baseline | 71.4 | - | - |
| Week 4 | 52.5 | 18.9 (9.6 - 28.3) | <0.001 |
| Week 8 (4 weeks post-treatment) | 51.0 | 20.4 (3.2 - 37.5) | 0.020 |
Note: VOLCANO-1 was a single-arm, open-label pilot study and did not have a placebo control group. The data demonstrates a significant reduction in cough frequency from baseline after treatment with Orvepitant 30mg.
Experimental Protocols
Protocol 1: Placebo Run-In Period
Objective: To identify and exclude subjects who exhibit a substantial response to placebo before randomization, thereby enriching the study population with patients more likely to show a true drug effect.
Methodology:
-
Screening: Patients are screened for initial eligibility based on the main study's inclusion/exclusion criteria.
-
Single-Blind Placebo Administration: All eligible subjects enter a run-in phase (typically 1-4 weeks) where they receive a placebo that is presented as a potentially active study drug.
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Define "Placebo Responders": Before the run-in period begins, establish a clear, pre-defined criterion for what constitutes a "placebo response." This is often a certain percentage of improvement on the primary outcome measure. For example, a >30% reduction in cough severity on a VAS.
-
Assessment: At the end of the run-in period, assess all subjects against the "placebo responder" criteria.
-
Exclusion and Randomization: Subjects who meet the criteria for being a placebo responder are excluded from the remainder of the trial. All other subjects (placebo non-responders) are then randomized into the double-blind treatment phase of the study (to receive either the active drug or placebo).
-
Ethical Considerations: The protocol must be carefully reviewed to ensure it is ethical to withhold active treatment during the run-in period. Subjects must be fully informed about this phase of the study in the consent process.
Protocol 2: Sequential Parallel Comparison Design (SPCD)
Objective: To reduce the impact of the placebo response and increase statistical power by offering a second treatment stage to placebo non-responders.
Methodology:
-
Stage 1 - Initial Randomization: Subjects are randomized to receive either the active drug (Orvepitant) or a placebo for a pre-defined period (e.g., 6 weeks). The randomization may be unbalanced, with more subjects assigned to the placebo group.
-
Stage 1 - Assessment & Identification of Placebo Non-Responders: At the end of Stage 1, all subjects are assessed. A pre-defined criterion for "response" is used to identify subjects in the placebo group who did not respond ("placebo non-responders").
-
Stage 2 - Re-randomization:
-
Placebo non-responders from Stage 1 are re-randomized to receive either the active drug or placebo for a second pre-defined period (e.g., another 6 weeks).
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To maintain the blind, subjects who received the active drug in Stage 1 and subjects who were placebo responders in Stage 1 typically continue into Stage 2, often by continuing their initial treatment, but their data from Stage 2 are not included in the primary efficacy analysis.
-
-
Statistical Analysis: The final analysis pools data from both stages. A common approach is to use a weighted combination of the treatment effects observed in Stage 1 and Stage 2. The test statistic combines the results, often giving more weight to the first stage. The analysis for continuous outcomes can be performed using methods like Ordinary Least Squares (OLS), Seemingly Unrelated Regression (SUR), or Mixed-Model for Repeated Measures (MMRM) that account for the two stages.
Mandatory Visualizations
Caption: Orvepitant's Mechanism of Action in the Cough Reflex Pathway.
Caption: Workflow for a Clinical Trial with a Placebo Run-In Period.
Caption: Logical Flow of the Sequential Parallel Comparison Design.
References
- 1. Desensitization of the Neurokinin-1 Receptor (NK1-R) in Neurons: Effects of Substance P on the Distribution of NK1-R, Gαq/11, G-Protein Receptor Kinase-2/3, and β-Arrestin-1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The therapeutic effect of clinical trials: understanding placebo response rates in clinical trials – A secondary analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nerretherapeutics.com [nerretherapeutics.com]
- 4. Nerre banks on outcomes data as orvepitant misses primary endpoint in cough trial + | Bioworld | BioWorld [bioworld.com]
Orvepitant Maleate Drug Interaction Profile: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the drug interaction profile of Orvepitant Maleate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental investigations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective, orally active neurokinin-1 (NK1) receptor antagonist.[1] It functions by blocking the binding of Substance P to the NK1 receptor, a key pathway implicated in various physiological processes, including nausea, vomiting, and cough.[2][3]
Q2: What is the expected metabolic pathway for this compound?
While specific metabolism data for this compound is not extensively published, drugs in the NK1 receptor antagonist class are often metabolized by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being a major contributor.[4] A clinical trial (NCT00511654) was designed to investigate the effect of repeat doses of Orvepitant on CYP3A4 enzyme activity, suggesting its potential involvement in Orvepitant's metabolism.[5] An absorption, metabolism, distribution, and excretion (ADME) study using [14C]-radiolabelled Orvepitant has also been planned to identify its breakdown products and routes of elimination.
Q3: What is the potential for this compound to cause drug-drug interactions (DDIs)?
Given that many NK1 receptor antagonists interact with the CYP3A4 enzyme system, there is a potential for this compound to be involved in drug-drug interactions. It could act as a substrate, inhibitor, or inducer of CYP3A4. Co-administration with strong inhibitors of CYP3A4 (e.g., ketoconazole) could potentially increase Orvepitant plasma concentrations, while co-administration with strong inducers (e.g., rifampicin) could decrease its plasma levels. The aforementioned clinical trial (NCT00511654) using the sensitive CYP3A4 substrate midazolam was designed to quantify this potential.
Q4: Are there any known clinical drug interaction studies with this compound?
A clinical study (NCT00511654) was conducted to evaluate the safety, tolerability, and pharmacokinetics of repeated doses of Orvepitant and its effect on the pharmacokinetics of midazolam, a sensitive CYP3A4 substrate. However, the quantitative results of this study are not publicly available.
Q5: How should I design an in vitro experiment to assess this compound's interaction with CYP enzymes?
To evaluate the inhibitory potential of this compound against major CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), a direct and time-dependent inhibition assay using human liver microsomes is recommended. This would involve determining the IC50 values of Orvepitant for each CYP isoform.
Troubleshooting Guide
Problem: I am observing unexpected variability in my in vitro metabolism study with this compound.
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Possible Cause 1: Non-specific binding. this compound may bind to the incubation matrix (e.g., microsomal protein, plasticware).
-
Troubleshooting Tip: Evaluate the extent of non-specific binding by measuring the concentration of this compound in the supernatant after incubation and centrifugation. Consider using low-binding plates and including a protein-free control.
-
-
Possible Cause 2: Solvent effects. The solvent used to dissolve this compound (e.g., DMSO) may be affecting enzyme activity.
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Troubleshooting Tip: Ensure the final concentration of the organic solvent in the incubation is low (typically ≤0.5%) and consistent across all experimental conditions. Run a solvent control to assess its impact.
-
-
Possible Cause 3: Instability of this compound. The compound may be unstable in the incubation buffer.
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Troubleshooting Tip: Assess the chemical stability of this compound in the incubation buffer without the presence of metabolic enzymes over the time course of the experiment.
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Problem: My in vivo pharmacokinetic study in rodents shows lower than expected oral bioavailability for this compound.
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Possible Cause 1: P-glycoprotein (P-gp) efflux. this compound may be a substrate for the efflux transporter P-gp in the intestine, which would limit its absorption.
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Troubleshooting Tip: Conduct an in vitro P-gp substrate assessment using a cell line overexpressing P-gp (e.g., Caco-2 or MDCK-MDR1). If it is a substrate, consider co-administration with a P-gp inhibitor in your in vivo studies to confirm its role in limiting bioavailability.
-
-
Possible Cause 2: High first-pass metabolism. this compound may be extensively metabolized in the gut wall and/or liver before reaching systemic circulation.
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Troubleshooting Tip: Compare the pharmacokinetic profiles after oral and intravenous administration to determine the absolute bioavailability. Analyze for the presence of metabolites in portal and systemic circulation.
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Data Presentation
Table 1: Template for Summarizing In Vitro CYP Inhibition Data for this compound
| CYP Isoform | Probe Substrate | This compound IC50 (µM) | Positive Control Inhibitor | Positive Control IC50 (µM) |
| CYP1A2 | Phenacetin | Data not available | α-Naphthoflavone | Insert value |
| CYP2B6 | Bupropion | Data not available | Ticlopidine | Insert value |
| CYP2C8 | Amodiaquine | Data not available | Montelukast | Insert value |
| CYP2C9 | Diclofenac | Data not available | Sulfaphenazole | Insert value |
| CYP2C19 | S-Mephenytoin | Data not available | Ticlopidine | Insert value |
| CYP2D6 | Dextromethorphan | Data not available | Quinidine | Insert value |
| CYP3A4 | Midazolam | Data not available | Ketoconazole | Insert value |
| CYP3A4 | Testosterone | Data not available | Ketoconazole | Insert value |
Note: Researchers should populate this table with their experimentally determined values.
Table 2: Template for Summarizing Clinical Drug-Drug Interaction Data for this compound with a CYP3A4 Substrate (e.g., Midazolam)
| Treatment Group | N | Midazolam Cmax (ng/mL) | Midazolam AUC (ng*h/mL) | Midazolam T1/2 (h) |
| Midazolam alone | Insert N | Insert value | Insert value | Insert value |
| Midazolam + this compound | Insert N | Insert value | Insert value | Insert value |
| Ratio (Midazolam + Orvepitant / Midazolam alone) | Calculate ratio | Calculate ratio | Calculate ratio |
Note: This table is a template based on the design of clinical trial NCT00511654. The actual results are not publicly available.
Experimental Protocols
Protocol 1: In Vitro Cytochrome P450 Inhibition Assay
This protocol describes a general method for determining the IC50 of this compound against various CYP isoforms using human liver microsomes.
-
Materials:
-
This compound stock solution (in a suitable solvent like DMSO).
-
Pooled human liver microsomes (HLM).
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NADPH regenerating system.
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CYP-specific probe substrates and their corresponding metabolites.
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CYP-specific positive control inhibitors.
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Incubation buffer (e.g., potassium phosphate buffer, pH 7.4).
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96-well incubation plates.
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LC-MS/MS system for analysis.
-
-
Procedure:
-
Prepare serial dilutions of this compound and the positive control inhibitor.
-
In a 96-well plate, add the incubation buffer, HLM, and either this compound, the positive control inhibitor, or vehicle control.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
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Initiate the metabolic reaction by adding the CYP-specific probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a stop solution (e.g., ice-cold acetonitrile).
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Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
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Calculate the percent inhibition of metabolite formation at each concentration of this compound compared to the vehicle control.
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Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.
-
Protocol 2: In Vitro P-glycoprotein (P-gp) Substrate and Inhibition Assay
This protocol outlines a general method to assess whether this compound is a substrate or inhibitor of P-gp using a bidirectional transport assay in Caco-2 or MDCK-MDR1 cells.
-
Materials:
-
Caco-2 or MDCK-MDR1 cells cultured on permeable filter supports (e.g., Transwell® plates).
-
This compound.
-
Known P-gp substrate (e.g., digoxin) and inhibitor (e.g., verapamil).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
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LC-MS/MS system for analysis.
-
-
Procedure for P-gp Substrate Assessment:
-
Culture the cells on filter supports until a confluent monolayer with well-formed tight junctions is achieved.
-
Wash the cell monolayers with transport buffer.
-
Add this compound to either the apical (A) or basolateral (B) chamber.
-
At specified time points, collect samples from the receiver chamber.
-
Measure the concentration of this compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both the A-to-B and B-to-A directions.
-
An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 2 suggests that this compound is a P-gp substrate.
-
-
Procedure for P-gp Inhibition Assessment:
-
Follow the same initial steps as the substrate assessment.
-
Add a known P-gp substrate (e.g., digoxin) to the apical chamber in the presence and absence of varying concentrations of this compound.
-
Measure the transport of the P-gp substrate from the apical to the basolateral side.
-
A decrease in the efflux of the known P-gp substrate in the presence of this compound indicates P-gp inhibition.
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Calculate the IC50 value for P-gp inhibition.
-
Visualizations
Caption: NK1 Receptor Signaling Pathway and the Action of Orvepitant.
Caption: Experimental Workflow for Assessing Drug Interaction Potential.
Caption: Key Questions in Orvepitant's Drug Interaction Profile.
References
- 1. researchgate.net [researchgate.net]
- 2. The Neurokinin-1 Receptor Antagonist Orvepitant Is a Novel Antitussive Therapy for Chronic Refractory Cough: Results From a Phase 2 Pilot Study (VOLCANO-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
challenges and solutions in the synthesis of Orvepitant Maleate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of Orvepitant Maleate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway and workflow diagrams to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the critical starting materials for the synthesis of Orvepitant?
A1: The synthesis of Orvepitant involves several key precursors. The core piperidine structure is typically derived from a substituted 4-aminopiperidine derivative. Other crucial starting materials include a chiral amine, (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine, and a heterocyclic component, (8aS)-hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one. Ensuring the high purity and correct stereochemistry of these starting materials is paramount for the success of the synthesis.
Q2: What are the main challenges related to stereochemistry in the Orvepitant synthesis?
A2: Orvepitant has multiple chiral centers, and controlling the stereochemistry is a significant challenge. The desired diastereomer possesses a specific spatial arrangement of its substituents on the piperidine ring. Achieving high diastereoselectivity often requires the use of chiral auxiliaries, stereoselective reactions, or purification by chiral chromatography. The choice of reagents and reaction conditions plays a crucial role in minimizing the formation of unwanted stereoisomers.
Q3: How is the maleate salt of Orvepitant prepared and why is this salt form used?
A3: The maleate salt is typically prepared by reacting the free base of Orvepitant with maleic acid in a suitable solvent system, such as ethanol or acetone. This reaction is followed by crystallization to isolate the salt. Salt formation is a common strategy in pharmaceutical development to improve the physicochemical properties of a drug, such as its solubility, stability, and bioavailability. The maleate salt of Orvepitant has been found to have favorable properties for formulation into a solid dosage form.
Q4: What are some common impurities that can arise during the synthesis and how can they be minimized?
A4: Common impurities may include diastereomers, unreacted starting materials, and byproducts from side reactions. For instance, incomplete amide bond formation can leave starting materials unreacted. Epimerization at chiral centers can lead to the formation of diastereomeric impurities. The formation of these impurities can be minimized by optimizing reaction conditions (temperature, reaction time, stoichiometry of reagents), using high-purity starting materials, and performing the reactions under an inert atmosphere to prevent degradation.
Q5: What purification techniques are most effective for Orvepitant and its intermediates?
A5: A combination of purification techniques is often employed. Flash column chromatography is a standard method for purifying intermediates and the final free base. Recrystallization is also a powerful technique for purifying solid compounds and can be very effective in removing minor impurities and isolating a specific crystalline form. For challenging separations of stereoisomers, preparative chiral high-performance liquid chromatography (HPLC) may be necessary.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Amide Coupling Step | - Incomplete activation of the carboxylic acid.- Steric hindrance from bulky substituents.- Inappropriate coupling reagent or reaction conditions. | - Ensure the use of an efficient coupling agent (e.g., HATU, HOBt/EDC).- Optimize the reaction temperature and time.- Use a less sterically hindered base. |
| Formation of Diastereomeric Impurities | - Epimerization of chiral centers due to harsh reaction conditions (e.g., strong base, high temperature).- Non-stereoselective reaction. | - Use milder reaction conditions.- Carefully select reagents that favor the formation of the desired stereoisomer.- If inseparable by standard chromatography, consider chiral HPLC. |
| Difficulty in Isolating the Final Product | - Product may be an oil or difficult to crystallize.- Presence of impurities inhibiting crystallization. | - Attempt to form a different salt to induce crystallization.- Further purify the crude product by column chromatography.- Use techniques like trituration with a non-polar solvent or seeding with a small crystal of the pure product. |
| Inconsistent Crystalline Form of Maleate Salt | - Variation in crystallization solvent, temperature, or cooling rate. | - Strictly control the crystallization parameters as outlined in the established protocol.- Use seeding with the desired polymorph (Form 1) to ensure consistency. |
| Presence of Residual Solvents | - Inadequate drying of the final product. | - Dry the product under high vacuum at an appropriate temperature for an extended period.- Analyze for residual solvents using techniques like Gas Chromatography (GC). |
Experimental Protocols
Detailed experimental protocols for the synthesis of Orvepitant and this compound are described in international patent applications WO2003/066635 and WO2009/124996. The following are representative procedures based on the information available in the public domain.
Synthesis of Orvepitant Free Base (Illustrative)
A multi-step synthesis is typically employed. A key step involves the coupling of a suitably protected piperidine precursor with (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine. This is followed by deprotection and subsequent reaction with (8aS)-hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one. The final step is often an amide bond formation.
Preparation of this compound (Form 1)
To a solution of Orvepitant free base in a suitable organic solvent (e.g., acetone or ethanol), a solution of maleic acid in the same solvent is added. The mixture is typically stirred at an elevated temperature and then allowed to cool to induce crystallization. The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield this compound as a crystalline solid.
Quantitative Data
| Step | Parameter | Value |
| Final Product | Molecular Formula | C35H39F7N4O6 |
| Molecular Weight | 744.71 g/mol | |
| This compound Form 1 | Crystalline Form | Anhydrous |
| Key XRD Peaks (2θ) | 7.3°, 7.5°, 10.9°, 12.7°, 16.5° |
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: The signaling pathway of the Neurokinin-1 (NK-1) receptor and the antagonistic action of Orvepitant.
Technical Support Center: Minimizing Variability in Preclinical Cough Studies with Orvepitant Maleate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help minimize variability and ensure robust, reproducible results in preclinical cough studies involving Orvepitant Maleate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cough suppression?
This compound is a potent and selective, orally active antagonist of the neurokinin-1 (NK1) receptor.[1] The NK1 receptor is a key component in the cough reflex pathway. Vagal afferent C-fibers in the airways release Substance P, a neuropeptide that binds to NK1 receptors, leading to the sensation of an urge to cough and the subsequent motor act of coughing.[2][3][4] By blocking the NK1 receptor, this compound prevents Substance P from exerting its effects, thereby reducing the cough reflex.[2] This mechanism is supported by preclinical studies showing that NK1 receptor antagonists can inhibit induced cough in various animal models.
Q2: What are the most common preclinical models for studying antitussive effects of drugs like this compound?
The most widely used and validated animal model for preclinical cough research is the conscious guinea pig. Cough is typically induced by exposure to tussive agents such as citric acid or capsaicin aerosols. These models are valued for their reproducibility and the physiological similarities of the guinea pig cough reflex to that of humans.
Q3: What are the primary sources of variability in preclinical cough studies?
Variability in preclinical cough studies can arise from several factors, including:
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Animal-related factors: Differences in animal strain, sex, weight, and underlying health status can significantly impact cough responses. For instance, lighter guinea pigs (180-220g) have been shown to exhibit a higher number of coughs in response to citric acid compared to heavier animals (280-320g).
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Environmental factors: Stress from handling and unfamiliar environments can alter respiratory patterns and affect cough reflex sensitivity. Acclimatization to experimental chambers is crucial.
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Experimental procedures: Inconsistencies in the administration of the tussive agent (e.g., nebulizer output, particle size), the dosing of this compound, and the method of cough detection can introduce significant variability.
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Subjective cough assessment: Manual counting of coughs by observers can be subjective. The use of automated systems that detect both the sound and the characteristic airflow changes associated with a cough can improve objectivity.
Q4: How can the placebo effect be minimized in preclinical cough studies?
While the placebo effect is more pronounced in clinical trials, it's important to control for potential biases in preclinical studies that can mimic a placebo response. This includes:
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Blinding: The investigator assessing the cough response should be blinded to the treatment allocation (this compound or vehicle).
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Vehicle Control: A dedicated vehicle control group is essential to account for any effects of the drug vehicle itself.
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Standardized Procedures: Consistent handling, dosing schedules, and experimental conditions across all groups will help minimize variability that could be misinterpreted as a placebo effect.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in cough counts within the same treatment group. | 1. Inconsistent tussive agent delivery.2. Variable animal stress levels.3. Differences in animal weight or sex.4. Subjective cough counting. | 1. Ensure the nebulizer is calibrated and delivers a consistent particle size and output. Use a whole-body plethysmography chamber for uniform exposure.2. Acclimatize animals to the experimental setup for several days prior to the study. Handle animals consistently and gently.3. Use animals within a narrow weight range and of the same sex. Studies have shown that animal weight can significantly affect cough frequency.4. Utilize an automated cough detection system that analyzes both acoustic signals and respiratory airflow patterns to objectively identify coughs. If manual counting is necessary, have at least two blinded observers score the coughs. |
| Lack of a significant antitussive effect with this compound. | 1. Suboptimal dose of this compound.2. Insufficient pre-treatment time.3. "Ceiling effect" from an overly potent tussive challenge. | 1. Conduct a dose-response study to determine the optimal effective dose of this compound in your specific model. Refer to preclinical data for other NK1 antagonists as a starting point (see Table 1).2. Ensure adequate time between drug administration and the tussive challenge for the drug to reach effective concentrations at the target site. For oral administration, a pre-treatment time of 1-2 hours is common.3. Perform a dose-response curve for the tussive agent (citric acid or capsaicin) to identify a concentration that elicits a consistent, submaximal cough response. This will allow for a sufficient window to observe a reduction in cough with drug treatment. |
| Inconsistent or absent cough response to the tussive agent. | 1. Tachyphylaxis (reduced response) to repeated tussive challenges.2. Incorrect concentration of the tussive agent.3. Poor delivery of the aerosolized tussive agent. | 1. Allow a sufficient washout period between tussive challenges. For citric acid, repeated daily administration can lead to a decreased response.2. Verify the concentration of the citric acid or capsaicin solution. For citric acid, a concentration of 0.4 M is commonly used, and for capsaicin, concentrations around 30-60 µM are typical.3. Check the nebulizer for proper function and ensure the aerosol is being delivered effectively into the exposure chamber. |
Data Presentation
Table 1: Preclinical Efficacy of NK1 Receptor Antagonists in Guinea Pig Cough Models
| Compound | Dose | Route of Administration | Tussive Agent | % Inhibition of Cough (approx.) |
| Aprepitant | 10 µM (in vitro) | - | Substance P | 78% inhibition of vagal nerve depolarization |
| CP-99,994 | 3 mg/kg | i.p. | Bradykinin | Significant reduction in coughs |
| SR140333 | 3 mg/kg | i.p. | Bradykinin | Significant reduction in coughs |
Experimental Protocols
Protocol 1: Citric Acid-Induced Cough in Conscious Guinea Pigs
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Animal Selection: Use male Dunkin-Hartley guinea pigs weighing between 300-400g. House the animals in a controlled environment for at least one week to acclimatize.
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This compound Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose). Administer the desired dose orally (p.o.) via gavage 1-2 hours before the citric acid challenge. A vehicle-only group must be included as a control.
-
Cough Induction:
-
Place each unrestrained guinea pig into a whole-body plethysmography chamber.
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Allow the animal to acclimatize to the chamber for at least 10 minutes.
-
Expose the animal to an aerosol of 0.4 M citric acid in saline for 10 minutes. The aerosol should be generated by an ultrasonic nebulizer.
-
-
Cough Measurement:
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Record the number of coughs during the 10-minute exposure period and for a 5-minute post-exposure period.
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Use a validated cough detection system that integrates a microphone for sound and a pneumotachograph to measure airflow changes. A cough is characterized by a large, transient increase in airflow accompanied by a distinct sound.
-
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Data Analysis: Compare the mean number of coughs between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: Capsaicin-Induced Cough in Conscious Guinea Pigs
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Animal Selection and Drug Administration: Follow steps 1 and 2 from Protocol 1.
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Cough Induction:
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Follow the same acclimatization procedure as in Protocol 1.
-
Expose the animal to an aerosol of 30-60 µM capsaicin in saline for 5-10 minutes.
-
-
Cough Measurement and Data Analysis: Follow steps 4 and 5 from Protocol 1.
Mandatory Visualizations
Signaling Pathway
Caption: Substance P/NK1 Receptor Signaling in the Cough Reflex.
Experimental Workflow
Caption: Experimental Workflow for Preclinical Antitussive Studies.
Logical Relationship: Troubleshooting Variability
Caption: Troubleshooting High Variability in Preclinical Cough Studies.
References
Validation & Comparative
A Comparative Guide to Orvepitant Maleate and Other Neurokinin-1 (NK1) Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Orvepitant Maleate and other prominent neurokinin-1 (NK1) receptor antagonists. The information is compiled from published clinical trial data and pharmacological studies to assist in research and development.
Introduction to NK1 Receptor Antagonists
Neurokinin-1 (NK1) receptor antagonists, also known as "pitants," are a class of drugs that block the action of Substance P, a neuropeptide involved in numerous physiological processes, including emesis, pain, inflammation, and neuronal sensitization.[1][2][3] By competitively binding to the NK1 receptor, these antagonists inhibit downstream signaling pathways, making them effective therapeutic agents for a variety of conditions.[2] The first approved clinical use for this class was in the prevention of chemotherapy-induced nausea and vomiting (CINV).[4] Since then, their therapeutic potential has been explored for postoperative nausea and vomiting (PONV), pruritus, chronic cough, and gastroparesis, among other conditions.
This guide focuses on this compound, an investigational agent for chronic cough, and compares its profile with other notable NK1 receptor antagonists such as Aprepitant/Fosaprepitant, Serlopitant, Tradipitant, Vestipitant, and the veterinary drug Maropitant.
Mechanism of Action: The NK1 Receptor Signaling Pathway
Substance P is the primary endogenous ligand for the NK1 receptor, a G-protein coupled receptor (GPCR). The binding of Substance P initiates a conformational change in the receptor, activating associated heterotrimeric G-proteins, primarily Gq and Gs. This activation triggers downstream intracellular signaling cascades.
The activation of Gq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events can lead to the activation of mitogen-activated protein kinase (MAPK) pathways, influencing cell proliferation, inflammation, and neurotransmission. NK1 receptor antagonists prevent the binding of Substance P, thereby blocking these signaling cascades.
References
A Comparative Analysis of Orvepitant Maleate and Gefapixant (MK-7264) for Chronic Cough
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of Orvepitant Maleate and Gefapixant (MK-7264), two novel investigational therapies for refractory or unexplained chronic cough. This analysis is based on available preclinical and clinical data, focusing on their distinct mechanisms of action, efficacy, and safety profiles as reported in key clinical trials.
This document summarizes quantitative data in structured tables, details experimental protocols for key clinical assessments, and visualizes the signaling pathways and experimental workflows using Graphviz diagrams to facilitate a clear and comprehensive understanding.
Introduction
Chronic cough, defined as a cough lasting eight weeks or longer, can be a debilitating condition with a significant impact on quality of life. For patients with refractory or unexplained chronic cough, where underlying conditions are either untreatable or unidentified, therapeutic options are limited. This compound and Gefapixant (MK-7264) represent two distinct pharmacological approaches to address the neuronal hypersensitivity believed to underlie this condition. Orvepitant is a neurokinin-1 (NK-1) receptor antagonist, while Gefapixant is a P2X3 receptor antagonist. This guide provides a comparative analysis of these two investigational drugs.
Mechanism of Action and Signaling Pathways
This compound: Targeting the Neurokinin-1 Receptor
This compound is a potent and selective antagonist of the neurokinin-1 (NK-1) receptor. The NK-1 receptor is a G protein-coupled receptor activated by Substance P, a neuropeptide involved in neurogenic inflammation and pain signaling. In the context of cough, Substance P is released from the peripheral terminals of sensory C-fibers in the airways and acts on NK-1 receptors in the brainstem's cough control center, contributing to the urge to cough. By blocking the NK-1 receptor, Orvepitant aims to reduce this central sensitization of the cough reflex.
Gefapixant (MK-7264): Targeting the P2X3 Receptor
Gefapixant is a selective antagonist of the P2X3 receptor, an ATP-gated ion channel found on sensory nerve fibers in the airways.[1][2][3] When airway lining cells are irritated or inflamed, they release adenosine triphosphate (ATP).[1][4] This extracellular ATP binds to P2X3 receptors on sensory C-fibers, leading to the initiation of a nerve impulse that is transmitted to the brainstem and perceived as an urge to cough. Gefapixant blocks this ATP-mediated signaling, thereby reducing the hypersensitivity of the cough reflex.
Clinical Efficacy: A Comparative Summary
The clinical development of Orvepitant and Gefapixant has been evaluated in several key clinical trials. The following tables summarize the quantitative data from these studies.
This compound: Key Clinical Trial Results
| Trial | Phase | N | Treatment | Primary Endpoint | Result | Secondary Endpoints | Key Findings |
| VOLCANO-1 | 2a | 13 | Orvepitant 30 mg once daily for 4 weeks | Change from baseline in daytime cough frequency at week 4 | Statistically significant reduction of 18.9 coughs/h (26% reduction; 95% CI, 9.6-28.3; P < .001) | Significant improvements in cough severity VAS and quality of life | Rapid and sustained improvement in objective cough frequency. |
| VOLCANO-2 | 2b | 315 | Orvepitant 10, 20, or 30 mg once daily for 12 weeks | Awake cough frequency at Week 12 | Not statistically significant in the full analysis set | Statistically significant improvements in Leicester Cough Questionnaire (p=0.009), Cough Severity VAS (p=0.034), and Urge-to-Cough VAS (p=0.005) with 30 mg dose | Significant improvement in patient-reported outcomes; a trend towards significance in cough frequency in a subgroup of higher frequency coughers (p=0.066). |
Gefapixant (MK-7264): Key Clinical Trial Results
| Trial | Phase | N | Treatment | Primary Endpoint | Result | Secondary Endpoints | Key Findings |
| COUGH-1 | 3 | 730 | Gefapixant 15 mg or 45 mg twice daily for 12 weeks | 24-hour cough frequency at Week 12 | Statistically significant reduction with 45 mg dose (18.45% reduction vs placebo; 95% CI, -32.92 to -0.86; p=0.041) | Significant improvement in awake cough frequency and Leicester Cough Questionnaire total score with 45 mg dose | The 45 mg twice-daily dose met the primary endpoint, demonstrating a significant reduction in cough frequency. |
| COUGH-2 | 3 | 1314 | Gefapixant 15 mg or 45 mg twice daily for 24 weeks | 24-hour cough frequency at Week 24 | Statistically significant reduction with 45 mg dose (14.64% reduction vs placebo; 95% CI, -26.07 to -1.43; p=0.031) | Significant improvement in awake cough frequency and Leicester Cough Questionnaire total score with 45 mg dose | Confirmed the efficacy of the 45 mg twice-daily dose over a longer treatment period. |
Experimental Protocols
24-Hour Cough Monitoring
Objective cough frequency in the pivotal trials for both Orvepitant and Gefapixant was measured using an ambulatory digital audio recording device, the VitaloJAK™ cough monitor.
Protocol Overview:
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Device Setup: Patients are fitted with a small, lightweight recording device and a microphone. The device is configured to record audio continuously for a 24-hour period.
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Patient Instructions: Patients are instructed to wear the device for the entire 24-hour recording period, including during sleep, and to go about their normal daily activities. They are also asked to maintain a diary to log activities and sleep/wake times.
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Data Collection: The device continuously records audio onto internal memory.
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Data Analysis:
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The 24-hour audio recording is downloaded.
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A validated algorithm is used to automatically detect and count cough sounds.
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Trained analysts then manually review the algorithm's output to ensure accuracy, removing any false positives and adding any missed coughs.
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The total number of coughs is calculated for the 24-hour period, and hourly cough frequency is determined.
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Patient-Reported Outcome Measures
Leicester Cough Questionnaire (LCQ):
The LCQ is a 19-item, self-administered questionnaire that assesses the impact of cough on quality of life across three domains: physical, psychological, and social. Patients rate their experiences over the preceding two weeks on a 7-point Likert scale. Total scores range from 3 to 21, with higher scores indicating a better quality of life.
Cough Severity Visual Analogue Scale (VAS):
The Cough Severity VAS is a simple, subjective measure where patients rate the severity of their cough on a 100-mm line, with "no cough" at one end (0 mm) and "the worst possible cough" at the other end (100 mm).
Safety and Tolerability
This compound:
In clinical trials, Orvepitant has been generally well-tolerated. The most common adverse events reported in the VOLCANO-2 study for the 30 mg dose compared to placebo were headache (8.9% vs 5.1%), dizziness (6.3% vs 1.3%), fatigue (13.9% vs 5.1%), and somnolence (6.3% vs 0%).
Gefapixant (MK-7264):
The most frequently reported adverse event associated with Gefapixant is a taste-related disturbance (dysgeusia). In the COUGH-1 and COUGH-2 trials, the incidence of taste-related adverse events was dose-dependent.
Conclusion
This compound and Gefapixant (MK-7264) offer two promising, yet distinct, therapeutic strategies for the management of refractory or unexplained chronic cough. Gefapixant, a P2X3 receptor antagonist, has demonstrated statistically significant reductions in objective cough frequency in large Phase 3 trials. Orvepitant, an NK-1 receptor antagonist, has shown significant improvements in patient-reported outcomes and a reduction in objective cough frequency in an early phase trial, with a trend towards significance in a subgroup of a larger Phase 2b study.
The choice between these potential therapies in the future may depend on individual patient characteristics, including the underlying pathophysiology of their cough and their tolerance for specific side effects. Further research, including potential head-to-head comparative trials, would be invaluable in elucidating the relative merits of these two novel antitussive agents. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to support the ongoing research and development efforts in this critical area of unmet medical need.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Design and rationale of two phase 3 randomised controlled trials (COUGH-1 and COUGH-2) of gefapixant, a P2X3 receptor antagonist, in refractory or unexplained chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and rationale of two phase 3 randomised controlled trials (COUGH-1 and COUGH-2) of gefapixant, a P2X3 receptor antagonist, in refractory or unexplained chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurokinin-1 Receptor Inhibition and Cough - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Orvepitant Maleate and Camlipixant (BLU-5937) for the Treatment of Chronic Cough
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of two novel therapeutic agents for chronic cough: Orvepitant Maleate and Camlipixant (BLU-5937). This document synthesizes available experimental data on their mechanisms of action, clinical efficacy, and safety profiles.
Introduction
Chronic cough, defined as a cough lasting eight weeks or longer, is a prevalent and often debilitating condition with a significant impact on quality of life.[1][2] For patients with refractory or unexplained chronic cough, therapeutic options are limited, representing a significant unmet medical need.[1][2][3] This has spurred the development of novel therapies targeting the neuronal hypersensitivity pathways believed to underlie chronic cough. This guide focuses on two such promising agents: this compound, a neurokinin-1 (NK-1) receptor antagonist, and Camlipixant (BLU-5937), a P2X3 receptor antagonist.
Mechanism of Action
This compound: Targeting the NK-1 Receptor
This compound is a potent and selective antagonist of the neurokinin-1 (NK-1) receptor. The NK-1 receptor is activated by Substance P, a neuropeptide implicated in the pathophysiology of chronic refractory cough. By blocking the NK-1 receptor, Orvepitant is hypothesized to suppress the dysfunctional cough reflex and neuronal hypersensitivity that contribute to excessive coughing. The drug is designed to be brain-penetrant and has a pharmacokinetic profile that supports once-daily dosing.
Camlipixant (BLU-5937): A Selective P2X3 Receptor Antagonist
Camlipixant (BLU-5937) is a highly selective and potent antagonist of the P2X3 receptor, an ATP-gated ion channel located on primary afferent neurons in the airways. When tissues in the airways are damaged or inflamed, ATP is released and acts on these P2X3 receptors, triggering signals that are transmitted to the brain and perceived as an urge to cough. Camlipixant is designed to inhibit this pathway, thereby reducing the hypersensitization of the cough reflex. Notably, Camlipixant is highly selective for the P2X3 homotrimeric receptor over the P2X2/3 heterotrimeric receptor, which is implicated in taste disturbances, a common side effect of other P2X3 antagonists.
Preclinical and Clinical Development
Both this compound and Camlipixant have undergone preclinical and clinical evaluation to assess their efficacy and safety in treating chronic cough.
This compound: Clinical Trial Overview
Orvepitant has been evaluated in several clinical studies, including the Phase 2 pilot study (VOLCANO-1) and the Phase 2b dose-ranging study (VOLCANO-2).
VOLCANO-1 was an open-label study that demonstrated a statistically significant reduction in daytime cough frequency at week 4. The study also showed improvements in cough severity and quality of life.
VOLCANO-2 was a larger, randomized, double-blind, placebo-controlled study. While the primary endpoint of a reduction in awake cough frequency was not met for the full analysis set, a pre-defined subgroup of patients with higher baseline cough frequency showed a near-significant reduction with the 30 mg dose. Importantly, Orvepitant demonstrated statistically significant and clinically relevant improvements in patient-reported outcomes, including the Leicester Cough Questionnaire, Cough Severity VAS, and Urge-to-Cough VAS.
Camlipixant (BLU-5937): Clinical Trial Overview
Camlipixant has also been investigated in a series of clinical trials, most notably the Phase 2a RELIEF study and the Phase 2b SOOTHE study.
The RELIEF trial was a crossover study that, while not meeting its primary endpoint in the overall population, showed that patients with higher baseline cough frequency experienced significant treatment responses. A key finding from this study was the low incidence of taste disturbance.
The SOOTHE trial was a larger, parallel-group, placebo-controlled study that built upon the findings of RELIEF. This study demonstrated a statistically significant reduction in 24-hour cough frequency at both the 50 mg and 200 mg doses compared to placebo. Camlipixant was well-tolerated, with no serious treatment-emergent adverse events reported.
Quantitative Data Summary
The following tables summarize the key quantitative data from the clinical trials of this compound and Camlipixant.
Table 1: this compound Clinical Trial Data
| Study | Phase | Design | N | Dosage | Primary Endpoint | Key Efficacy Results | Key Safety/Tolerability Findings |
| VOLCANO-1 | 2a | Open-label | 13 | 30 mg once daily | Change in daytime cough frequency at week 4 | -26% reduction from baseline in daytime cough frequency (p < 0.001) | Safe and well-tolerated. |
| VOLCANO-2 | 2b | Randomized, double-blind, placebo-controlled | 315 | 10 mg, 20 mg, 30 mg once daily | Change in awake cough frequency at week 12 | - Not statistically significant in the full analysis set. - Near significant reduction in high-frequency coughers (p=0.066) with 30 mg dose. - Significant improvements in patient-reported outcomes (LCQ, Cough Severity VAS, Urge-to-Cough VAS). | Excellent tolerability, no safety concerns. Headache and dizziness were more common with the 30 mg dose compared to placebo. |
Table 2: Camlipixant (BLU-5937) Clinical Trial Data
| Study | Phase | Design | N | Dosage | Primary Endpoint | Key Efficacy Results | Key Safety/Tolerability Findings |
| RELIEF | 2a | Randomized, placebo-controlled, crossover | - | 25, 50, 100, 200 mg twice daily | Change in 24-hour cough frequency | - Not statistically significant in the intent-to-treat population. - Significant response in patients with higher baseline cough frequency. | Mild taste disturbance in 5% of patients, no discontinuations due to this. |
| SOOTHE | 2b | Randomized, double-blind, placebo-controlled, parallel-group | 310 | 12.5, 50, 200 mg twice daily | Change in 24-hour cough frequency at day 28 | - 34.4% reduction with 50 mg dose (p=0.003) - 34.2% reduction with 200 mg dose (p=0.005) | Well-tolerated, no serious treatment-emergent adverse events. Low incidence of dysgeusia (taste disturbance). |
Experimental Protocols
Detailed experimental protocols for these clinical trials are registered and can be accessed through clinical trial databases. A general workflow for a chronic cough clinical trial is outlined below.
Key Methodologies
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Patient Population: Adult patients with refractory or unexplained chronic cough for at least one year.
-
Inclusion/Exclusion Criteria: Specific criteria related to baseline cough frequency (e.g., ≥10 or ≥25 coughs/hour) are often employed. Exclusion criteria typically include current respiratory infections, smoking, and certain comorbidities like COPD or uncontrolled asthma.
-
Efficacy Assessment: The primary endpoint is typically the change from baseline in 24-hour or awake cough frequency, measured using objective acoustic monitoring devices like the VitaloJAK®. Secondary endpoints often include patient-reported outcomes such as the Leicester Cough Questionnaire (LCQ) and visual analog scales (VAS) for cough severity and urge to cough.
-
Safety Assessment: Safety and tolerability are monitored through the recording of treatment-emergent adverse events (TEAEs), laboratory tests, vital signs, and electrocardiograms.
Discussion and Conclusion
Both this compound and Camlipixant have demonstrated potential as treatments for chronic cough, albeit through different mechanisms of action.
This compound has shown promising effects on patient-reported outcomes, suggesting it can significantly improve the subjective burden of chronic cough. While it did not meet its primary endpoint for objective cough frequency in the broader population of the VOLCANO-2 trial, the trend towards efficacy in patients with higher cough frequency suggests a potential target population for this drug.
Camlipixant , on the other hand, has shown statistically significant reductions in objective cough frequency in a well-controlled Phase 2b study. A key advantage of Camlipixant appears to be its high selectivity for the P2X3 receptor, which translates to a low incidence of taste-related side effects, a notable issue with other drugs in its class.
Future Directions
Further clinical development, including Phase 3 trials, is underway or planned for both compounds to confirm their efficacy and safety in larger patient populations and to further delineate their respective places in the therapeutic landscape for chronic cough. The upcoming Phase 3 CALM-1 and CALM-2 trials for Camlipixant will be critical in this regard. For Orvepitant, further investigation in specific patient subgroups, such as those with higher cough frequency or cough associated with conditions like idiopathic pulmonary fibrosis (IPF), may be warranted.
References
Orvepitant Maleate Demonstrates Efficacy in Reducing Chronic Cough Symptoms Compared to Placebo
New clinical data from Phase 2 trials indicate that Orvepitant Maleate, a neurokinin-1 (NK-1) receptor antagonist, offers a promising therapeutic option for patients with chronic refractory cough. Studies show statistically significant and clinically relevant improvements in patient-reported outcomes, particularly at higher doses, when compared to placebo.
This compound is an investigational drug that targets the neurokinin-1 (NK-1) receptor, which is implicated in the pathophysiology of chronic refractory cough by modulating the central neural hypersensitivity that drives the urge to cough[1][2]. Recent clinical trials have evaluated its efficacy and safety in treating this debilitating condition.
Efficacy Data Summary
Clinical trial data from the VOLCANO-1 and VOLCANO-2 studies, as well as a study in patients with Idiopathic Pulmonary Fibrosis (IPF), provide a quantitative comparison of this compound's efficacy against placebo. The key findings are summarized in the table below.
| Study | Treatment Group | Primary Endpoint: Change in Awake Cough Frequency | Secondary Endpoints: Patient-Reported Outcomes (PROs) |
| VOLCANO-2 (Phase 2b) | Orvepitant 30mg | Not statistically significant in the full analysis set. In a pre-defined subgroup of higher frequency coughers, a near-significant reduction was observed (p=0.066)[2][3]. | - Leicester Cough Questionnaire (LCQ): Statistically significant improvement (p=0.009)[4]. - Cough Severity VAS: Statistically significant reduction (p=0.034). - Urge-to-Cough VAS: Statistically significant reduction (p=0.005). |
| Placebo | Exaggerated placebo response observed at Week 12. | - | |
| VOLCANO-1 (Phase 2 Pilot) | Orvepitant 30mg | Statistically significant reduction of 26% from baseline at week 4 (p < .001). | - Severity VAS & Quality of Life: Statistically significant improvements observed. |
| IPF Study (ORV-PF-01) | Orvepitant 30mg | Statistically significant reduction in coughing severity scores compared to placebo. | - Health-related quality of life: Statistically significant improvement shown naires. |
| Orvepitant 10mg | No difference observed compared to placebo. | - | |
| Placebo | - | - |
Experimental Protocols
VOLCANO-2 Study:
This Phase 2b, multicenter, double-blind, randomized, placebo-controlled, parallel-group study enrolled 315 patients with refractory chronic cough lasting for at least one year and an awake cough count of more than 10 per hour. Participants were randomized to receive either placebo or one of three doses of Orvepitant (10mg, 20mg, or 30mg) once daily for 12 weeks. The primary endpoint was the change in awake cough frequency at week 12, measured by a VitaloJAK® ambulatory cough monitor. Secondary endpoints included patient-reported outcomes such as the Leicester Cough Questionnaire (LCQ), Cough Severity Visual Analogue Scale (VAS), and Urge-to-Cough VAS.
VOLCANO-1 Study:
This was a Phase 2, open-label pilot study involving 13 patients with chronic refractory cough who had a daytime cough frequency of >3 to <250 coughs per hour. Patients received 30 mg of Orvepitant once daily for 4 weeks. The primary endpoint was the change from baseline in daytime cough frequency at week 4, with objective cough frequency measured over 24 hours at baseline and at weeks 1, 4, and 8.
IPF Study (ORV-PF-01):
This was a two-way, placebo-controlled, crossover study to evaluate the effect of two doses of Orvepitant (10mg and 30mg) on cough in patients with Idiopathic Pulmonary Fibrosis (IPF). The study was a multi-center, double-blind, randomized, placebo-controlled 2-period crossover study. Participants received both Orvepitant and placebo in two different 4-week treatment periods, separated by a 3-week washout period. Efficacy was assessed using daily diaries for cough severity and questionnaires for quality of life.
Signaling Pathway and Experimental Workflow
The proposed mechanism of action for this compound involves the antagonism of the NK-1 receptor, thereby reducing the neuronal hypersensitivity that contributes to chronic cough.
Figure 1: Proposed signaling pathway of this compound in chronic cough.
The typical workflow for a clinical trial investigating the efficacy of this compound is depicted below.
Figure 2: Generalized experimental workflow for this compound clinical trials.
While the primary endpoint of reducing awake cough frequency was not met in the full analysis set of the larger VOLCANO-2 study, the consistent and statistically significant improvements in patient-reported outcomes suggest a meaningful clinical benefit for patients with chronic refractory cough. Further investigation, particularly in subgroups of patients with higher cough frequency, is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. The Neurokinin-1 Receptor Antagonist Orvepitant Is a Novel Antitussive Therapy for Chronic Refractory Cough: Results From a Phase 2 Pilot Study (VOLCANO-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nerretherapeutics.com [nerretherapeutics.com]
- 3. NeRRe Therapeutics announces positive findings from Phase [globenewswire.com]
- 4. publications.ersnet.org [publications.ersnet.org]
Orvepitant Maleate in the Spotlight: A Comparative Analysis of its Efficacy in Reducing Cough Severity
For Immediate Release
A comprehensive review of clinical trial data provides a comparative analysis of Orvepitant Maleate's efficacy in mitigating cough severity, as measured by the Visual Analog Scale (VAS). This guide synthesizes available data for researchers, scientists, and drug development professionals, offering a detailed examination of Orvepitant's performance against alternative therapies for chronic refractory cough.
Executive Summary
This compound, a neurokinin-1 (NK1) receptor antagonist, has demonstrated a statistically significant reduction in cough severity in patients with chronic refractory cough. Clinical trial data from the VOLCANO program highlights its potential as a therapeutic agent. This guide provides a side-by-side comparison of Orvepitant's efficacy with established off-label treatments, namely gabapentin and slow-release morphine, based on changes in cough severity VAS scores. Detailed experimental protocols and a visualization of the underlying signaling pathway are also presented to provide a comprehensive overview for the scientific community.
Comparative Efficacy: this compound vs. Alternatives
The following tables summarize the quantitative data from key clinical trials, focusing on the change in cough severity as measured by the Visual Analog Scale (VAS), a 100mm scale where 0 represents "no cough" and 100 represents the "worst imaginable cough".
Table 1: this compound Clinical Trial Data (VOLCANO Program)
| Clinical Trial | Treatment Group | Baseline Mean Cough Severity VAS (mm) | Change from Baseline in Cough Severity VAS (mm) | p-value vs. Placebo |
| VOLCANO-2 | Orvepitant 30mg | 67.6 | -9.0 (compared to placebo) | 0.034[1] |
| Orvepitant 10mg & 20mg | 67.6 | Favorable improvement reported, specific data not available[2] | Not available | |
| VOLCANO-1 | Orvepitant 30mg | Not specified | Statistically significant improvement[1][3] | <0.05 |
Table 2: Alternative Therapies - Clinical Trial Data
| Drug | Clinical Trial | Baseline Mean Cough Severity VAS (mm) | Mean Difference in VAS vs. Placebo (mm) | Notes |
| Gabapentin | Meta-analysis of 3 studies | Not specified | -29.36[4] | |
| Slow-Release Morphine | PACIFY-COUGH (IPF patients) | Not specified | -16.1 | |
| Morice et al., 2007 | Not specified | 40% reduction in daily cough scores (VAS consistency noted) |
Experimental Protocols
A detailed understanding of the experimental design is crucial for the interpretation of clinical trial data. Below are the methodologies for the key studies cited.
This compound: VOLCANO-2 Study Protocol
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.
-
Participant Population: 315 adult patients with chronic refractory cough for at least one year.
-
Intervention: Participants were randomized to receive this compound (10mg, 20mg, or 30mg) or a matching placebo, administered orally once daily for 12 weeks.
-
Primary Endpoint: Change in 24-hour cough frequency.
-
Secondary Endpoints: Included change in cough severity VAS, Leicester Cough Questionnaire (LCQ), and urge-to-cough VAS. Cough severity VAS was assessed at baseline and at weeks 2, 4, 8, and 12.
Gabapentin: Ryan et al., 2012 Study Protocol
-
Study Design: A single-center, randomized, double-blind, placebo-controlled trial.
-
Participant Population: 62 adult patients with refractory chronic cough.
-
Intervention: Participants received a maximum tolerable daily dose of 1800 mg of gabapentin or a matching placebo for 10 weeks.
-
Primary Endpoint: Change in cough-specific quality of life (Leicester Cough Questionnaire).
-
Secondary Endpoints: Included change in cough severity VAS.
Slow-Release Morphine: PACIFY-COUGH Study Protocol
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, crossover trial.
-
Participant Population: 44 adult patients with Idiopathic Pulmonary Fibrosis (IPF) and chronic cough.
-
Intervention: Participants received 5-10 mg of slow-release morphine or a matching placebo twice daily for 14 days, followed by a crossover to the other treatment arm.
-
Primary Endpoint: Change in objective awake cough frequency.
-
Secondary Endpoints: Included change in cough severity VAS.
Mechanism of Action & Signaling Pathway
This compound functions as a selective antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor is a key component in the cough reflex pathway. Substance P, a neuropeptide, is the primary endogenous ligand for the NK1 receptor. The binding of Substance P to the NK1 receptor on sensory nerves and in the central nervous system is believed to play a crucial role in the transmission of cough-inducing signals. By blocking this interaction, this compound is hypothesized to reduce the hypersensitivity of the cough reflex.
Caption: NK-1 Receptor Signaling in Cough Reflex.
Experimental Workflow
The typical workflow for a clinical trial investigating a novel antitussive agent like this compound is depicted below.
Caption: Clinical Trial Workflow.
Conclusion
This compound has demonstrated a statistically significant and clinically relevant reduction in patient-reported cough severity in individuals with chronic refractory cough. While direct cross-trial comparisons should be made with caution due to differences in patient populations and study designs, the available data suggests that Orvepitant's effect size on cough severity VAS is in a similar range to that of slow-release morphine in IPF patients, though a meta-analysis of gabapentin suggests a larger effect. The favorable safety profile and novel mechanism of action of this compound make it a promising candidate for further investigation and a potential future therapeutic option for this challenging condition. Continued research, including head-to-head trials, will be crucial to fully elucidate its position in the therapeutic landscape of chronic cough.
References
- 1. The Neurokinin-1 Receptor Antagonist Orvepitant Is a Novel Antitussive Therapy for Chronic Refractory Cough: Results From a Phase 2 Pilot Study (VOLCANO-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nerretherapeutics.com [nerretherapeutics.com]
- 3. researchgate.net [researchgate.net]
- 4. Gabapentin for chronic refractory cough: A system review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Orvepitant Maleate and Amitriptyline in the Management of Chronic Cough
For Researchers, Scientists, and Drug Development Professionals
Chronic cough, a condition that significantly impairs quality of life, presents a therapeutic challenge. This guide provides a comparative overview of two distinct pharmacological agents, Orvepitant Maleate and amitriptyline, which have been investigated for their antitussive properties. The information is compiled from available clinical trial data and preclinical research to offer an objective comparison of their performance and mechanisms of action.
Executive Summary
This compound, a neurokinin-1 (NK-1) receptor antagonist, and amitriptyline, a tricyclic antidepressant, both demonstrate potential in reducing cough frequency and severity. However, they operate through different signaling pathways and have been evaluated in distinct clinical contexts. Orvepitant has been the subject of more recent and targeted clinical trials for chronic refractory cough, with objective cough frequency as a primary endpoint. Amitriptyline's efficacy in cough is supported by smaller studies, often in the context of neuropathic cough, with a historical use in treating neuropathic pain. Direct head-to-head comparative trials are not available; therefore, this guide presents a parallel comparison based on existing evidence.
Quantitative Data Comparison
The following table summarizes the key quantitative findings from clinical studies of this compound and amitriptyline in cough models. It is important to note that the studies cited for each compound differ in design, patient populations, and outcome measures, precluding a direct statistical comparison.
| Parameter | This compound | Amitriptyline |
| Drug Class | Neurokinin-1 (NK-1) Receptor Antagonist | Tricyclic Antidepressant |
| Primary Mechanism | Blocks the action of Substance P at NK-1 receptors.[1][2][3] | Inhibits the reuptake of norepinephrine and serotonin, modulating neural pathways.[4][5] |
| Key Efficacy Data | VOLCANO-1 (Phase 2): 26% reduction in objective daytime cough frequency at week 4 with 30 mg daily. VOLCANO-2 (Phase 2b): Significant improvements in patient-reported outcomes (Leicester Cough Questionnaire, Cough Severity VAS, Urge-to-Cough VAS) with 30 mg daily. | Post-viral Vagal Neuropathy Study: 87% of patients on 10 mg daily had ≥50% cough improvement compared to 8% in the codeine/guaifenesin group. Significantly improved cough-specific quality of life. |
| Dosage in Studies | 10 mg, 20 mg, 30 mg once daily. | 10 mg daily. |
| Primary Endpoint in Key Studies | Objective cough frequency, patient-reported outcomes. | Subjective cough response, cough-specific quality of life. |
| Adverse Effects | Generally well-tolerated; common adverse events included headache, dizziness, fatigue, and somnolence. | Dry mouth and fatigue have been reported. |
Experimental Protocols
This compound: VOLCANO-1 Study
-
Study Design: An open-label, single-arm, phase 2 pilot study.
-
Participants: 13 patients with chronic refractory cough, defined as a daytime cough frequency of >3 to <250 coughs/hour.
-
Intervention: Orvepitant 30 mg administered orally once daily for 4 weeks.
-
Primary Endpoint: Change from baseline in objective daytime cough frequency at week 4.
-
Method of Cough Measurement: 24-hour ambulatory cough monitoring at baseline, and weeks 1, 4, and 8.
-
Secondary Endpoints: Cough severity visual analog scale (VAS), global ratings of change for cough frequency and severity, and the Cough-specific Quality of Life Questionnaire (CQLQ).
Amitriptyline: Post-viral Vagal Neuropathy Cough Study
-
Study Design: A prospective, randomized, controlled study.
-
Participants: 28 patients with a presumptive diagnosis of post-viral vagal neuropathy cough.
-
Intervention: Patients were randomized to receive either amitriptyline 10 mg at bedtime (n=15) or codeine/guaifenesin (10 mg/100 mg per 5 mL) 10 mL every 6 hours while awake (n=13) for 10 days.
-
Primary Endpoint: Subjective patient-reported response in cough reduction (rated as 100%, 75%, 50%, 25%, or 0%). A response of 75% to 100% was considered a complete response.
-
Secondary Endpoint: Pre- and post-treatment cough-specific quality of life survey scores.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for each drug's antitussive effect and a generalized experimental workflow for a clinical trial in a cough model.
References
- 1. The Neurokinin-1 Receptor Antagonist Orvepitant Is a Novel Antitussive Therapy for Chronic Refractory Cough: Results From a Phase 2 Pilot Study (VOLCANO-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging targets for cough therapies; NK1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurokinin-1 Receptor Inhibition and Cough - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Amitriptyline - Wikipedia [en.wikipedia.org]
Assessing the Reproducibility of Orvepitant Maleate Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orvepitant Maleate, a potent and selective neurokinin-1 (NK-1) receptor antagonist, has been investigated for its therapeutic potential in a range of neurological and respiratory conditions. By blocking the action of Substance P, a key neuropeptide involved in neuroinflammation and sensory signaling, Orvepitant has been evaluated in clinical trials for chronic cough, major depressive disorder (MDD), and post-traumatic stress disorder (PTSD). This guide provides a comprehensive assessment of the reproducibility of research findings related to this compound, presenting a comparative analysis of its performance against alternative treatments, detailed experimental protocols from key studies, and visualizations of its mechanism of action and experimental workflows. The objective is to offer a clear and data-driven resource for researchers to critically evaluate the existing evidence and inform future research and development efforts in this area.
Mechanism of Action: Targeting the NK-1 Receptor
Orvepitant's therapeutic effects are mediated through its high-affinity antagonism of the neurokinin-1 (NK-1) receptor. The binding of the natural ligand, Substance P, to the NK-1 receptor triggers a cascade of intracellular signaling events. Orvepitant competitively inhibits this binding, thereby attenuating the downstream physiological responses.
Orvepitant for Chronic Cough: A Review of Clinical Trials
Orvepitant has been most extensively studied as a potential treatment for refractory or unexplained chronic cough. Several key clinical trials have evaluated its efficacy and safety in this indication.
Experimental Workflow: Phase II Clinical Trials for Chronic Cough
The general workflow for the Phase II clinical trials investigating Orvepitant for chronic cough, such as the VOLCANO and IPF-COMFORT studies, followed a structured approach to assess efficacy and safety.
Quantitative Data from Clinical Trials
The following tables summarize the key efficacy and safety data from the VOLCANO-1, VOLCANO-2, and IPF-COMFORT clinical trials.
Table 1: Efficacy of Orvepitant in Chronic Cough
| Trial | Indication | N | Treatment | Primary Endpoint | Result | p-value | Citation(s) |
| VOLCANO-1 | Refractory Chronic Cough | 13 | Orvepitant 30 mg | Change from baseline in daytime cough frequency at week 4 | -18.9 coughs/hour (26% reduction) | <0.001 | [1] |
| VOLCANO-2 | Refractory Chronic Cough | 315 | Orvepitant 30 mg | Change from baseline in awake cough frequency at week 12 | Not statistically significant | >0.05 | [2][3] |
| Change from baseline in Leicester Cough Questionnaire | Statistically significant improvement | 0.009 | [2][3] | ||||
| Change from baseline in Cough Severity VAS | -9 mm improvement | 0.046 | |||||
| Change from baseline in Urge-to-Cough VAS | -11.8 mm improvement | 0.005 | |||||
| IPF-COMFORT | Chronic Cough in IPF | 80 | Orvepitant 30 mg | Change from baseline in Daily Cough Severity NRS at week 4 | -0.58 to -1.17 point reduction | 0.054 to 0.009 | |
| Change from baseline in Leicester Cough Questionnaire | Statistically significant improvement | 0.025 to 0.015 |
Table 2: Safety and Tolerability of Orvepitant in Chronic Cough
| Trial | Treatment | Most Common Adverse Events (>Placebo) | Serious Adverse Events | Discontinuation due to AEs | Citation(s) |
| VOLCANO-1 | Orvepitant 30 mg | Not reported in detail, generally well-tolerated | Not reported | 0 | |
| VOLCANO-2 | Orvepitant 30 mg | Headache, Dizziness, Fatigue, Somnolence | Not significantly different from placebo | 2 (2.5%) | |
| IPF-COMFORT | Orvepitant 30 mg | Not significantly different from placebo | None considered related to treatment | 1 (dizziness) |
Detailed Experimental Protocols
To ensure the reproducibility of the findings, detailed experimental protocols are crucial. Below are summaries of the methodologies for the key clinical trials.
VOLCANO-2 (NCT02993822)
-
Study Design: A 12-week, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.
-
Participants: 315 patients with refractory or unexplained chronic cough for at least one year and a baseline awake cough frequency of ≥10 coughs/hour.
-
Interventions: Patients were randomized to receive Orvepitant (10 mg, 20 mg, or 30 mg) or placebo once daily for 12 weeks.
-
Outcome Measures:
-
Primary: Change from baseline in awake cough frequency at week 12, measured by a VitaloJAK ambulatory cough monitor.
-
Secondary: Change from baseline in patient-reported outcomes including the Leicester Cough Questionnaire (LCQ), Cough Severity Visual Analogue Scale (VAS), and Urge-to-Cough VAS.
-
-
Key Inclusion Criteria: Diagnosis of chronic refractory or unexplained cough for at least one year.
-
Key Exclusion Criteria: Current smokers or recent ex-smokers (<6 months), history of certain respiratory conditions (e.g., COPD, asthma with FEV1 <80% predicted), and use of ACE inhibitors within 3 months of screening.
IPF-COMFORT (NCT05185089)
-
Study Design: A randomized, double-blind, placebo-controlled, two-period crossover study.
-
Participants: 80 patients with a diagnosis of Idiopathic Pulmonary Fibrosis (IPF) and a troublesome cough.
-
Interventions: Patients received both Orvepitant (10 mg or 30 mg) and placebo in a randomized order, with each treatment period lasting 4 weeks, separated by a 3-week washout period.
-
Outcome Measures:
-
Primary: Change from baseline in the daily cough severity numerical rating scale (NRS) at week 4.
-
Secondary: Change from baseline in the Leicester Cough Questionnaire (LCQ) and other patient-reported outcomes.
-
-
Key Inclusion Criteria: Confirmed diagnosis of IPF, troublesome cough for at least 8 weeks.
-
Key Exclusion Criteria: Not explicitly detailed in the provided search results.
Orvepitant for Major Depressive Disorder (MDD)
Orvepitant was also investigated as a potential treatment for Major Depressive Disorder (MDD), with the hypothesis that blocking central NK-1 receptors could have antidepressant effects.
Quantitative Data from MDD Clinical Trials
Two key Phase II studies, Study 733 and Study 833, evaluated the efficacy of Orvepitant in patients with MDD.
Table 3: Efficacy of Orvepitant in Major Depressive Disorder
| Trial | N | Treatment | Primary Endpoint | Result (Drug-Placebo Difference) | p-value | Citation(s) |
| Study 733 | 328 | Orvepitant 30 mg | Change from baseline in HAM-D17 total score at Week 6 | -2.41 | 0.0245 | |
| Orvepitant 60 mg | -2.86 | 0.0082 | ||||
| Study 833 | 345 | Orvepitant 30 mg | Change from baseline in HAM-D17 total score at Week 6 | -1.67 | 0.1122 | |
| Orvepitant 60 mg | -0.76 | 0.4713 |
Orvepitant for Post-Traumatic Stress Disorder (PTSD)
A Phase II clinical trial (NCT01000493) was completed to evaluate the efficacy and safety of Orvepitant in adults with PTSD. However, the detailed results of this study have not been made publicly available, limiting the assessment of its reproducibility for this indication. The study was designed as a randomized, double-blind, placebo-controlled trial.
Comparison with Alternative Treatments
A crucial aspect of assessing the reproducibility and potential clinical utility of Orvepitant is to compare its performance with alternative treatments for the same indications.
Alternative NK-1 Receptor Antagonists
Other NK-1 receptor antagonists have been investigated for similar and different indications, providing a basis for comparison within the same drug class.
Table 4: Comparison of NK-1 Receptor Antagonists in Clinical Trials
| Drug | Indication | Key Efficacy Finding | Citation(s) |
| Aprepitant | Chemotherapy-Induced Nausea and Vomiting | Approved for clinical use | |
| Cough in Lung Cancer | Significant reduction in cough frequency | ||
| Casopitant | Major Depressive Disorder | Mixed results in Phase II trials; one study showed efficacy at 80 mg, another did not | |
| Serlopitant | Chronic Pruritus | Phase II showed significant reduction in pruritus, but Phase III trials did not meet primary endpoint | |
| Tradipitant | Gastroparesis | Phase II showed significant improvement in nausea; Phase III results were mixed, with the primary endpoint not met in the ITT population but positive signals in post-hoc analyses |
Alternative Treatments for Chronic Cough
While no direct head-to-head trials with Orvepitant have been identified, a comparison with other investigational treatments for chronic cough, such as P2X3 receptor antagonists, can provide context.
Table 5: Comparison of Investigational Treatments for Chronic Cough
| Drug | Mechanism of Action | Key Efficacy Finding in Phase III | Common Adverse Events |
| Gefapixant | P2X3 Receptor Antagonist | Modest but statistically significant reduction in cough frequency | Taste-related side effects |
| Camlipixant | P2X3 Receptor Antagonist | Promising results in Phase II trials | Fewer taste-related side effects reported than Gefapixant |
Conclusion
The reproducibility of research findings for this compound varies depending on the indication. For chronic cough, the data from Phase II trials show a mixed but promising signal. While the VOLCANO-2 trial did not meet its primary endpoint of reducing objective cough frequency, it demonstrated statistically significant improvements in patient-reported outcomes, suggesting a potential benefit in how patients perceive their cough. The IPF-COMFORT study also showed positive signals in patient-reported outcomes. However, the lack of a consistent effect on objective cough frequency raises questions about the primary mechanism of benefit and highlights the need for further, well-designed Phase III trials to confirm its efficacy.
In the context of Major Depressive Disorder, the findings are inconsistent across two Phase II studies, with one showing a statistically significant antidepressant effect and the other failing to do so. This lack of consistent replication suggests that while the NK-1 receptor remains a target of interest in depression, the therapeutic potential of Orvepitant in this indication is uncertain. For Post-Traumatic Stress Disorder, the absence of publicly available data from the completed Phase II trial makes any assessment of reproducibility impossible at this time.
Compared to other NK-1 receptor antagonists, the clinical development of Orvepitant has faced challenges, similar to those seen with other compounds in this class for indications beyond chemotherapy-induced nausea and vomiting. The comparison with emerging treatments for chronic cough, such as the P2X3 receptor antagonists, suggests that the field is evolving, and the clinical bar for new antitussive agents is being raised.
For researchers and drug development professionals, the available data on Orvepitant underscores the importance of robust clinical trial design, including the selection of appropriate primary endpoints that capture both objective measures and the patient's subjective experience. The detailed experimental protocols provided in this guide should aid in the design of future studies that can more definitively assess the therapeutic potential and reproducibility of findings for Orvepitant and other NK-1 receptor antagonists.
References
A Meta-Analysis of Orvepitant Maleate in the Treatment of Chronic Cough
A Comparative Guide for Researchers and Drug Development Professionals
Orvepitant Maleate, a potent and selective neurokinin-1 (NK-1) receptor antagonist, has been investigated as a novel therapy for chronic cough. This guide provides a meta-analysis of available clinical trial data, comparing its efficacy and safety with alternative treatments and detailing the experimental protocols employed in key studies.
Mechanism of Action: Targeting the Neurokinin-1 Receptor
This compound exerts its therapeutic effect by blocking the binding of Substance P (SP) to the NK-1 receptor. SP, a neuropeptide, is a key mediator in the cough reflex pathway. By inhibiting this interaction, this compound is thought to reduce the neuronal hypersensitivity that contributes to chronic cough.
Clinical Trial Data: A Comparative Summary
The following tables summarize the key efficacy and safety data from clinical trials of this compound and a relevant comparator, Gefapixant.
Table 1: Efficacy of this compound in Chronic Cough
| Trial | Patient Population | Treatment | Primary Endpoint | Result | Secondary Endpoints |
| VOLCANO-1 [1] | Chronic Refractory Cough | Orvepitant 30 mg once daily for 4 weeks | Change from baseline in daytime cough frequency at week 4 | Statistically significant reduction of 18.9 coughs/h (26%) from a mean baseline of 71.4 coughs/h (p < 0.001)[1] | Significant improvements in cough severity VAS and quality of life[1] |
| VOLCANO-2 [2][3] | Chronic Refractory Cough | Orvepitant 10, 20, 30 mg once daily for 12 weeks | Change in awake cough frequency at week 12 | Not statistically significant in the full analysis set. Near significant reduction with 30 mg in high-frequency coughers (p=0.066) | Statistically significant improvements with 30 mg in Leicester Cough Questionnaire (p=0.009), Cough Severity VAS (p=0.034), and Urge-to-Cough VAS (p=0.005) |
| IPF-COMFORT | Idiopathic Pulmonary Fibrosis with Chronic Cough | Orvepitant 10 mg and 30 mg once daily for 4 weeks (cross-over) | Change from baseline in IPF Coughing Severity Scale | Lower (better) coughing severity scores with 30 mg Orvepitant compared to placebo | Reduced cough frequency and urge to cough with 30 mg. Improved health-related quality of life. No benefit with 10 mg dose |
Table 2: Efficacy of Gefapixant in Chronic Cough (Comparator)
| Trial | Patient Population | Treatment | Primary Endpoint | Result | Secondary Endpoints |
| COUGH-1 | Refractory or Unexplained Chronic Cough | Gefapixant 45 mg twice daily for 12 weeks | Reduction in 24-hour cough frequency at 12 weeks | Statistically significant 18.45% reduction relative to placebo (p=0.041) | Awake cough frequency reduction trending towards significance (p=0.056) |
| COUGH-2 | Refractory or Unexplained Chronic Cough | Gefapixant 45 mg twice daily for 24 weeks | Reduction in 24-hour cough frequency at 24 weeks | Statistically significant 14.64% reduction relative to placebo (p=0.031) | Statistically significant reduction in awake cough frequency (p=0.022) and improvement in cough-related quality of life (p=0.042) |
Table 3: Safety and Tolerability of this compound
| Trial | Most Common Adverse Events (Orvepitant vs. Placebo) | Serious Adverse Events | Discontinuations due to Adverse Events |
| VOLCANO-2 | Headache (8.9% vs 5.1%), Dizziness (6.3% vs 1.3%), Fatigue (13.9% vs 5.1%), Somnolence (6.3% vs 0%) with 30 mg dose | Not specified | 2 subjects (2.5%) in the 30 mg group |
| IPF-COMFORT | More AEs reported with orvepitant, but not considered treatment-related. Dizziness was a possible treatment-related AE. | 7 participants had serious adverse events, none considered related to treatment | One participant withdrew due to dizziness which may have been due to orvepitant |
| Pruritus Trial | Asthenia, dizziness, dry mouth, hyperhidrosis (all mild to moderate) | No serious AEs reported | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are the protocols for the key this compound studies.
VOLCANO-1 Study Protocol
-
Study Design: An exploratory, open-label clinical study.
-
Participants: 13 patients with chronic refractory cough, with a daytime cough frequency of >3 to <250 coughs/h.
-
Intervention: Orvepitant 30 mg administered orally once daily for 4 weeks.
-
Outcome Measures:
-
Primary: Change from baseline in daytime cough frequency at week 4, measured by a 24-hour ambulatory cough monitor.
-
Secondary: Cough severity visual analog scale (VAS) score, global ratings of change for cough frequency and severity, and Cough-specific Quality of Life Questionnaire score.
-
-
Assessments: Objective cough frequency was measured at baseline, week 1, week 4, and week 8 (4 weeks post-treatment).
VOLCANO-2 Study Protocol
-
Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.
-
Participants: 315 patients with refractory or unexplained chronic cough for at least one year and an awake cough frequency of ≥10 coughs per hour.
-
Intervention: Patients were randomized to receive Orvepitant (10 mg, 20 mg, or 30 mg) or placebo, once daily for 12 weeks.
-
Outcome Measures:
-
Primary: Change in awake cough frequency at week 12, measured by a VitaloJAK® ambulatory cough monitor.
-
Secondary: Leicester Cough Questionnaire, cough severity VAS, and urge to cough VAS.
-
-
Assessments: Cough frequency was evaluated at weeks 2, 4, and 12. Patient-reported outcomes were measured at weeks 2, 4, 8, and 12.
IPF-COMFORT Study Protocol
-
Study Design: A multi-center, double-blind, randomized, placebo-controlled, 2-period cross-over study.
-
Participants: Approximately 88 to 108 patients with a diagnosis of Idiopathic Pulmonary Fibrosis (IPF) and a troublesome cough for at least 8 weeks.
-
Intervention: A two-period cross-over design where participants received both Orvepitant and placebo for two different 4-week treatment periods, separated by a 3-week washout period. Two dose cohorts were evaluated: 10 mg and 30 mg of Orvepitant.
-
Outcome Measures:
-
Primary: Change from baseline in the IPF Coughing Severity Scale.
-
Secondary: Leicester Cough Questionnaire (LCQ) total score, cough frequency, and urge to cough.
-
-
Assessments: Participants completed a daily electronic diary to record cough severity and wore a cough frequency monitor for three 24-hour periods.
Comparison with Other Alternatives
While this compound shows promise as a targeted therapy for chronic cough, it is important to consider its performance in the context of other available and emerging treatments.
-
Gefapixant: A P2X3 receptor antagonist, Gefapixant has also demonstrated efficacy in reducing cough frequency in large Phase 3 trials. The primary adverse event associated with Gefapixant is taste disturbance, which has led to higher discontinuation rates in some studies compared to placebo.
-
Aprepitant: Another NK-1 receptor antagonist, Aprepitant, has shown efficacy in reducing cough in patients with lung cancer. While this demonstrates the potential of the NK-1 pathway as a target, direct comparative data for chronic refractory cough is limited.
-
Other Off-Label Treatments: Currently, treatments for refractory chronic cough are often off-label and include medications like gabapentin, pregabalin, and certain antidepressants, which have shown mixed results.
Conclusion
The available clinical trial data suggests that this compound, particularly at a 30 mg daily dose, can be an effective and well-tolerated treatment for reducing cough frequency and severity, and improving the quality of life in patients with chronic refractory cough and idiopathic pulmonary fibrosis-associated cough. While the primary endpoint for cough frequency was not met in the larger VOLCANO-2 study's full analysis set, the consistent positive signals in patient-reported outcomes are clinically meaningful.
Further research, including head-to-head comparative trials, is needed to fully establish the position of this compound in the evolving landscape of chronic cough therapies. The favorable safety profile observed to date is a significant advantage. The detailed experimental protocols provided in this guide offer a foundation for the design of future investigations in this critical area of unmet medical need.
References
- 1. The Neurokinin-1 Receptor Antagonist Orvepitant Is a Novel Antitussive Therapy for Chronic Refractory Cough: Results From a Phase 2 Pilot Study (VOLCANO-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nerretherapeutics.com [nerretherapeutics.com]
- 3. Orvepitant successful in decreasing symptoms of chronic cough - Medical Conferences [conferences.medicom-publishers.com]
Orvepitant Maleate: A Comparative Analysis of Efficacy and Safety in Major Depressive Disorder
A detailed examination of the clinical trial data for the neurokinin-1 receptor antagonist Orvepitant Maleate in the context of established antidepressant therapies.
This guide provides a comprehensive cross-study comparison of this compound's efficacy and safety profile in the treatment of Major Depressive Disorder (MDD). For researchers, scientists, and drug development professionals, this document compiles available quantitative data from clinical trials, outlines detailed experimental protocols, and visually represents key biological pathways and study designs. The objective is to offer a thorough comparative analysis against established first-line treatments for MDD: the selective serotonin reuptake inhibitors (SSRIs) Sertraline and Escitalopram, and the serotonin-norepinephrine reuptake inhibitor (SNRI) Venlafaxine.
Mechanism of Action: Targeting the Substance P/Neurokinin-1 Receptor Pathway
This compound is a selective antagonist of the neurokinin-1 (NK-1) receptor.[1] The endogenous ligand for this receptor is Substance P, a neuropeptide implicated in the pathophysiology of depression and anxiety.[2][3] By blocking the binding of Substance P to the NK-1 receptor, Orvepitant is hypothesized to modulate downstream signaling pathways involved in mood regulation.[4][5] Stressful stimuli can induce the release of Substance P in brain regions associated with emotion, and antagonism of the NK-1 receptor has been shown to increase serotonergic function in preclinical models.
Efficacy in Major Depressive Disorder: A Review of Clinical Trial Data
Two key Phase II, randomized, double-blind, placebo-controlled studies, designated Study 733 (NCT00880048) and Study 833 (NCT00880399), evaluated the efficacy of this compound in patients with MDD. The primary endpoint for both studies was the change from baseline in the 17-item Hamilton Depression Rating Scale (HAM-D17) total score at Week 6.
In Study 733, both the 30 mg/day and 60 mg/day doses of Orvepitant demonstrated a statistically significant improvement in depressive symptoms compared to placebo. In Study 833, however, neither dose of Orvepitant showed a statistically significant difference from placebo on the primary endpoint at Week 6.
For comparison, data from pivotal trials of Sertraline, Escitalopram, and Venlafaxine XR are presented. It is important to note that direct head-to-head trials between Orvepitant and these agents in MDD are not available, and cross-study comparisons should be interpreted with caution due to potential differences in study populations, designs, and methodologies.
Table 1: Comparative Efficacy in Major Depressive Disorder
| Drug/Dose | Study | Primary Endpoint | Result (Drug vs. Placebo) | p-value |
| This compound | ||||
| 30 mg/day | Study 733 | Change from baseline in HAM-D17 at Week 6 | -2.41 | 0.0245 |
| 60 mg/day | Study 733 | Change from baseline in HAM-D17 at Week 6 | -2.86 | 0.0082 |
| 30 mg/day | Study 833 | Change from baseline in HAM-D17 at Week 6 | -1.67 | 0.1122 |
| 60 mg/day | Study 833 | Change from baseline in HAM-D17 at Week 6 | -0.76 | 0.4713 |
| Sertraline | ||||
| 50-200 mg/day | Pooled Analysis | Clinical Response (≥50% reduction in HAMD-17) at Week 10 | 72% vs. 32% | 0.0006 |
| Escitalopram | ||||
| 10-20 mg/day | Pooled Analysis | Remission Rate (MADRS ≤ 12) at Week 8 | Higher than comparator SSRIs | <0.05 |
| Venlafaxine XR | ||||
| 75-225 mg/day | Thase et al. | Remission Rate (HAM-D21 ≤ 7) at Week 8 | 37% vs. 18% | <0.05 |
Safety and Tolerability Profile
The Ratti et al. (2013) publication describing the two Phase II studies of Orvepitant in MDD stated that the drug was "generally well-tolerated". However, detailed quantitative data on the incidence of specific adverse events from these trials are not publicly available. For a comprehensive comparison, the following table summarizes common adverse events reported in clinical trials of Sertraline, Escitalopram, and Venlafaxine XR.
Table 2: Common Adverse Events in Major Depressive Disorder Clinical Trials
| Adverse Event | Sertraline | Escitalopram | Venlafaxine XR |
| Nausea | ✓ | ✓ | ✓ |
| Headache | ✓ | ✓ | ✓ |
| Diarrhea | ✓ | ✓ | |
| Insomnia | ✓ | ✓ | |
| Somnolence | ✓ | ✓ | |
| Dry Mouth | ✓ | ✓ | |
| Dizziness | ✓ | ✓ | |
| Sexual Dysfunction | ✓ | ✓ | ✓ |
| Note: This table indicates commonly reported adverse events and does not represent a direct comparison of frequencies. |
Experimental Protocols
The clinical trials for this compound in MDD followed a randomized, double-blind, placebo-controlled, parallel-group design. This is a standard and rigorous methodology for evaluating the efficacy and safety of new treatments. A generalized workflow for such a trial is depicted below.
Key Methodological Details from Orvepitant MDD Trials (NCT00880048 & NCT00880399):
-
Study Design: Randomized, double-blind, parallel-group, placebo-controlled, fixed-dose.
-
Participants: Male and female outpatients, aged 18-64 years, with a primary diagnosis of MDD (single or recurrent episode) and a HAM-D17 score ≥ 18.
-
Intervention: this compound (30 mg or 60 mg once daily) or placebo for 6 weeks.
-
Primary Outcome Measure: Change from baseline in the 17-item Hamilton Depression Rating Scale (HAM-D17) total score at Week 6.
-
Secondary Outcome Measures: Included the Quick Inventory of Depressive Symptomatology Self-Report (QIDS-SR) and the Clinical Global Impression-Severity (CGI-S) and -Improvement (CGI-I) scales.
-
Safety Assessments: Monitoring of adverse events, laboratory evaluations, vital signs, and electrocardiograms (ECGs).
Conclusion
The available data from Phase II clinical trials suggest that this compound, a neurokinin-1 receptor antagonist, may have antidepressant effects in some patients with Major Depressive Disorder. One of two key studies demonstrated a statistically significant improvement in depressive symptoms at both 30 mg/day and 60 mg/day doses compared to placebo. However, a second, similarly designed study did not replicate this finding.
A significant limitation in the current publicly available data is the absence of a detailed breakdown of adverse events for Orvepitant in the MDD trials, which hinders a direct and comprehensive safety comparison with established antidepressants like Sertraline, Escitalopram, and Venlafaxine. While described as "generally well-tolerated," more quantitative safety data is required for a complete assessment.
Further research, including larger Phase III trials with active comparators, would be necessary to definitively establish the efficacy and safety of this compound in the treatment of MDD and to understand its potential place in the therapeutic landscape alongside current standard-of-care treatments.
References
- 1. Full central neurokinin-1 receptor blockade is required for efficacy in depression: evidence from orvepitant clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychiatrist.com [psychiatrist.com]
- 3. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elucidating the antidepressant actions of substance P (NK1 receptor) antagonists. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
statistical significance of clinical trial endpoints for Orvepitant Maleate
A deep dive into the statistical significance of Orvepitant Maleate's clinical trial outcomes compared to other neurokinin-1 (NK-1) receptor antagonists in chronic cough, pruritus, and major depressive disorder.
This compound, a neurokinin-1 (NK-1) receptor antagonist, has been the subject of multiple clinical trials for various conditions, primarily focusing on its potential to modulate neuronal hypersensitivity. This guide provides a comparative analysis of the statistical significance of clinical trial endpoints for this compound against other NK-1 receptor antagonists, offering researchers, scientists, and drug development professionals a comprehensive overview of its performance.
At a Glance: this compound Clinical Trial Outcomes
| Indication | Trial Name/Phase | Comparator(s) | Primary Endpoint(s) | Key Findings & Statistical Significance |
| Chronic Cough | VOLCANO-2 (Phase 2b) | Placebo | Awake Cough Frequency | Not statistically significant in the full analysis set. Near significance (p=0.066) in a sub-group of higher frequency coughers.[1][2] |
| Leicester Cough Questionnaire (LCQ) | Statistically significant improvement (p=0.009).[1][2] | |||
| Cough Severity VAS | Statistically significant improvement (p=0.034).[1] | |||
| Urge-to-Cough VAS | Statistically significant improvement (p=0.005). | |||
| VOLCANO-1 (Phase 2) | Open-label | Change in Daytime Cough Frequency | Statistically significant reduction from baseline (p < .001). | |
| IPF Cough (Phase 2) | Placebo | Coughing Severity Scores | Statistically significant improvement with 30 mg dose. | |
| Pruritus | Atopic Dermatitis (Phase 2) | Placebo | Not specified | Study initiated to determine effectiveness of three doses. |
| EGFRI-induced Pruritus | Placebo | Change in Numerical Rating Scale (NRS) score | Not statistically significant. | |
| Major Depressive Disorder | Phase 2 | Placebo | Hamilton Depression Rating Scale (HAM-D) | Study designed to assess efficacy and safety. |
Comparative Analysis with Other NK-1 Receptor Antagonists
The therapeutic landscape of NK-1 receptor antagonists offers several comparators to this compound, each with its own profile of efficacy and safety across different indications.
Chronic Cough
While Orvepitant has shown promise in patient-reported outcomes for chronic cough, other NK-1 antagonists like Aprepitant have also been investigated. A study on Aprepitant for cough in lung cancer patients demonstrated a significant reduction in cough frequency. This suggests that the mechanism of action holds potential, though individual drug characteristics and trial designs may lead to varying outcomes.
Pruritus
In the treatment of pruritus, Serlopitant and Aprepitant have been extensively studied.
-
Serlopitant: Phase 2 trials for chronic pruritus showed a statistically significant reduction in pruritus, with p-values of 0.022 and 0.013 for 1-mg and 5-mg doses, respectively. However, subsequent Phase 3 trials for pruritus associated with prurigo nodularis did not meet their primary endpoint.
-
Aprepitant: Multiple studies have shown its efficacy in reducing pruritus in various conditions, including biologic cancer treatment-induced pruritus (p<0.0001) and refractory pruritus (p<0.05).
Tradipitant also showed a significant improvement in itch associated with mild atopic dermatitis in a subgroup analysis of a Phase 3 trial.
Major Depressive Disorder
The use of NK-1 receptor antagonists for major depressive disorder has a more complex history. Early phase 2 trials with Aprepitant and another compound showed improvements comparable to SSRIs. However, a later Phase 3 program with Aprepitant failed to demonstrate efficacy, which has been attributed to issues with dosing and receptor occupancy. Casopitant , another NK-1 antagonist, showed that it did not achieve statistical separation from placebo on the HAMD17 scale in one study (p = 0.282).
Experimental Protocols
The clinical trials for this compound and its comparators have generally followed a randomized, double-blind, placebo-controlled design.
This compound - VOLCANO-2 (Chronic Cough)
-
Design: A 12-week, randomized, double-blind, placebo-controlled, Phase 2b dose-ranging study.
-
Participants: 315 patients with refractory chronic cough.
-
Intervention: Orvepitant (10 mg, 20 mg, or 30 mg once daily) or placebo.
-
Primary Endpoint: Change in 24-hour cough frequency at week 12.
-
Secondary Endpoints: Leicester Cough Questionnaire (LCQ), Cough Severity Visual Analogue Scale (VAS), and Urge-to-Cough VAS.
Serlopitant - Phase 2 (Chronic Pruritus)
-
Design: A randomized, multicenter, placebo-controlled Phase 2 clinical trial.
-
Participants: Patients with severe chronic pruritus refractory to antihistamines or topical steroids.
-
Intervention: Serlopitant (0.25, 1, or 5 mg) or placebo once daily for 6 weeks.
-
Primary Endpoint: Percentage change in visual analog scale pruritus score from baseline.
Signaling Pathway and Experimental Workflow
The therapeutic effect of this compound and other NK-1 receptor antagonists is predicated on their ability to block the binding of Substance P to the NK-1 receptor, thereby inhibiting downstream signaling pathways implicated in cough, pruritus, and mood regulation.
Caption: NK-1 Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: A generalized workflow for a randomized, placebo-controlled clinical trial.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Orvepitant Maleate
Essential guidance for the safe and compliant disposal of Orvepitant Maleate, ensuring the protection of laboratory personnel and the environment.
Researchers and drug development professionals handling this compound must adhere to strict disposal protocols due to its potential health hazards and environmental toxicity. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, aligning with established safety and regulatory standards.
Key Hazard Profile of this compound
This compound is classified as harmful if swallowed and demonstrates significant toxicity to aquatic life with long-lasting effects[1]. Improper disposal can lead to the contamination of water systems and pose a threat to ecosystems[1][2]. Adherence to proper disposal procedures is therefore not only a matter of regulatory compliance but also of environmental stewardship.
| Hazard Classification | GHS Code | Description | Source |
| Acute Oral Toxicity | H302 | Harmful if swallowed. | [1][3] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life. | |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects. | |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child. |
Procedural Guidance for Disposal
Given its hazardous properties, this compound must be disposed of as hazardous pharmaceutical waste. The following steps provide a clear protocol for its safe handling and disposal.
Step 1: Segregation and Labeling
-
Isolate Waste: Immediately segregate all materials contaminated with this compound, including unused product, contaminated personal protective equipment (PPE), and labware, from non-hazardous waste streams.
-
Use Designated Containers: Place the waste in a clearly labeled, sealed, and leak-proof container. The label should prominently display "Hazardous Pharmaceutical Waste," the chemical name "this compound," and appropriate hazard symbols.
Step 2: Waste Accumulation and Storage
-
Secure Storage: Store the hazardous waste container in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to prevent spills from spreading.
-
Follow Institutional Protocols: Adhere to your institution's specific guidelines for hazardous waste accumulation, including any limits on the quantity of waste and the duration of storage.
Step 3: Arrange for Professional Disposal
-
Engage a Certified Vendor: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste by a certified waste management contractor. These contractors are equipped to handle and transport hazardous materials in compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA).
-
Documentation: Ensure all necessary paperwork, including a hazardous waste manifest, is completed accurately. This document tracks the waste from its point of generation to its final disposal facility.
Step 4: Prohibited Disposal Methods
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of down the sink or in any other sewer system. This practice is a direct violation of regulations and can lead to significant environmental contamination.
-
Do Not Dispose in General Trash: Due to its hazardous nature, this compound is not suitable for disposal in the regular municipal trash.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby minimizing risks to human health and the environment. Always consult your institution's specific safety protocols and the latest regulatory guidelines.
References
Personal protective equipment for handling Orvepitant Maleate
Essential Safety and Handling Guide for Orvepitant Maleate
This guide provides crucial safety and logistical information for laboratory professionals engaged in the handling of this compound. The following procedural steps and data are designed to ensure a safe laboratory environment and proper disposal of this potent pharmaceutical compound.
Hazard Identification and GHS Classification
This compound is a neurokinin-1 (NK1) receptor antagonist. While specific occupational exposure limits have not been established, the compound's Safety Data Sheet (SDS) indicates the following hazards[1][2]:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed[1].
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects[1].
| Hazard Statement | GHS Classification | Precautionary Statements |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | P264: Wash skin thoroughly after handling. |
| H410: Very toxic to aquatic life with long lasting effects | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | P270: Do not eat, drink or smoke when using this product. |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | ||
| P330: Rinse mouth. | ||
| P273: Avoid release to the environment. | ||
| P391: Collect spillage. | ||
| P501: Dispose of contents/ container to an approved waste disposal plant. |
Personal Protective Equipment (PPE) and Engineering Controls
Given the hazardous nature of this compound, a combination of engineering controls and personal protective equipment is mandatory to minimize exposure.
| Control Measure | Specification | Purpose |
| Engineering Controls | ||
| Fume Hood | Use only in a well-ventilated area with appropriate exhaust ventilation[1]. | To prevent inhalation of dust and aerosols. |
| Safety Shower & Eyewash Station | Must be readily accessible. | For immediate decontamination in case of accidental exposure. |
| Personal Protective Equipment (PPE) | ||
| Eye Protection | Safety goggles with side-shields. | To protect eyes from splashes or dust. |
| Hand Protection | Protective gloves (material to be selected based on breakthrough time and permeation rate for the specific solvent used). | To prevent skin contact. |
| Skin and Body Protection | Impervious clothing (e.g., lab coat). | To protect skin from contamination. |
| Respiratory Protection | A suitable respirator should be used if engineering controls are insufficient to maintain airborne concentrations below exposure limits. | To prevent inhalation of fine particles. |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring personnel safety.
| Procedure | Guideline |
| Safe Handling | Avoid inhalation, and contact with eyes and skin. Avoid the formation of dust and aerosols. Do not eat, drink, or smoke when using this product. |
| Storage | Keep the container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition. Recommended storage temperatures are -20°C for powder and -80°C when in solvent. |
Accidental Release and Disposal Plan
In the event of a spill or at the end of its lifecycle, this compound must be managed as hazardous waste.
| Plan | Procedure |
| Accidental Release | Evacuate personnel to a safe area. Wear full personal protective equipment. Prevent further leakage or spillage. For liquid spills, absorb with a non-combustible absorbent material. For solid spills, carefully sweep up and place in a designated, labeled container for disposal. Decontaminate the spill area and equipment. |
| Disposal | Dispose of contents and container to an approved waste disposal plant. Do not allow the product to enter drains, water courses, or the soil. |
Visual Guides
The following diagrams illustrate the hierarchy of safety controls and a standard workflow for handling this compound.
Caption: Hierarchy of Safety Controls.
Caption: Handling and Disposal Workflow.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
